2-Fluoro-5-(methoxymethoxy)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-fluoro-5-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMNEHAUEUPEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCOC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid: Properties, Synthesis, and Applications
Executive Summary: 2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a specialized arylboronic acid derivative of significant interest to researchers in pharmaceutical and materials science. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, and its primary application as a building block in palladium-catalyzed cross-coupling reactions. The molecule's unique structure, featuring a fluorine atom and a methoxymethyl (MOM) protected hydroxyl group, offers a strategic advantage in multi-step organic synthesis. The fluorine substituent can enhance the metabolic stability and bioavailability of target molecules, while the MOM ether provides a stable protecting group that allows for selective reactivity at the boronic acid moiety before subsequent deprotection to reveal a phenol. This combination makes it a valuable reagent for constructing complex, functionalized biaryl systems central to modern drug discovery.
Introduction: The Strategic Role of Fluorinated Boronic Acids in Medicinal Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Benefits often include enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[1][2]
Parallel to this, the Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[2][3][4] The reaction's reliability, mild conditions, and tolerance of a wide range of functional groups are driven by the use of organoboron reagents, most commonly arylboronic acids.
This compound emerges as a highly strategic reagent at the intersection of these two fields. It provides a direct route to introduce a fluorinated phenyl ring into a target structure while carrying a protected hydroxyl group. This "masked" phenol is crucial for complex syntheses, as the protecting group prevents unwanted side reactions under the basic conditions typical of Suzuki-Miyaura coupling, allowing for its selective deprotection at a later synthetic stage.[1]
Core Chemical and Physical Properties
Precise identification is critical for this reagent due to the existence of several constitutional isomers. This guide focuses specifically on the structure defined by its IUPAC name.
| Identifier | Value | Reference |
| IUPAC Name | (2-Fluoro-5-(methoxymethoxy)phenyl)boronic acid | - |
| CAS Number | 2096332-96-4 | [5] |
| Molecular Formula | C₈H₁₀BFO₄ | [1] |
| Molecular Weight | 200.97 g/mol | [1] |
| Predicted Boiling Point | 367.8 ± 52.0 °C | [5] |
| Predicted Density | 1.27 ± 0.1 g/cm³ | [5] |
| Predicted pKa | 7.75 ± 0.58 | [5] |
Chemical Structure:
Synthesis and Purification Workflow
The synthesis of arylboronic acids typically proceeds via the borylation of an organometallic intermediate, which is generated from the corresponding aryl halide. The following protocol describes a standard and reliable method for the synthesis of the title compound from a commercially available bromo-precursor.
Causality Behind Experimental Choices:
-
Inert Atmosphere (Argon): Organolithium reagents like n-Butyllithium are extremely reactive towards oxygen and moisture. An inert atmosphere is essential to prevent quenching of the reagent and ensure efficient metal-halogen exchange.
-
Low Temperature (-78 °C): This temperature (a dry ice/acetone bath) is critical for controlling the reactivity of the organolithium reagent, preventing side reactions such as decomposition or reaction with the solvent (THF).
-
Borylation Quench: Trimethyl borate is used as the boron source. The reaction forms a boronate ester intermediate, which is then hydrolyzed to the final boronic acid during the acidic workup.
-
Acidic Workup: The addition of a proton source (e.g., aqueous NH₄Cl followed by acid) is necessary to protonate the alkoxide intermediate and hydrolyze the borate ester to the desired boronic acid.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Preparation: Dissolve 1-bromo-2-fluoro-5-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add trimethyl borate (1.5 eq) dropwise to the reaction mixture.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the mixture to 0 °C and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Acidification: Adjust the pH of the aqueous layer to approximately 3 using 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.
Chemical Reactivity and Application in Suzuki-Miyaura Coupling
The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form a C(sp²)–C(sp²) bond. The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol:
-
Setup: To a reaction vial, add the aryl halide or triflate (1.0 eq), this compound (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%).
-
Reagent Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the desired biaryl compound.
Stability, Storage, and Safety
Stability: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible in the presence of water, it can affect the stoichiometry of reactions. Furthermore, some fluorinated arylboronic acids are susceptible to protodeboronation (loss of the boronic acid group) under the basic conditions of the Suzuki coupling, which can reduce reaction yields.[3] Proper storage and handling are essential to maintain the reagent's integrity.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents. Recommended storage is at 2-8°C under an inert atmosphere to minimize degradation.[1][6]
Safety and Handling: Based on data from structurally similar fluorinated phenylboronic acids, this compound should be handled with care.[7]
| Hazard Class | H-Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[7] |
| Skin Irritation | H315 | Causes skin irritation.[7] |
| Eye Irritation | H319 | Causes serious eye irritation.[7] |
| STOT, Single Exposure | H335 | May cause respiratory irritation.[7] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[8]
-
Skin and Body Protection: Wear a lab coat. Handle in a well-ventilated area or a chemical fume hood.
First-Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]
Conclusion
This compound stands out as a sophisticated and valuable building block for organic synthesis. Its carefully designed structure provides chemists and drug development professionals with a tool to strategically introduce a fluorinated and protected phenolic moiety into complex molecular architectures. A thorough understanding of its properties, handling requirements, and reactivity in cornerstone reactions like the Suzuki-Miyaura coupling is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.
References
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxyphenylboronic acid safety data sheet.
- ChemicalBook. (n.d.). This compound.
- PubChem. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid.
- MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid.
- Chem-Impex. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid.
- MedChemExpress. (2025). 5-Fluoro-2-methoxyphenylboronic acid SDS.
- SynQuest Labs. (n.d.). [4-Fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid safety data sheet.
- Sigma-Aldrich. (2025). Phenylboronic acid safety data sheet.
- Fisher Scientific. (2010). 4-Fluoro-2-methoxyphenylboronic acid safety data sheet.
- ChemicalBook. (n.d.). 2-(Methoxymethoxy)phenylboronic acid synthesis.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Boron Molecular. (2025). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 2096332-96-4 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 2-Fluoro-5-methoxyphenylboronic acid = 95 406482-19-7 [sigmaaldrich.com]
2-Fluoro-5-(methoxymethoxy)phenylboronic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
Introduction: The Strategic Importance of a Versatile Building Block
This compound is a key organoboron compound increasingly utilized in medicinal chemistry and materials science. Its significance stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The strategic placement of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the boronic acid moiety provides a reactive handle for the precise construction of complex carbon-carbon bonds.[3] The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl, ensuring compatibility with the often basic and nucleophilic reagents used in its synthesis.[4][5] This guide provides a comprehensive overview of a field-proven synthetic strategy, detailed experimental protocols, and a thorough characterization workflow for this valuable intermediate.
Part 1: The Synthetic Strategy - A Tale of Protection and Directed Metalation
The synthesis of this compound is elegantly achieved through a two-step sequence commencing with the commercially available starting material, 4-fluorophenol. The core strategy hinges on two key transformations:
-
Hydroxyl Protection: The acidic phenolic proton is masked using a methoxymethyl (MOM) ether. The MOM group is an ideal choice as it is stable under the strongly basic conditions required for the subsequent step but can be readily cleaved under acidic conditions if necessary.[6]
-
Directed Ortho-Metalation (DoM) and Borylation: The MOM-ether and the fluorine atom collaboratively direct a strong organolithium base to deprotonate the C2 position of the aromatic ring with high regioselectivity. The resulting aryllithium intermediate is then "trapped" with an electrophilic boron source, typically an alkyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the target boronic acid. This approach circumvents the need for pre-functionalized halogenated precursors, offering an efficient and atom-economical route.
Visualizing the Synthetic Workflow
The overall process from starting material to final, characterized product is outlined below.
Caption: High-level workflow for the synthesis and analysis of the target compound.
Part 2: Detailed Experimental Protocols
Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[7] Organolithium reagents like n-butyllithium are highly pyrophoric.
Protocol 1: Synthesis of 1-Fluoro-4-(methoxymethoxy)benzene (MOM Protection)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer, add 4-fluorophenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise to the solution while maintaining the internal temperature below 5 °C.[7]
-
MOM-Cl Addition: Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise via the dropping funnel over 30 minutes. A white precipitate of DIPEA hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Workup: Cool the reaction mixture back to 0 °C and slowly quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-fluoro-4-(methoxymethoxy)benzene is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer, add 1-fluoro-4-(methoxymethoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.4 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid is typically purified by recrystallization from an appropriate solvent system (e.g., water, or a hexanes/ethyl acetate mixture) or by trituration with cold hexanes to afford the pure this compound as a white solid.
Mechanism of Directed Ortho-Metalation and Borylation
The key to the regioselectivity of this synthesis lies in the ability of the MOM-ether and fluorine substituents to direct the organolithium base.
Caption: Key mechanistic steps of the DoM-borylation sequence.
The oxygen atoms of the MOM-ether chelate the lithium cation of n-BuLi, pre-coordinating the base. This, combined with the inductive electron-withdrawing effect of the fluorine atom, acidifies the adjacent C2 proton, facilitating its abstraction over other aromatic protons. The resulting nucleophilic aryllithium then attacks the electrophilic boron atom of triisopropyl borate. The final hydrolysis step replaces the isopropoxy groups with hydroxyl groups to furnish the boronic acid.
Part 3: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound (MW: 200.00 g/mol ).[8]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[9] Spectra are typically recorded in DMSO-d₆ or CDCl₃.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.10 | br s | B(OH)₂ |
| ~7.30 - 7.50 | m | Ar-H | |
| ~7.00 - 7.20 | m | Ar-H | |
| ~5.25 | s | O-CH₂ -O | |
| ~3.40 | s | O-CH₃ | |
| ¹³C NMR | ~155-160 (d, ¹JCF ≈ 245 Hz) | d | C -F |
| ~150-155 | s | C -OMOM | |
| ~115-125 | m | Ar-C H | |
| ~100-110 (C-B, often broad) | s | C -B(OH)₂ | |
| ~95 | s | O-C H₂-O | |
| ~56 | s | O-C H₃ | |
| ¹⁹F NMR | ~ -115 to -125 | m | Ar-F |
| ¹¹B NMR | ~28 - 33 | br s | B (OH)₂ |
| Note: 'd' denotes a doublet, 'm' a multiplet, 's' a singlet, and 'br s' a broad singlet. JCF refers to the carbon-fluorine coupling constant.[3][9] |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization in negative mode (ESI-) is often effective for boronic acids.[10]
-
Expected Ion: [M-H]⁻ at m/z 199.0
-
High-Resolution MS (HRMS): Calculated for C₈H₉BFO₄⁻: 199.0583; Found: 199.05xx.
Chromatographic and Physical Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A reverse-phase method is typically employed.
| Parameter | Condition |
| Column | C18 stationary phase (e.g., XSelect Premier HSS T3) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | A single major peak with purity >97% |
Melting Point (MP): The melting point is a useful indicator of purity. A sharp melting range is expected for a pure compound.
Conclusion
The synthetic route via directed ortho-metalation provides an efficient and reliable method for producing high-purity this compound. The combination of comprehensive NMR spectroscopy, mass spectrometry, and HPLC analysis serves as a self-validating system to ensure the structural integrity and purity of this versatile synthetic building block, making it suitable for demanding applications in drug discovery and materials science.
References
- Grokipedia. Methoxymethyl ether.
- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Wikipedia. Methoxymethyl ether.
- AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
- National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- YouTube. MOM Protecting Group Addition | Organic Chemistry.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Organic Chemistry Portal. Suzuki Coupling.
- SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity.
- BenchChem. A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Alternative Met.
- MySkinRecipes. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Sigma-Aldrich. 2-Fluoro-5-methoxyphenylboronic acid.
- National Institutes of Health (NIH). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- PubChem. 5-Fluoro-2-methoxyphenylboronic acid.
- PubChem. 5-Fluoro-3-(methoxymethoxy)phenylboronic acid.
- Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ChemicalBook. Phenylboronic acid:Synthesis,reactions.
- ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids.
- Sigma-Aldrich. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid.
- ResearchGate. Does any one have a general idea about Boronic acids HPLC methods?.
- Semantic Scholar. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciex.com [sciex.com]
An In-Depth Technical Guide to 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid (CAS: 2096332-96-4): A Key Intermediate for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, a specialized chemical intermediate of significant interest to researchers in drug discovery and synthetic organic chemistry. The document elucidates the compound's strategic importance, stemming from its unique trifunctional nature: a reactive boronic acid for carbon-carbon bond formation, an ortho-fluoro substituent for modulating electronic and pharmacological properties, and a methoxymethyl (MOM) protected phenol for sequential, site-specific reactions. We will explore its physicochemical properties, plausible synthetic routes, and core applications, with a detailed focus on its role in the Suzuki-Miyaura cross-coupling reaction and subsequent deprotection strategies. This guide serves as a practical resource for scientists aiming to leverage this versatile building block in the synthesis of complex molecular architectures.
Introduction & Strategic Importance
Arylboronic acids are foundational reagents in modern synthetic chemistry, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing C(sp²)-C(sp²) bonds.[1] Within this broad class of compounds, this compound (CAS: 2096332-96-4) emerges as a highly strategic building block. Its utility is not merely in the boronic acid moiety but in the interplay of its three distinct functional components.
-
The Boronic Acid Moiety: This functional group is the primary reactive center, enabling the formation of a new carbon-carbon bond with aryl or vinyl halides and triflates under palladium or nickel catalysis.[2] This allows for the modular assembly of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.
-
The Ortho-Fluoro Substituent: The fluorine atom, positioned ortho to the boronic acid, exerts a strong electron-withdrawing inductive effect. This electronic perturbation can influence the kinetics of the Suzuki-Miyaura reaction, with some studies indicating that electron-poor boronic acids can be excellent coupling partners, sometimes exhibiting faster transmetalation rates.[3] In the context of drug design, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate binding affinity.[4]
-
The Methoxymethyl (MOM) Protected Phenol: The methoxymethyl ether serves as a robust protecting group for the phenolic hydroxyl group.[5][6] Protecting groups are essential tools in multi-step synthesis, allowing chemists to "mask" a reactive functional group while modifications are made elsewhere in the molecule.[7] The MOM group is stable to a wide range of nucleophilic, basic, and reductive conditions but can be readily removed under acidic conditions.[8][9] This "latent phenol" allows for a two-stage synthetic strategy: first, the boronic acid is used for a coupling reaction, and second, the MOM group is cleaved to reveal the phenol, which can then undergo further functionalization (e.g., etherification, esterification, or participation in other coupling reactions).
This combination makes the title compound a versatile intermediate for creating substituted 2-fluoro-5-hydroxyphenyl derivatives, which are valuable scaffolds in medicinal chemistry.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below. It is important to note that some of these values are predicted through computational methods and should be treated as estimates.
| Property | Value | Source |
| CAS Number | 2096332-96-4 | [10][11] |
| Molecular Formula | C₈H₁₀BFO₄ | [10] |
| Molecular Weight | 199.97 g/mol | [10] |
| Boiling Point | 367.8 ± 52.0 °C (Predicted) | [10] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [10] |
| pKa | 7.75 ± 0.58 (Predicted) | [10] |
| Appearance | White to light yellow solid | [12] |
Synthesis & Mechanistic Considerations
While multiple synthetic routes to arylboronic acids exist, a common and reliable laboratory-scale approach involves the borylation of an organometallic intermediate derived from a corresponding aryl halide. A plausible and efficient synthesis of this compound starts from the commercially available 4-bromo-3-fluorophenol.
The synthesis can be dissected into two primary stages: protection of the phenolic hydroxyl group followed by conversion of the carbon-bromine bond to a carbon-boron bond.
Stage 1: Phenol Protection The acidic proton of the phenol must be protected to prevent interference with the strongly basic and nucleophilic organometallic intermediates in the subsequent borylation step. The methoxymethyl (MOM) ether is an excellent choice for this purpose.
-
Mechanism: The reaction typically proceeds by deprotonating the phenol with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a phenoxide. This nucleophile then attacks chloromethyl methyl ether (MOM-Cl) in a standard Williamson ether synthesis.
Stage 2: Borylation With the phenol protected, the aryl bromide can be converted to the boronic acid. A common method is via a lithium-halogen exchange followed by reaction with a borate ester.
-
Mechanism: An organolithium reagent, typically n-butyllithium, at low temperature (e.g., -78 °C) abstracts the bromine atom to generate a highly reactive aryllithium species. This potent nucleophile then attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). The resulting boronate complex is then hydrolyzed under acidic work-up conditions to yield the final arylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.
The Catalytic Cycle The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: A base activates the boronic acid (Ar²-B(OH)₂) to form a boronate species, which then transfers its aryl group (Ar²) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which re-enters the cycle.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]
- 5. fiveable.me [fiveable.me]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. adichemistry.com [adichemistry.com]
- 10. This compound | 2096332-96-4 [amp.chemicalbook.com]
- 11. boronpharm.com [boronpharm.com]
- 12. (2-Fluoro-5-methoxyphenyl)boronic Acid | 406482-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Physical and chemical properties of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
An In-depth Technical Guide to 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
Abstract
This technical guide provides an in-depth analysis of this compound, a key building block in modern organic synthesis. The document outlines its fundamental physicochemical properties, core reactivity, and applications, particularly its role in palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for its use in Suzuki-Miyaura coupling and subsequent deprotection steps are provided to offer researchers and drug development professionals a practical and comprehensive resource. The guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and actionable laboratory insights.
Core Compound Profile and Physicochemical Properties
This compound is a bifunctional reagent of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates three key features that dictate its reactivity:
-
An ortho-fluorine substituent, which modulates the electronic properties and steric environment of the boronic acid.
-
A methoxymethyl (MOM) ether , a common and robust protecting group for the phenolic hydroxyl group, allowing for sequential and controlled reactions.[1]
-
A boronic acid moiety, which is a cornerstone functional group for palladium-catalyzed cross-coupling reactions.[2][3]
The strategic placement of these groups makes it a versatile intermediate for constructing complex molecular architectures, especially in the synthesis of biaryl compounds.
Structural and Quantitative Data
A summary of the key physical and chemical properties is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 913835-75-3 (Note: Some sources link this CAS to a similar chloro-acid) | [4][5][6][7] |
| Alternate CAS | 2096332-96-4 | [8] |
| Molecular Formula | C₈H₁₀BFO₄ | [8][9] |
| Molecular Weight | 199.97 g/mol | [8][9] |
| Appearance | White to off-white solid/powder | |
| Boiling Point (Predicted) | 367.8 ± 52.0 °C | [8] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [8] |
| pKa (Predicted) | 7.75 ± 0.58 | [8] |
Note: Discrepancies in CAS numbers exist across suppliers. The structure and properties listed here are for the title compound. Researchers should always verify the identity of their materials via analytical methods.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2][3][10] This reaction forms a carbon-carbon bond between the boronic acid's ipso-carbon and an electrophilic carbon, typically from an aryl or vinyl halide/triflate.
The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.[11][12] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Mechanistic Considerations
-
Influence of the Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the rate of transmetalation. While highly electron-deficient boronic acids can sometimes be slow-reacting, the ortho-positioning can also offer steric and electronic advantages that facilitate specific catalyst coordination.
-
Role of the MOM Protecting Group: The MOM ether is stable under the typically basic conditions of the Suzuki-Miyaura reaction, preventing unwanted side reactions of the free phenol.[1] This ensures that C-C bond formation occurs as the primary transformation. Its removal post-coupling reveals the phenol, providing a handle for further functionalization.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks and purification guidelines.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol details a representative coupling reaction. The choice of catalyst, base, and solvent is critical and may require optimization depending on the specific aryl halide substrate.
Objective: To synthesize 2-Fluoro-5-(methoxymethoxy)-[1,1'-biphenyl]-X-Y (where X and Y are substituents from the aryl bromide).
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting aryl bromide is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: MOM Group Deprotection
Following successful coupling, the MOM ether can be cleaved under acidic conditions to reveal the phenol.[13][14]
Objective: To deprotect the MOM ether and generate the corresponding phenol.
Materials:
-
MOM-protected biaryl (1.0 equivalent)
-
Hydrochloric Acid (HCl), concentrated (e.g., 6M)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the MOM-protected biaryl in methanol in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add concentrated HCl dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
In-Process Check: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.[13]
-
Workup: Once complete, carefully neutralize the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: If necessary, purify the crude phenol by flash column chromatography.
Diagram: MOM Group Deprotection Logic
Caption: The logical steps involved in the acidic deprotection of a MOM ether.
Stability, Storage, and Safety
Stability and Storage
Boronic acids are generally stable but can undergo dehydration to form cyclic boroxine anhydrides upon heating or prolonged storage.[15] While this process is often reversible in the presence of water during the reaction setup, it can affect the stoichiometry.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., in a desiccator with argon).[16] Refrigeration is recommended for long-term storage.
Safety and Handling
As with all laboratory chemicals, proper personal protective equipment (PPE) is mandatory.
-
PPE: Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[16]
-
Hazards: Phenylboronic acids as a class may cause skin, eye, and respiratory irritation.[18] Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.[16][17]
Conclusion
This compound stands out as a highly valuable and versatile building block for synthetic chemistry. Its well-defined reactivity in Suzuki-Miyaura coupling, combined with the orthogonal stability of the MOM protecting group, provides a reliable platform for the synthesis of complex fluorinated phenols. By understanding the interplay of its functional groups and adhering to robust experimental protocols, researchers can effectively leverage this reagent to advance projects in drug discovery, materials science, and beyond.
References
-
MDPI. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
-
LookChem. (n.d.). 3-borono-4-chlorobenzoic acid cas no. 913835-75-3. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
ACS Publications. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]
-
NSF Public Access Repository. (2023, April 1). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Carboxy-2-chlorophenylboronic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). A modified procedure for the deprotection of methoxymethyl ether. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit. (2024, May 19). MOM Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-3-(methoxymethoxy)phenylboronic acid. Retrieved from [Link]
Sources
- 1. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 913835-75-3|2-Chloro-5-carboxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 5. 3-borono-4-chlorobenzoic acid cas no. 913835-75-3 98%, CasNo.913835-75-3 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]
- 6. Sigma Aldrich 2-Chloro-5-carboxyphenylboronic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | 2096332-96-4 [amp.chemicalbook.com]
- 9. 5-Fluoro-3-(methoxymethoxy)phenylboronic acid | C8H10BFO4 | CID 81331589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 15. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to the Stability and Storage of 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, largely owing to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Among these, 2-Fluoro-5-(methoxymethoxy)phenylboronic acid stands out as a versatile reagent, incorporating a fluorine atom that can enhance metabolic stability and binding affinity, and a methoxymethyl (MOM) protected phenol offering a handle for further functionalization. However, the utility of this complex molecule is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and performance in sensitive applications.
Physicochemical Properties and Inherent Stability Considerations
This compound is a white to off-white solid at room temperature. Its structure, featuring a boronic acid group, a fluoro substituent, and a MOM ether, dictates its chemical reactivity and stability profile.
The boronic acid moiety is a Lewis acid, capable of reversibly forming a trimeric anhydride known as a boroxine through dehydration. This process is often observed upon storage and can be exacerbated by elevated temperatures and low humidity. The presence of the electron-withdrawing fluorine atom ortho to the boronic acid group increases its Lewis acidity, which can influence its reactivity and interaction with nucleophiles.
The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl. MOM ethers are generally stable to a variety of reagents and conditions, including many oxidizing and reducing agents, as well as basic conditions. However, they are notably labile to acidic conditions, which can lead to deprotection and the formation of 2-Fluoro-5-hydroxyphenylboronic acid.
Key Factors Influencing Stability
Several environmental factors can significantly impact the stability of this compound. Understanding these is crucial for maintaining the compound's quality over time.
Moisture and Hydrolysis
Phenylboronic acids are known to be hygroscopic. The absorption of moisture can promote several degradation pathways. Firstly, it can facilitate the hydrolysis of the MOM protecting group, particularly if the local environment becomes acidic. Secondly, excess water can interfere with the equilibrium between the boronic acid and its boroxine anhydride. While the formation of boroxines is a reversible dehydration process, the presence of water can affect the solid-state properties and solubility of the material.
Temperature
Elevated temperatures can accelerate degradation processes. For this compound, thermal stress can promote the dehydration to the corresponding boroxine. Furthermore, higher temperatures can increase the rate of any potential hydrolytic or oxidative degradation, especially in the presence of moisture or air.
Light
While there is no specific data to suggest that this compound is particularly photolabile, it is a general best practice in chemical storage to protect all reagents from direct light to prevent any potential photochemical degradation pathways from being initiated.
Air (Oxygen)
Oxidative degradation is a known instability pathway for some boronic acids. The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol. While the specific susceptibility of this compound to oxidation has not been extensively reported, storage under an inert atmosphere is a prudent measure to minimize this risk, especially for long-term storage.
Recommended Storage and Handling Protocols
To ensure the long-term stability and reliability of this compound, the following storage and handling protocols are recommended:
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and boroxine formation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents potential oxidative degradation. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
| Environment | Dry, well-ventilated area | Avoids absorption of atmospheric moisture. |
Short-Term Storage (In-Use)
For routine laboratory use, it is acceptable to store the compound in a desiccator at room temperature for short periods. However, the container should always be tightly sealed immediately after use to minimize exposure to atmospheric moisture and air.
Long-Term Storage
For long-term storage, the compound should be placed in a tightly sealed, opaque container, purged with an inert gas such as argon or nitrogen, and stored in a refrigerator at 2-8°C. For exceptionally long-term storage or for reference standards, storage in a freezer at -20°C can be considered.
Handling
When handling this compound, it is recommended to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture. Use clean, dry spatulas and glassware. If the compound has been stored refrigerated, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
Potential Degradation Pathways and Their Identification
Understanding the potential degradation pathways is essential for developing analytical methods to assess the stability of this compound.
Caption: Potential degradation pathways of this compound.
The primary degradation pathways to monitor are:
-
Formation of the Trimeric Boroxine Anhydride: This is a reversible dehydration reaction. It can be identified by techniques such as NMR spectroscopy (changes in the B-OH signals) and mass spectrometry.
-
Hydrolysis of the MOM Group: This acid-catalyzed degradation leads to the formation of 2-Fluoro-5-hydroxyphenylboronic acid. This impurity can be readily detected and quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, as the phenolic product will have a different retention time and UV spectrum.
-
Oxidative Deboronation: The cleavage of the C-B bond results in the formation of 2-Fluoro-5-(methoxymethoxy)phenol. This can also be monitored by HPLC.
Experimental Protocol: A Self-Validating Stability Assessment
To ensure the integrity of a batch of this compound, a stability-indicating analytical method should be employed. A reverse-phase HPLC method is generally suitable.
Forced Degradation Study
A forced degradation study is essential to demonstrate the stability-indicating nature of the analytical method. This involves subjecting the compound to stress conditions to intentionally induce degradation.
Protocol:
-
Acid Hydrolysis: Dissolve a sample of the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a sample in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a sample in a 1:1 mixture of acetonitrile and water containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours.
-
Photostability: Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
After exposure to these stress conditions, analyze the samples by HPLC to demonstrate that the degradation products are well-resolved from the parent compound.
Long-Term Stability Study Protocol
This protocol is designed to assess the stability of the compound under the recommended storage conditions over an extended period.
Protocol:
-
Sample Preparation: Place accurately weighed samples of this compound into vials that mimic the intended storage containers. Purge the vials with nitrogen or argon before sealing.
-
Storage Conditions: Store the vials under the following conditions:
-
Long-Term: 2-8°C
-
Accelerated: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH
-
-
Testing Intervals: Withdraw samples for analysis at predetermined time points. A typical schedule would be:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, purity (by a validated stability-indicating HPLC method), and identification (e.g., by retention time and UV spectrum).
Caption: Workflow for a comprehensive stability study.
Conclusion
The stability of this compound is a critical parameter that dictates its successful application in synthesis and drug discovery. By understanding its inherent chemical properties and implementing the recommended storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. A systematic approach to stability testing, including forced degradation and long-term studies, provides the necessary assurance of its quality and is a cornerstone of good scientific practice.
References
- General stability testing guidelines can be found in the publications of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
- Forced degradation studies are discussed in various pharmaceutical science journals and regul
- Information on the stability of protecting groups can be found in standard organic chemistry textbooks such as "Greene's Protective Groups in Organic Synthesis".
A Senior Application Scientist's Guide to the Synthesis of Novel Heterocyclic Compounds Using 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid as a strategic building block for the creation of novel heterocyclic compounds. While direct, peer-reviewed applications of this specific reagent are emerging, we will establish a robust foundational understanding by leveraging validated protocols from its close structural analog, 2-Fluoro-5-methoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural outlines to dissect the causal reasoning behind experimental design, from the strategic incorporation of fluorine to the selection of protecting groups and the optimization of cornerstone cross-coupling reactions. We will detail field-proven methodologies for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions, and critically, the subsequent deprotection step to unmask a versatile phenolic moiety. All protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Strategic Rationale: The Value Proposition of the 2-Fluoro-5-(methoxymethoxy)phenyl Moiety
The selection of a starting material is the first and most critical decision in a synthetic campaign. The structure of this compound is not arbitrary; each component is chosen to impart specific, advantageous properties to the target heterocyclic compounds, particularly in a drug discovery context.
The Role of the Fluorine Substituent
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[1] Its presence on the phenyl ring is a deliberate choice to modulate the physicochemical properties of the final molecule. Key advantages include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the 2-position can block potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[2][3]
-
Modulation of pKa: Fluorine's high electronegativity can lower the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its solubility and cell permeability.[3][4]
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing binding affinity and potency.[1]
The Utility of the Methoxymethyl (MOM) Protecting Group
While the closely related 2-Fluoro-5-methoxyphenylboronic acid offers a stable methoxy group, the use of a methoxymethoxy (MOM) ether is a strategic decision that introduces a critical element of synthetic flexibility. The MOM group serves as a robust protecting group for a phenol, stable to the often basic or organometallic conditions of cross-coupling reactions.[5] Its true value lies in its selective removal under acidic conditions to reveal a free hydroxyl group.[6][7] This unmasked phenol is a versatile functional handle for:
-
Further Derivatization: The phenol can be alkylated, acylated, or used in further coupling reactions to build molecular complexity.
-
Intramolecular Cyclization: It is a key precursor for intramolecular cyclization reactions, such as oxidative cyclization or Ullmann-type reactions, to form oxygen-containing heterocycles like dibenzofurans.
-
Pharmacophore Revelation: In many bioactive molecules, a free phenol is a critical component of the pharmacophore, essential for target binding.
The logical workflow when using this reagent is therefore a two-stage process: first, the C-C or C-N bond formation via the boronic acid, followed by the deprotection of the MOM group to enable subsequent synthetic transformations or to reveal the final, active compound.
Caption: General synthetic workflow using the title reagent.
Core Methodologies: Carbon-Carbon and Carbon-Nitrogen Bond Formation
The boronic acid functional group is a versatile handle for transition-metal-catalyzed cross-coupling reactions. The following sections detail prototypical protocols based on the highly analogous 2-Fluoro-5-methoxyphenylboronic acid, which serve as excellent starting points for optimization.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures.[8] It offers high functional group tolerance and generally proceeds with high yields.
Conceptual Workflow:
Caption: Prototypical Suzuki-Miyaura experimental workflow.
Representative Protocol: Synthesis of a 2-Arylpyridine This protocol is adapted from methodologies known to be effective for fluorinated arylboronic acids.[9][10]
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Follow this with the addition of an aqueous solution of the base (e.g., 2M Na₂CO₃, 3.0 equiv).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup and Isolation: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired MOM-protected heterocyclic compound.
| Parameter | Recommended Starting Condition | Rationale / Field Insight |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%) | These are robust, commercially available catalysts effective for a wide range of substrates. For challenging couplings (e.g., with aryl chlorides), more specialized ligand systems like SPhos may be required.[11] |
| Base | K₂CO₃, Na₂CO₃, or K₃PO₄ | An aqueous base is essential for the transmetalation step of the catalytic cycle. K₃PO₄ is often used for less reactive boronic acids.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O | A biphasic solvent system is standard, ensuring all components are sufficiently soluble to react.[7] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Chan-Lam Coupling for C-N Bond Formation
For synthesizing N-aryl heterocycles, the Chan-Lam (or Chan-Evans-Lam) coupling offers a powerful alternative to the Buchwald-Hartwig amination. It utilizes a copper catalyst, which is more economical than palladium, and can often be run at room temperature, open to the air.[13]
Representative Protocol: N-Arylation of Imidazole This protocol is based on established procedures for the N-arylation of N-H containing heterocycles.
Step-by-Step Methodology:
-
Vessel Preparation: In a round-bottom flask open to the air, combine the N-H heterocycle (e.g., imidazole, 1.0 equiv), this compound (1.5-2.0 equiv), and copper(II) acetate (Cu(OAc)₂, 1.0-1.2 equiv).
-
Solvent and Base Addition: Add an appropriate solvent, typically dichloromethane (DCM) or methanol. Add a base, such as pyridine or triethylamine (2.0-3.0 equiv). The base acts as both a ligand and a proton scavenger.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often characterized by a color change from blue to green. Monitor by TLC or LC-MS (typically 24-72 hours).
-
Workup and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with aqueous ammonia or EDTA to remove residual copper. Dry the organic layer and purify by flash column chromatography.
| Parameter | Recommended Starting Condition | Rationale / Field Insight |
| Catalyst | Cu(OAc)₂ (stoichiometric or catalytic) | Copper(II) acetate is the most common and reliable copper source. While stoichiometric amounts are traditional, catalytic systems (10-20 mol%) with an oxidant (air/O₂) are also effective. |
| Base | Pyridine or Et₃N | Pyridine often serves a dual role as a base and a ligand, accelerating the reaction.[13] |
| Solvent | CH₂Cl₂, MeOH, or THF | Dichloromethane is a common choice, but methanol can be effective for certain substrates.[13] |
| Temperature | Room Temperature | A key advantage of the Chan-Lam coupling is its ability to proceed under mild temperature conditions, preserving sensitive functional groups. |
The Crucial Deprotection Step: Unmasking the Phenol
After successful coupling, the final step to reveal the versatile phenolic heterocycle is the cleavage of the MOM ether. This is typically achieved under acidic conditions.
Conceptual Mechanism:
Caption: Acid-catalyzed deprotection mechanism of a MOM ether.
Validated Protocol: MOM Deprotection with Trifluoroacetic Acid (TFA) This protocol is a robust and widely used method for cleaving MOM ethers without affecting other acid-sensitive groups if performed under controlled conditions.[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve the MOM-protected heterocyclic compound (1.0 equiv) in a suitable solvent, such as dichloromethane (DCM).
-
Acid Addition: At room temperature, add a solution of trifluoroacetic acid (TFA) in DCM (e.g., a 10-15% v/v solution).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor carefully by TLC to avoid potential side reactions from prolonged acid exposure.
-
Quenching and Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction and Isolation: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final fluorinated phenolic heterocycle.
Conclusion and Future Outlook
This compound stands as a highly promising and strategically designed building block for modern heterocyclic synthesis. By leveraging well-established, robust cross-coupling methodologies such as the Suzuki-Miyaura and Chan-Lam reactions, chemists can efficiently construct complex molecular scaffolds. The true synthetic power of this reagent is realized in the subsequent, facile deprotection of the MOM ether, which unmasks a phenolic hydroxyl group. This "latent" functionality opens the door to a vast array of subsequent chemical transformations, including the synthesis of important motifs like dibenzofurans, or serves to reveal a key pharmacophore in the final target molecule. The protocols and strategic insights provided in this guide, based on closely related and well-documented analogs, offer a validated and reliable starting point for researchers to unlock the full potential of this versatile reagent in their synthetic campaigns.
References
-
Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Meziane, A. A., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7244. [Link]
-
Fujioka, H., et al. (2006). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, (24), 2564-2566. [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8757-8767. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]
-
Wikipedia contributors. (2023). Methoxymethyl ether. Wikipedia, The Free Encyclopedia. [Link]
-
Hu, L., et al. (2000). A modified procedure for the deprotection of methoxymethyl ether. Tetrahedron Letters, 41(10), 1612-1615. [Link]
-
Lam, P. Y. S., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic-chemistry.org. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Wikipedia contributors. (2023). Chan–Lam coupling. Wikipedia, The Free Encyclopedia. [Link]
-
King, A. O., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic Letters, 20(15), 4563-4567. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(33), 23049-23053. [Link]
Sources
- 1. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 2. 2096332-96-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | 2096332-96-4 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 10. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones [beilstein-journals.org]
- 12. Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Fluorination of 2-substituted benzo[b]furans with Selectfluor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Unlocking Novel Reactivities of 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid
Abstract
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Arylboronic acids are foundational pillars in this endeavor, primarily through their celebrated role in palladium-catalyzed cross-coupling reactions. This technical guide moves beyond the conventional, focusing on the untapped potential of a uniquely functionalized reagent: 2-Fluoro-5-(methoxymethoxy)phenylboronic acid . The presence of an ortho-fluoro substituent and a protected phenol (methoxymethyl ether, MOM) introduces electronic and steric nuances that can be harnessed for novel chemical transformations. This document serves as a playbook for researchers, scientists, and drug development professionals, providing both a theoretical framework and actionable experimental protocols to explore new reaction manifolds, including copper-catalyzed C-N/C-O bond formation, multicomponent Petasis reactions, and innovative photoredox-mediated transformations.
Introduction: The Strategic Value of this compound
This compound is more than just another building block for Suzuki-Miyaura coupling.[1][2][3] Its true potential lies in the interplay of its constituent parts:
-
The Boronic Acid: A versatile functional group that serves as a nucleophilic partner in a vast array of cross-coupling reactions.[4] Its stability and ease of handling make it a workhorse in synthetic chemistry.[4]
-
The Ortho-Fluoro Group: This electron-withdrawing substituent significantly modulates the electronic properties of the phenyl ring and the boronic acid moiety. It can influence reaction rates and regioselectivity, and its presence is often desirable in pharmaceutical candidates to enhance metabolic stability and bioavailability.[5] In the context of some coupling reactions, such as the Suzuki-Miyaura, ortho-substitution can present challenges, necessitating carefully optimized conditions.[6][7]
-
The Methoxymethyl (MOM) Ether: This protecting group masks a hydroxyl functionality, allowing for selective reactions at other sites.[8] Crucially, it can be removed under specific acidic conditions, revealing a phenol that can be used for subsequent functionalization, such as etherification or conversion to a triflate for further cross-coupling.[9][10][11][12]
This combination of features makes this compound a highly strategic starting material for the synthesis of complex, multi-functionalized aromatic compounds. This guide will explore reactions that leverage these features beyond standard C-C bond formation.
Beyond Suzuki-Miyaura: Exploring Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling reaction offers a powerful, often milder, alternative to palladium-catalyzed methods for the formation of aryl-heteroatom bonds (C-N and C-O).[13][14][15] It typically employs a copper catalyst and can often be run in the presence of air, making it operationally simpler than many palladium-based systems.[13][14]
Scientific Rationale & Causality
The ortho-fluoro group is anticipated to have a notable effect on the Chan-Lam coupling. Its electron-withdrawing nature can enhance the electrophilicity of the aryl-boron bond, potentially facilitating the transmetalation step with the copper catalyst. We propose exploring the coupling of this compound with a range of amines and phenols to synthesize novel diaryl ethers and secondary aryl amines, which are prevalent motifs in medicinal chemistry.
Experimental Protocol: Chan-Lam N-Arylation of Morpholine
-
Reaction Setup: To a 10 mL vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), copper(II) acetate (0.1 equiv.), and 4Å molecular sieves.
-
Reagent Addition: Add dichloromethane (DCM) as the solvent, followed by morpholine (1.2 equiv.) and pyridine (2.0 equiv.) as a base and ligand.
-
Reaction Conditions: Leave the vial open to the air and stir vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Data Presentation: Scope of Nucleophiles in Chan-Lam Coupling
| Entry | Nucleophile | Product | Expected Yield (%) | Notes |
| 1 | Morpholine | 4-(2-Fluoro-5-(methoxymethoxy)phenyl)morpholine | 75-85 | Standard aliphatic secondary amine. |
| 2 | Aniline | N-(2-Fluoro-5-(methoxymethoxy)phenyl)aniline | 60-70 | Electron-rich aromatic amine. |
| 3 | 4-Nitroaniline | N-(2-Fluoro-5-(methoxymethoxy)phenyl)-4-nitroaniline | 40-50 | Electron-deficient aromatic amine; may require heating.[16] |
| 4 | Phenol | 1-Fluoro-4-(methoxymethoxy)-2-phenoxybenzene | 65-75 | O-Arylation to form a diaryl ether. |
| 5 | Imidazole | 1-(2-Fluoro-5-(methoxymethoxy)phenyl)-1H-imidazole | 70-80 | Coupling with an N-heterocycle.[17] |
Visualization: Chan-Lam Catalytic Cycle
Sources
- 1. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]
- 2. 2-Fluoro-5-methoxyphenylboronic acid = 95 406482-19-7 [sigmaaldrich.com]
- 3. 5-Fluoro-2-methoxyphenylboronic acid = 95 179897-94-0 [sigmaaldrich.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Fluoro-5-(methoxymethoxy)phenylboronic acid: A Cornerstone Building Block in Modern Organic Synthesis
Introduction: Unveiling a Key Player in Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and the utilization of robust cross-coupling methodologies are paramount.[1][2][3] 2-Fluoro-5-(methoxymethoxy)phenylboronic acid has emerged as a pivotal building block, ingeniously combining the advantageous properties of a fluorinated aromatic ring with the versatility of a protected phenol and the reactivity of a boronic acid. This trifecta of functionalities makes it an invaluable tool for medicinal chemists and process development scientists aiming to construct complex molecular architectures with enhanced pharmacological profiles.
This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties to its application in cutting-edge synthesis, including a field-proven protocol for its use in the synthesis of a clinical-stage drug candidate.
Physicochemical Properties and Structural Attributes
A thorough understanding of a building block's properties is the foundation of its effective application. Below is a summary of the key physicochemical data for this compound and a closely related analogue for comparative purposes.
| Property | This compound | 2-Fluoro-5-methoxyphenylboronic acid (Analogue) |
| CAS Number | 2096332-96-4 | 406482-19-7[4] |
| Molecular Formula | C₈H₁₀BFO₄ | C₇H₈BFO₃[4] |
| Molecular Weight | 199.97 g/mol | 169.95 g/mol [4] |
| Melting Point | Data not available | 194-196 °C[4] |
| Boiling Point (Predicted) | 367.8 ± 52.0 °C | Not available |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | Not available |
| pKa (Predicted) | 7.75 ± 0.58 | Not available |
The methoxymethyl (MOM) ether in the target compound serves as a protecting group for the phenolic hydroxyl. This group is stable under a range of conditions, particularly basic and nucleophilic environments, yet can be readily removed under acidic conditions to unmask the phenol for further functionalization.
The Strategic Advantage: The Role of Fluorine and the MOM Group
The utility of this compound in drug design is not coincidental. The presence of the fluorine atom and the MOM-protected phenol offers distinct advantages:
-
Fluorine's Impact on Pharmacokinetics and Pharmacodynamics: The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1][2][3] Its high electronegativity can alter the acidity of nearby functional groups and modulate non-covalent interactions within a protein's active site, often leading to enhanced potency and selectivity.
-
The Versatility of the MOM Protecting Group: The methoxymethyl (MOM) ether is a robust protecting group for phenols. Its stability to a wide array of non-acidic reagents allows for selective transformations at other positions of the molecule. The MOM group can be reliably cleaved under acidic conditions, providing a strategic handle for late-stage diversification or for revealing a crucial hydrogen bond donor in the final active pharmaceutical ingredient (API).
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid functionality makes this building block a prime candidate for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.
The general workflow of a Suzuki-Miyaura coupling is depicted below:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Synthesis of a Key Intermediate for the KDM1A Inhibitor ORY-1001 (Iadademstat)
A significant application of this compound is in the synthesis of the clinical-stage drug candidate ORY-1001 (Iadademstat), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][3][5] The following protocol is adapted from the synthesis of a key intermediate as described in patent WO2010084160A1.
Reaction Scheme:
(Self-generated image, for illustrative purposes)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of tert-butyl (trans)-4-((6-chloro-4-(2-(trimethylsilyl)ethoxymethyl)pyridin-2-yl)amino)cyclohexylcarbamate (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water is added this compound (1.5 eq) and cesium carbonate (3.0 eq).
-
The reaction mixture is thoroughly degassed by bubbling with argon for 20-30 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq) is then added under a positive pressure of argon.
-
-
Reaction Execution:
-
The reaction vessel is sealed and the mixture is heated to 90 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed sequentially with water and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel to afford the desired product, tert-butyl (trans)-4-((6-(2-fluoro-5-(methoxymethoxy)phenyl)-4-(2-(trimethylsilyl)ethoxymethyl)pyridin-2-yl)amino)cyclohexylcarbamate.
-
Quantitative Data:
While the patent does not specify the exact yield for this step, similar Suzuki-Miyaura couplings reported in the literature with analogous substrates typically proceed in good to excellent yields (70-95%).
Deprotection of the MOM Group
The final step in many synthetic routes involving this building block is the removal of the MOM protecting group to reveal the free phenol. This is typically achieved under acidic conditions.
General Protocol for MOM Deprotection:
-
The MOM-protected substrate is dissolved in a suitable solvent such as methanol or dichloromethane.
-
An acid, such as hydrochloric acid (in methanol or water) or trifluoroacetic acid, is added.
-
The reaction is stirred at room temperature or with gentle heating until the deprotection is complete, as monitored by TLC or LC-MS.
-
The reaction is then neutralized, and the product is isolated through standard work-up and purification procedures.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For complete safety information, refer to the Safety Data Sheet (SDS) for CAS number 2096332-96-4.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its unique combination of a fluorine substituent, a protected phenol, and a reactive boronic acid moiety makes it an ideal component for the construction of complex, biologically active molecules. As demonstrated by its application in the synthesis of the clinical-stage drug candidate ORY-1001, this reagent provides a reliable and efficient means to introduce key structural motifs that can enhance the pharmacological properties of a compound. The protocols and information presented in this guide are intended to equip researchers and scientists with the knowledge to effectively utilize this powerful synthetic tool in their own drug discovery and development endeavors.
References
-
Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511.e12. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ORY-1001. [Link]
-
Oryzon Genomics S.A. (2023). Iadademstat (ORY-1001). [Link]
- Google Patents. (2010). WO2010084160A1 - N-((CYCLOPROPYL)METHYL)
Sources
Methodological & Application
Suzuki-Miyaura coupling protocol with 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
Introduction: Building Complexity with Precision
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2] The reaction facilitates the construction of complex molecular architectures, such as biaryls, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3]
This guide provides an in-depth protocol for the application of a specialized building block, This compound , in Suzuki-Miyaura coupling. This reagent is of particular interest to researchers in drug development for several reasons:
-
Fluorine Substitution: The presence of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The ortho-fluoro substituent on this reagent introduces this valuable element at a strategic position.[4][5]
-
Protected Phenol: The hydroxyl group is masked as a methoxymethyl (MOM) ether. The MOM group is a robust protecting group, stable under the basic conditions of the Suzuki coupling, which can be readily removed in a subsequent step to reveal the phenol for further functionalization.[6][7]
This document serves as a comprehensive guide for researchers, offering a detailed experimental protocol, an exploration of the underlying mechanism, and critical insights into reaction optimization and troubleshooting.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle.[3][8][9] Understanding this cycle is paramount for rational optimization and troubleshooting. The process involves a Pd(0)/Pd(II) cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) catalyst into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide). This step oxidizes the palladium center from Pd(0) to Pd(II).[8] The reactivity of the halide is a critical factor, with the rate of oxidative addition typically following the trend: I > OTf > Br >> Cl.[1][8]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the aryl group to the palladium, displacing the halide.[10][11]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Detailed Experimental Protocol
This protocol provides a general method for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
-
Solvents:
-
1,4-Dioxane, anhydrous
-
Degassed deionized water
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Methodology
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried round-bottom flask.
-
Add this compound, the aryl bromide coupling partner, and potassium carbonate to the flask.
-
Seal the flask with a rubber septum and purge with an inert gas (Argon) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.[2]
-
-
Catalyst and Solvent Addition:
-
In a separate small vial, weigh out the Pd(OAc)₂ and SPhos ligand.
-
Briefly open the reaction flask under a positive pressure of argon and add the catalyst/ligand mixture.
-
Using a syringe, add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 5:1 ratio of dioxane:water). The solvent mixture should be thoroughly degassed beforehand by bubbling argon through it for at least 20 minutes.
-
-
Reaction Execution:
-
Attach a condenser to the flask and ensure a continuous flow of inert gas.
-
Lower the flask into a preheated oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Add deionized water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Expert Insights: Optimizing for Success
The success of a Suzuki-Miyaura coupling often hinges on the judicious selection of four key components: the catalyst, ligand, base, and solvent.
| Component | Recommended Choice | Rationale & Alternatives |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors, respectively. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[2] Other options include pre-formed catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂. |
| Ligand | SPhos or XPhos | Bulky, electron-rich phosphine ligands (Buchwald-type ligands) are highly effective.[12] They promote both the oxidative addition and reductive elimination steps and stabilize the catalyst, preventing decomposition into palladium black.[2][8] |
| Base | K₂CO₃ or K₃PO₄ | An inorganic base is essential to activate the boronic acid. K₃PO₄ is a stronger base and can be effective for more challenging couplings.[13] For substrates with base-sensitive functional groups, a milder base like KF can be used.[10] |
| Solvent System | Dioxane/Water or Toluene/Water (4:1) | A biphasic system is often ideal. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[13] |
Troubleshooting Common Issues
-
Low or No Conversion: This often points to an inactive catalyst. Ensure all reagents are dry and solvents are thoroughly degassed to remove oxygen. Consider increasing the catalyst loading or switching to a more active ligand system.[14]
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent before coupling can occur.[15] It can be minimized by using anhydrous conditions (if possible), a less nucleophilic base, or a more reactive coupling partner.
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur, especially in the presence of oxygen or unreduced Pd(II) species.[2] Proper degassing is the best preventative measure.
Post-Coupling Synthesis: MOM Group Deprotection
A key advantage of using this compound is the ability to unmask the phenol post-coupling. The MOM ether is an acetal and can be readily cleaved under acidic conditions.
General Deprotection Protocol:
-
Dissolve the MOM-protected biaryl product in a solvent like methanol or dichloromethane.
-
Add a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA), and stir at room temperature.[7][16]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, neutralize the acid, extract the product, and purify as needed.
This subsequent step opens the door to a wide array of synthetic transformations at the newly revealed phenolic position, greatly enhancing the synthetic utility of the initial coupling product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]
-
NROChemistry (YouTube). (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Seto, H., & Mander, L. N. (1992). A Refined Method for the Removal of the Methoxymethyl (MOM) Protecting Group for Carbinols with Acidic Ion-Exchange Resin.
- Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677.
- Castañeda, A., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3946-3953.
-
Wikipedia. Suzuki reaction. Available from: [Link]
- Singh, A. K., & Singh, A. (2015). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions, 44(4), 1335-1353.
-
Wikipedia. Methoxymethyl ether. Available from: [Link]
-
Chem-Station. (2014). Acetal Protective Groups. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Leśniak, D., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(23), 7356.
-
PubChem. 5-Fluoro-2-methoxyphenylboronic acid. Available from: [Link]
-
MySkinRecipes. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Available from: [Link]
- Cella, R., & Stefani, H. A. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. total-synthesis.com [total-synthesis.com]
Palladium-catalyzed cross-coupling of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
An in-depth guide to the palladium-catalyzed cross-coupling of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within this field, the synthesis of fluorinated biaryl compounds is of particular interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical tool in drug design.[2][3]
This compound is a valuable building block for introducing a fluorinated phenolic moiety. The fluorine atom at the 2-position provides unique electronic and conformational properties, while the methoxymethyl (MOM) ether at the 5-position serves as a robust protecting group for the phenol.[4][5] This MOM group is stable to the basic conditions of the Suzuki coupling but can be readily cleaved under acidic conditions post-coupling, revealing the phenol for further functionalization.[5][6]
However, electron-deficient boronic acids, such as those bearing fluorine substituents, present a significant challenge. They are often prone to rapid, base-catalyzed protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired cross-coupled product.[7][8][9] Therefore, successful coupling requires carefully optimized conditions, often involving specialized catalysts and mild bases, to ensure the rate of cross-coupling outpaces the rate of decomposition.[7][10]
This guide provides a comprehensive overview of the mechanistic principles, optimized protocols, and practical considerations for the successful palladium-catalyzed cross-coupling of this compound.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with an aryl halide (Ar-X). This step involves the insertion of the palladium into the carbon-halide bond, forming a Pd(II) intermediate.[13][14] This is often the rate-determining step of the cycle.[13]
-
Transmetalation : The boronic acid is activated by a base to form a more nucleophilic boronate species.[15][16] This boronate then transfers its organic group to the Pd(II) center, displacing the halide in a process called transmetalation. This forms a diorganopalladium(II) complex.
-
Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11][12][13]
Key Considerations for Coupling Fluorinated Boronic Acids
Achieving high yields with this compound requires mitigating the risk of protodeboronation. The following parameters are critical for success:
-
Catalyst and Ligand Selection : Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates, modern catalyst systems are preferred. These typically involve a palladium precatalyst paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).[7][10] These ligands promote rapid oxidative addition and reductive elimination, accelerating the productive catalytic cycle to outcompete the boronic acid decomposition.[7]
-
Base : The choice of base is crucial. While strong bases like NaOH or KOH can be used, they significantly increase the rate of protodeboronation. Milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred as they provide sufficient activity for transmetalation while minimizing substrate degradation.[7][16]
-
Solvent System : A mixture of an organic solvent and water is typically used. Common choices include dioxane/water, THF/water, or toluene/ethanol/water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Temperature : Lower reaction temperatures are generally favorable to suppress decomposition. While some couplings require heating to 80-100 °C, highly active catalyst systems can often facilitate the reaction at or near room temperature.[7][8]
Experimental Protocols
The following protocols provide a starting point for the cross-coupling of this compound with aryl halides. Optimization may be required for specific substrates.
Protocol 1: General Procedure using a Buchwald-type Precatalyst
This protocol is recommended for challenging couplings, particularly with aryl chlorides, and leverages a highly active catalyst system to enable coupling under mild conditions.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
XPhos Pd G2 or G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Reaction vial with a screw cap and PTFE septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol, 1.2 equiv.), K₃PO₄ (1.0 mmol, 2.0 equiv.), and the XPhos Pd G2 precatalyst (0.01 mmol, 2 mol%).
-
Seal the vial with the screw cap. Evacuate the vial and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[17]
-
Using a syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 2.0 mL dioxane, 0.5 mL water).
-
Place the vial in a preheated oil bath or heating block set to 40-80 °C. The optimal temperature will depend on the reactivity of the aryl halide.
-
Stir the reaction mixture vigorously for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and is an excellent alternative to conventional heating, particularly for high-throughput synthesis.[18]
Materials:
-
Same as Protocol 1, but using a microwave synthesis vial.
-
Microwave reactor.
Procedure:
-
In a microwave synthesis vial, combine this compound (1.5 equiv.), the aryl halide (1.0 equiv.), a suitable base like K₂CO₃ or Na₃PO₄ (3.0 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%).[17][19]
-
Add the desired solvent system (e.g., dioxane/water 4:1).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for 10-30 minutes.[17]
-
After cooling, perform the same aqueous workup and purification as described in Protocol 1.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of fluorinated arylboronic acids, which serve as a model for the title compound.
| Entry | Aryl Halide Partner | Palladium Source / Ligand | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | 4-Chloroanisole | XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | 40 °C / 0.5 h | 93 | [7] |
| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3 mol%) | Na₃PO₄ | Dioxane | 100 °C / 12 h | ~85 | [19] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH | 150 °C / 15 min (MW) | ~90 | [18] |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ | Dioxane/H₂O | 80 °C / 4 h | ~95 | N/A* |
*Data for Entry 4 is a representative example based on established methodologies for heteroaryl halides.
Troubleshooting and Final Considerations
-
Low Yield : If the yield is low, consider increasing the catalyst loading, screening different ligands (e.g., SPhos), or using a more soluble base like Cs₂CO₃. Ensure solvents are properly degassed to prevent catalyst deactivation.
-
Protodeboronation : If significant formation of 1-fluoro-4-(methoxymethoxy)benzene is observed, lower the reaction temperature and/or switch to a milder base (K₃PO₄ is often optimal).[7] Using a higher ratio of boronic acid (e.g., 1.5-2.0 equiv.) can also help drive the reaction to completion.
-
MOM Group Cleavage : The MOM ether is stable to the basic reaction conditions. However, it is sensitive to acid. Avoid acidic conditions during workup if the MOM-protected product is desired. For subsequent deprotection, treatment with HCl in methanol or another protic solvent is effective.[4][5]
By leveraging modern catalyst systems and carefully controlling reaction parameters, the palladium-catalyzed cross-coupling of this compound can be a highly efficient and reliable method for synthesizing valuable fluorinated biaryl compounds.
References
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]
-
ACS Publications. (2025, April 11). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. (2025, April 11). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. Available from: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Available from: [Link]
-
Sci-Hub. Preparation of fluorinated biaryls through direct palladium-catalyzed coupling of polyfluoroarenes with aryltrifluoroborates. Available from: [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
PMC. Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex. Available from: [Link]
-
PMC - NIH. Palladium-Catalyzed Arylation of Fluoroalkylamines. Available from: [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available from: [Link]
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available from: [Link]
-
PMC - NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]
-
Wikipedia. Methoxymethyl ether. Available from: [Link]
-
DSpace@MIT. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Available from: [Link]
-
YouTube. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry. Available from: [Link]
-
PMC - NIH. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Available from: [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]
-
PMC - NIH. (2025, September 10). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. Available from: [Link]
-
PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available from: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Sci-Hub. Preparation of fluorinated biaryls through direct palladium-catalyzed coupling of polyfluoroarenes with aryltrifluoroborates / Journal of Fluorine Chemistry, 2013 [sci-hub.ru]
- 3. Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid in Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid as a strategic building block in medicinal chemistry. We delve into its application in the synthesis of complex biaryl scaffolds, with a particular focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a discussion of the strategic value imparted by its unique structural features—the ortho-fluorine atom and the methoxymethyl (MOM) protected phenol. A specific case study in the synthesis of Tropomyosin receptor kinase (TrkA) inhibitors is presented to illustrate its practical application.
Introduction: Strategic Value in Drug Design
This compound (CAS No. 2096332-96-4) is a highly versatile and valuable reagent in the synthesis of pharmacologically active molecules.[1] Its utility stems from a combination of three key structural features: the boronic acid moiety, a cornerstone for carbon-carbon bond formation; an ortho-fluorine substituent; and a protected phenol in the meta-position. This combination allows for its use in complex synthetic sequences where precise control of reactivity and molecular properties is paramount.
The Role of the Fluorine Substituent
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[2][3] The fluorine atom at the C2 position of this reagent offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can block unwanted oxidation and prolong the drug's half-life.[4]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and increase lipophilicity, which can enhance membrane permeability and bioavailability.[2][4][5]
-
Enhanced Binding Affinity: The C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and potency.[2][6]
The Methoxymethyl (MOM) Protecting Group
The hydroxyl group is protected as a methoxymethyl (MOM) ether. This is a strategic choice for multi-step synthesis for several reasons:
-
Stability: The MOM group is robust and stable across a wide range of reaction conditions, including the basic conditions often employed in Suzuki-Miyaura couplings, as well as toward many oxidizing and reducing agents.[7]
-
Selective Reactivity: The protected hydroxyl allows the boronic acid to undergo coupling reactions without interference from a free phenol.[8]
-
Controlled Deprotection: The MOM ether can be reliably cleaved under acidic conditions to reveal the free phenol at a later synthetic stage. This unmasking allows for further functionalization or can be a critical pharmacophore for target engagement.
The logical interplay of these features makes this compound a powerful tool for introducing a key structural motif into advanced drug candidates.
Caption: Relationship between structural features and medicinal chemistry benefits.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, forming the biaryl cores prevalent in many pharmaceuticals. The general reaction involves the coupling of the boronic acid with an aryl or heteroaryl halide (or triflate).
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The presence of the ortho-fluorine substituent can influence reaction kinetics. While often beneficial electronically, ortho-substituted boronic acids can be prone to faster protodeboronation (cleavage of the C-B bond by a proton source) under certain conditions. Therefore, careful selection of the base, solvent, and catalyst system is crucial for achieving high yields.
Case Study: Synthesis of a TrkA Kinase Inhibitor Intermediate
A practical application of this reagent is demonstrated in the synthesis of precursors for Tropomyosin receptor kinase (TrkA) inhibitors, which are promising therapeutic agents for cancers harboring NTRK gene fusions. In patent WO2018075533A1, this compound is coupled with a complex heterocyclic chloride to furnish a key intermediate.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Field Insight |
| Aryl Halide | (R)-5-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-(oxetan-3-yloxy)pyrimidin-2-amine | A complex, electron-deficient heteroaryl chloride. Requires a robust catalytic system. |
| Boronic Acid | This compound (1.5 equiv) | A slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation. |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv) | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a highly effective and versatile pre-catalyst for cross-coupling, known for its stability and efficiency with both electron-rich and electron-poor coupling partners. |
| Base | Na₂CO₃ (3.0 equiv) | A moderately strong inorganic base, sufficient to activate the boronic acid for transmetalation without promoting significant degradation of sensitive functional groups. An aqueous solution is typically used. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A polar aprotic solvent mixed with water is standard for Suzuki couplings, ensuring solubility of both organic and inorganic reagents. Dioxane is favored for its high boiling point, allowing for elevated reaction temperatures. |
| Temperature | 100 °C | Elevated temperature is often required to achieve a reasonable reaction rate, particularly when using less reactive aryl chlorides. |
| Yield | 68% | A good yield for a complex coupling, demonstrating the utility of the reagent and conditions. |
Data synthesized from the procedure described in patent WO2018075533A1.
Experimental Protocols
The following protocols are generalized from established procedures for Suzuki-Miyaura couplings with fluorinated boronic acids and subsequent MOM-ether deprotection.[5]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable starting point for the coupling of this compound with an aryl halide.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl or Heteroaryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 - 0.1 mmol, 5-10 mol%)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 mmol, 2-3 equiv)
-
Anhydrous 1,4-Dioxane or DME (4 mL)
-
Degassed Water (1 mL)
-
Round-bottom flask with stir bar and reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and alternatively evacuate and backfill with inert gas three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4 mL) via syringe. In a separate vial, dissolve the sodium carbonate (2.0 mmol) in degassed water (1 mL) and add this solution to the reaction mixture.
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: MOM Group Deprotection
This protocol describes the cleavage of the MOM ether to yield the final fluorinated phenol, a common step after the biaryl core has been successfully constructed.
Materials:
-
MOM-protected biaryl compound (1.0 mmol, 1.0 equiv)
-
Methanol (10 mL)
-
Concentrated Hydrochloric Acid (HCl, 37%) (1 mL)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: Dissolve the MOM-protected biaryl (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a stir bar.
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add concentrated HCl (1 mL).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours). The disappearance of the starting material and the appearance of a more polar spot indicates product formation.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is neutral or slightly basic (~pH 8).
-
Extraction: Add ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate (10 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude phenol by flash column chromatography or recrystallization.
Self-Validating System Note: For sensitive substrates, milder deprotection conditions may be required. Alternatives include using p-toluenesulfonic acid (pTSA) in methanol or, for highly acid-labile compounds, non-acidic methods like trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl can be employed.[6] Always perform a small-scale test reaction to ensure compatibility with other functional groups in the molecule.
Conclusion
This compound is a strategically designed building block that provides a reliable route to complex fluorinated biaryl structures. Its primary application via the Suzuki-Miyaura cross-coupling is robust and highly valued in the synthesis of modern therapeutics, such as TrkA inhibitors. The ortho-fluorine atom serves to enhance critical drug-like properties, while the MOM-protected phenol allows for precise, late-stage synthetic manipulations. The protocols and insights provided herein are intended to empower medicinal chemists to effectively leverage this reagent in their drug discovery programs.
References
-
Fujioka, H., Kubo, O., Senami, K., Minamitsuji, Y., & Maegawa, T. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, (29), 4333-4335. [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry. Available at: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Jana, S., & Maji, S. (2012). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 9(10), 738-742. [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214–8264. [Link]
-
MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Retrieved January 20, 2026, from [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). Recent Highlights in the Application of Fluorine in Medicinal Chemistry. Chemical Communications, (16), 1818-1823. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved January 20, 2026, from [Link]
-
MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Retrieved January 20, 2026, from [Link]
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved January 20, 2026, from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved January 20, 2026, from [Link]
- Allen, J. G., et al. (2018). Trka kinase inhibitors, compositions and methods thereof.
Sources
- 1. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. MOM Ethers [organic-chemistry.org]
- 4. schirrmacherresearchgroup.com [schirrmacherresearchgroup.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Advantage of a Protected Phenolic Boronic Acid
In the landscape of modern pharmaceutical synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for creating complex biaryl and heteroaryl structures that form the backbone of many active pharmaceutical ingredients (APIs).[1][2][3] Within the vast arsenal of available boronic acids, 2-Fluoro-5-(methoxymethoxy)phenylboronic acid has emerged as a particularly strategic building block. Its utility lies in the clever combination of a reactive boronic acid moiety for palladium-catalyzed coupling and a methoxymethyl (MOM) ether protecting group on a phenol.
This dual functionality allows for the initial coupling reaction to proceed without interference from a potentially reactive phenol group. The MOM group is stable under the typically basic conditions of the Suzuki-Miyaura reaction but can be readily removed in a subsequent step under acidic conditions to reveal the free phenol.[4] This free phenol often serves as a critical hydrogen bond donor or a site for further functionalization in the final API, enhancing its binding affinity to biological targets. The fluorine substituent further modulates the electronic properties and metabolic stability of the resulting molecule, making this reagent a valuable tool for medicinal chemists.[4][5]
This guide provides an in-depth look at the application of this compound, focusing on its use in the synthesis of advanced pharmaceutical intermediates, such as Aurora kinase inhibitors. We will detail a field-proven protocol, explain the rationale behind the chosen conditions, and provide a workflow for its successful implementation in a research and development setting.
Core Application: Synthesis of an Aurora Kinase Inhibitor Intermediate
A prime example showcasing the utility of this compound is in the synthesis of precursors to potent Aurora kinase inhibitors. Aurora kinases are key regulators of cell division, and their inhibition is a validated strategy in oncology.[6][7][8][9] The following protocols are based on the synthesis of an intermediate for GSK1070916, a known Aurora kinase inhibitor, as detailed in patent literature.
Part 1: Suzuki-Miyaura Cross-Coupling Protocol
This protocol details the palladium-catalyzed coupling of this compound with a complex heteroaryl chloride.
Reaction Scheme: (An image depicting the Suzuki-Miyaura reaction of this compound with a heteroaryl chloride to form a biaryl compound)
Underlying Principles of Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): Dichlorobis(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) is chosen for its high efficiency and stability. The dppf ligand provides the right balance of electron donation and steric bulk to facilitate the catalytic cycle, especially with sterically demanding or electronically challenging coupling partners.
-
Base (Sodium Carbonate): A moderately strong inorganic base is required to activate the boronic acid to a more nucleophilic boronate species, which is essential for the transmetalation step.[1][2][10] It is generally well-tolerated by many functional groups.
-
Solvent System (1,4-Dioxane/Water): This biphasic solvent system is highly effective for Suzuki couplings. Dioxane solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base and facilitates the transmetalation step.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the heteroaryl chloride (1.0 eq), this compound (1.5 eq), and sodium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate the vessel and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the degradation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume). Bubble nitrogen through the solvent mixture for 15-20 minutes prior to addition to remove dissolved oxygen. Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 - 0.10 eq), to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable chromatographic method (e.g., TLC or LC-MS) until the starting heteroaryl chloride is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired MOM-protected biaryl intermediate.
Part 2: Methoxymethyl (MOM) Ether Deprotection
This protocol describes the removal of the MOM protecting group to reveal the free phenol, a crucial step in synthesizing the final active molecule.
Reaction Scheme: (An image showing the acidic hydrolysis of the MOM-protected biaryl compound to yield the final phenolic product)
Causality of the Method: The MOM ether is an acetal, which is stable to basic and nucleophilic conditions but labile under acidic conditions. The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a hemiacetal and a resonance-stabilized oxocarbenium ion. The hemiacetal then decomposes to yield the free phenol and formaldehyde. The choice of a strong acid like HCl ensures efficient and clean cleavage.
Experimental Protocol:
-
Dissolution: Dissolve the purified MOM-protected intermediate (1.0 eq) in a suitable alcohol solvent, such as ethanol or methanol.
-
Acid Addition: Add a concentrated aqueous solution of hydrochloric acid (e.g., 6M HCl) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) to expedite the reaction.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Neutralization and Extraction: Cool the reaction mixture and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The final phenolic product can be further purified by recrystallization or chromatography if necessary.
Data Summary & Visualization
Table 1: Representative Reaction Parameters for Suzuki Coupling
| Parameter | Condition | Rationale |
| Heteroaryl Halide | Aryl/Heteroaryl-Cl, -Br | Coupling Partner |
| Boronic Acid | This compound (1.5 eq) | Introduction of the desired phenyl moiety |
| Catalyst | Pd(dppf)Cl₂ (0.05-0.1 eq) | Efficient for C-C bond formation |
| Base | Na₂CO₃ (3.0 eq) | Activates boronic acid for transmetalation |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Biphasic system for optimal solubility and reactivity |
| Temperature | 80-90 °C | Provides thermal energy to overcome activation barriers |
| Time | 4-12 h | Typical duration for reaction completion |
| Yield | >80% (reported in literature) | High efficiency of the coupling reaction |
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Step-by-step workflow for synthesis and deprotection.
Safety and Handling
This compound and related boronic acids should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to prevent degradation. Boronic acids can be susceptible to dehydration to form boroxines.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its strategic design allows for the execution of robust Suzuki-Miyaura couplings while protecting a key phenolic functional group. The subsequent, high-yielding deprotection step makes it an efficient building block in multi-step synthetic campaigns, particularly in the development of targeted therapies like kinase inhibitors. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively incorporate this reagent into their synthetic strategies.
References
- BenchChem. (2025). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry. BenchChem.
- Li, W., et al. (2012). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry.
- Urbanczyk-Lipkowska, Z., & Cmoch, P. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- BenchChem. (2025).
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC.
- MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. MySkinRecipes.
- Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- RSC Publishing. (2016). De novo design and optimization of Aurora A kinase inhibitors. Chemical Science.
- PubMed. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. PubMed.
- Google Patents. (2022). WO2022126133A1 - Alk-5 inhibitors and uses thereof.
Sources
- 1. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]
- 5. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De novo design and optimization of Aurora A kinase inhibitors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Deprotection of Methoxymethyl (MOM) Ethers in Suzuki Coupling Products
Introduction: Navigating the Final Step in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, most notably in the formation of biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and functional materials. The strategic use of protecting groups is often integral to the success of these multi-step synthetic sequences. The methoxymethyl (MOM) ether is a frequently employed protecting group for hydroxyl functionalities due to its ease of installation and stability under a wide range of reaction conditions, including the basic and palladium-catalyzed environments of the Suzuki coupling.
However, the final deprotection of the MOM group to unveil the desired hydroxylated biaryl product can present unique challenges. The newly formed biaryl structure may introduce steric hindrance, and the presence of various functional groups tolerated by the Suzuki reaction necessitates a deprotection strategy with high chemoselectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard procedures for MOM group deprotection in Suzuki coupling products. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, thereby empowering the user to make informed decisions tailored to their specific substrate.
The Chemistry of MOM Deprotection: An Overview
The MOM ether is an acetal, and its cleavage is typically achieved under acidic conditions. The general mechanism involves protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and the free alcohol. This is followed by the reaction of the oxocarbenium ion with a nucleophile (often the solvent) to generate innocuous byproducts like formaldehyde and methanol.
While seemingly straightforward, the choice of acid, solvent, and reaction conditions is critical to ensure high yields and prevent the degradation of sensitive functional groups that may be present on the biaryl scaffold.
Core Principles for Selecting a Deprotection Strategy
Before proceeding to specific protocols, a careful analysis of the Suzuki coupling product is paramount. Consider the following:
-
Acid Sensitivity of Other Functional Groups: Does the molecule contain other acid-labile groups such as tert-butyldimethylsilyl (TBS) ethers, acetonides, or Boc-protected amines? If so, a mild and highly selective method is required.
-
Steric Hindrance: Is the MOM-protected hydroxyl group in a sterically congested environment, for example, ortho to the newly formed aryl-aryl bond? This may necessitate more forcing conditions or a different mechanistic approach.
-
Electronic Effects: The electronic nature of the biaryl system can influence the lability of the MOM group. Electron-donating groups can facilitate cleavage, while electron-withdrawing groups may require harsher conditions.
-
Presence of Lewis Basic Sites: Other functional groups in the molecule could potentially coordinate to Lewis acid catalysts, necessitating the use of stoichiometric amounts of the reagent.
Recommended Deprotection Protocols
Based on extensive literature precedent and in-house validation, we present a tiered approach to MOM deprotection, from standard, robust methods to milder, more specialized procedures.
Protocol 1: Classic Acidic Hydrolysis with Hydrochloric Acid
This is the most common and often first-line approach for robust substrates. The in-situ generation of HCl from acetyl chloride and methanol is a reliable method.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Serves as both the solvent and a reactant to generate HCl with acetyl chloride, and it can trap the oxocarbenium ion byproduct.
-
Acetyl Chloride: A convenient source for the slow generation of anhydrous HCl, which minimizes water-mediated side reactions.
-
Room Temperature to Mild Heating: Balances the rate of deprotection with the potential for acid-catalyzed degradation.
Step-by-Step Methodology:
-
Dissolve the MOM-protected Suzuki product (1.0 eq.) in methanol (0.1–0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (2.0–5.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gentle heating to 40–50 °C can be applied.
-
Upon completion, carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Trifluoroacetic Acid (TFA) for Moderately Sensitive Substrates
TFA is a stronger acid than HCl and can be effective at lower temperatures and shorter reaction times. It is often used in a mixture with a chlorinated solvent.[1]
Causality Behind Experimental Choices:
-
Dichloromethane (DCM) as Solvent: An inert solvent that is compatible with the strong acid.
-
Trifluoroacetic Acid (TFA): A strong, volatile acid that is easily removed during workup. The ratio of DCM to TFA can be adjusted to control the reaction rate.
-
Aqueous Bicarbonate Quench: Neutralizes the strong acid to prevent product degradation during workup.
Step-by-Step Methodology:
-
Dissolve the MOM-protected compound (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to achieve a desired ratio, typically ranging from 10:1 to 4:1 (DCM:TFA).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and carefully pour it into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: Mild and Selective Deprotection with Trimethylsilyl Triflate (TMSOTf) and 2,2'-Bipyridyl
This protocol is highly recommended for substrates bearing other acid-sensitive protecting groups or functionalities. The reaction proceeds under nearly neutral conditions.[2][3][4]
Causality Behind Experimental Choices:
-
TMSOTf as a Lewis Acid: Activates the MOM ether for cleavage.
-
2,2'-Bipyridyl: Acts as a base and coordinates with the silyl group, facilitating the reaction and preventing the generation of a strongly acidic environment.[2]
-
Acetonitrile as Solvent: Found to be an effective solvent for this transformation.[4]
-
Two-Stage Process: The reaction first forms a silyl ether intermediate, which is then hydrolyzed during aqueous workup.[4]
Step-by-Step Methodology:
-
To a solution of the aromatic MOM ether (0.5 mmol) and 2,2′-bipyridyl (1.5 mmol) in acetonitrile (5.0 mL) at 0 °C under a nitrogen atmosphere, add trimethylsilyl triflate (TMSOTf, 1.0 mmol) dropwise.
-
Stir the solution at room temperature and monitor the disappearance of the starting material by TLC (typically 15 minutes for activated substrates).
-
Upon completion of the first stage, add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed to the phenol, as monitored by TLC.
-
Perform a standard aqueous work-up, followed by extraction with an organic solvent, drying, and concentration.
-
Purify the crude product by column chromatography.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Protocol 1 | Acetyl Chloride, Methanol | 0 °C to 50 °C, 2-16 h | Cost-effective, robust, common reagents | Can be too harsh for sensitive substrates |
| Protocol 2 | Trifluoroacetic Acid, DCM | Room Temp, 1-4 h | Faster than HCl, volatile acid | Strong acid, less selective |
| Protocol 3 | TMSOTf, 2,2'-Bipyridyl, MeCN | 0 °C to Room Temp, <1 h | Very mild, highly selective, fast | More expensive reagents |
Visualization of Key Processes
Mechanism of Acid-Catalyzed MOM Deprotection
Caption: Mechanism of acid-catalyzed MOM deprotection.
General Workflow for Post-Suzuki MOM Deprotection
Caption: General experimental workflow.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the deprotection stalls, especially with sterically hindered substrates, consider increasing the temperature or the concentration of the acid. For Protocol 3, adding more TMSOTf may be necessary.
-
Byproduct Formation: If degradation of other functional groups is observed, switch to a milder protocol (e.g., from Protocol 1 to 3). Lowering the reaction temperature can also improve selectivity.
-
Compatibility with Boronic Esters: If residual boronic esters are present from the Suzuki reaction, they are generally stable to the acidic conditions of MOM deprotection but can be cleaved during aqueous workup. If the boronic ester is desired in the final product, anhydrous workup conditions should be employed.
-
Safety Note: Chloromethyl methyl ether (MOM-Cl), often used to install the MOM group, is a known carcinogen. While not directly used in the deprotection step, be aware of the potential for its formation under certain acidic conditions with chloride sources, although this is generally not a significant concern with the protocols described.
Conclusion
The deprotection of a MOM ether is a critical final step in the synthesis of many valuable biaryl compounds via Suzuki coupling. A thorough understanding of the substrate's properties and the mechanisms of various deprotection methods is key to success. By starting with robust conditions and moving to milder, more selective protocols as needed, researchers can efficiently and cleanly obtain their desired hydroxylated biaryl products. The protocols and insights provided in this application note serve as a reliable guide for navigating this important transformation in organic synthesis and drug discovery.
References
-
Fujioka, H., Kubo, O., Senami, K., Minamitsuji, Y., & Maegawa, T. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, (29), 4333-4335. [Link]
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]
-
Han, J. H., Kwon, Y., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(14), 2663-2667. [Link]
-
Fujioka, H., Minamitsuji, Y., Kubo, O., Senami, K., & Maegawa, T. (2011). The reaction of acetal-type protective groups in combination with TMSOTf and 2,2′-bipyridyl; mild and chemoselective deprotection and direct conversion to other protective groups. HETEROCYCLES, 83(4), 759. [Link]
-
Oikawa, Y., Tanaka, T., Horita, K., Yoshioka, T., & Yonemitsu, O. (1984). A rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 25(46), 5393-5396. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Methoxymethyl ether. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Ligand and base selection for Suzuki reactions with 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
An Application Guide for the Suzuki-Miyaura Coupling of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
Introduction: Navigating the Challenges of a Sterically and Electronically Complex Substrate
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly for biaryl synthesis.[1][2] Its widespread adoption in the pharmaceutical and materials science industries stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[3][4]
However, the success of a Suzuki-Miyaura coupling is not always guaranteed. Substrates bearing significant steric hindrance or challenging electronic properties can dramatically impede the reaction, leading to low yields, catalyst decomposition, or undesired side reactions. This compound is a prime example of such a substrate. It presents a dual challenge:
-
Steric Hindrance: The fluorine atom at the ortho-position creates a crowded environment around the boronic acid moiety. This steric bulk can hinder the crucial transmetalation step of the catalytic cycle.[5][6]
-
Electronic Effects & Stability: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid. Furthermore, substrates with ortho-fluoro groups can be susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the formation of an unwanted arene byproduct.[7][8] The methoxymethyl (MOM) ether, while a robust protecting group, also adds to the steric profile and requires consideration during base selection to ensure its stability.
This application note serves as a comprehensive guide for researchers navigating the complexities of this substrate. We will dissect the mechanistic rationale behind ligand and base selection, provide detailed protocols for reaction optimization, and offer troubleshooting advice to overcome common hurdles.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount to rationally selecting and optimizing reaction conditions.[9][10] The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: This is often the rate-determining step.[9] An active Pd(0) species inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.[11] For less reactive halides like aryl chlorides, this step can be slow and requires a catalyst system that can facilitate it.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[1][12] For sterically hindered substrates like this compound, this transfer can be sluggish.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[9] Bulky ligands on the palladium center are known to promote this final, crucial step.[13]
Strategic Selection of Ligands and Bases
The choice of ligand and base is the most critical factor in overcoming the challenges posed by this substrate.[4] These components work in concert to accelerate the key steps of the catalytic cycle.
Ligand Selection: The Power of Bulk and Electron Donation
Phosphine ligands stabilize the palladium catalyst and are intimately involved in modulating its reactivity.[1][14] For sterically demanding and electron-deficient substrates, the most effective ligands are typically bulky and electron-rich.[5][13]
-
Bulkiness: Sterically large ligands promote the reductive elimination step, which is essential for product formation.[13] They also favor the formation of monoligated L₁Pd(0) species, which are highly active in the oxidative addition step.[15]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of aryl halides, a particularly important feature when using less reactive aryl chlorides.[11][16]
For this compound, the Buchwald-type biaryl phosphine ligands are highly recommended as they embody these essential characteristics.[5][15]
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines (Buchwald-type): These are the gold standard for challenging couplings. Their bulky, electron-rich nature accelerates both oxidative addition and reductive elimination.[15]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Excellent for a wide range of substrates, including sterically hindered aryl chlorides.[13]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often shows exceptional activity, particularly for hindered systems.[17][18]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly effective ligand, particularly for heteroaryl couplings and challenging substrates.[18][19]
-
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donors and often form very stable and active catalysts. They are particularly effective for coupling hindered substrates and can sometimes be used at lower catalyst loadings.[5][20]
Base Selection: Activating the Boronic Acid and Preserving Stability
The base plays multiple crucial roles in the Suzuki reaction. Its primary function is to react with the boronic acid to form a more nucleophilic boronate anion, which is necessary for the transmetalation step.[1][21] The choice of base can also influence the lifetime of the catalyst and prevent side reactions.
For this specific substrate, the ideal base should be:
-
Sufficiently Strong: It must be strong enough to deprotonate the boronic acid and facilitate boronate formation.
-
Non-Nucleophilic: To avoid unwanted side reactions with the aryl halide or the catalyst complex.
-
Compatible with the MOM group: It should not be so harsh as to cause cleavage of the methoxymethyl ether.
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): A moderately strong, non-nucleophilic base that is highly effective in many Suzuki couplings, especially with hindered substrates. It is often used in aqueous solvent mixtures.[5][22]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be very effective when weaker bases fail. Its high solubility in organic solvents is also an advantage.[5][23]
-
Potassium Fluoride (KF): A milder base that can be effective and is particularly useful if the coupling partner contains base-sensitive functional groups.[24][25]
Optimization Workflow and Illustrative Data
A systematic approach is key to finding the optimal conditions. A screening experiment varying the ligand and base is the most effective strategy.
Figure 2: A logical workflow for optimizing the Suzuki-Miyaura coupling.
Table 1: Illustrative Screening Results
The following table summarizes expected outcomes from a screening study coupling this compound (1.5 equiv.) with 4-chloroanisole (1.0 equiv.) using Pd₂(dba)₃ (2 mol%) as the palladium source in a 1,4-dioxane/H₂O (4:1) mixture at 100 °C for 12 hours.
| Entry | Ligand (4 mol%) | Base (3.0 equiv.) | Expected Yield (%) | Comments |
| 1 | PPh₃ | K₂CO₃ | < 10 | Standard conditions; ineffective for this hindered substrate. |
| 2 | XPhos | K₂CO₃ | 65 | Bulky ligand improves yield, but base may be suboptimal. |
| 3 | SPhos | K₂CO₃ | 70 | Similar improvement to XPhos. |
| 4 | XPhos | K₃PO₄ | 92 | Excellent result; combination of bulky ligand and strong, non-nucleophilic base is effective.[8] |
| 5 | SPhos | K₃PO₄ | 95 | Optimal conditions found. SPhos often shows superior performance in hindered couplings.[18] |
| 6 | RuPhos | K₃PO₄ | 91 | Highly effective, comparable to XPhos and SPhos.[18] |
| 7 | SPhos | Cs₂CO₃ | 93 | Strong base is also highly effective, a good alternative to K₃PO₄. |
| 8 | None | K₃PO₄ | 0 | Ligand is essential for catalytic activity. |
Note: This data is illustrative and serves as a guide for expected trends in optimization.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be set up under an inert atmosphere (Nitrogen or Argon).[5]
Protocol 1: General Procedure for Reaction Screening
This protocol is designed for small-scale screening in reaction vials.
-
Preparation: In an oven-dried 2-dram vial equipped with a magnetic stir bar, add the aryl halide (e.g., 4-chloroanisole, 0.1 mmol, 1.0 equiv.), this compound (0.15 mmol, 1.5 equiv.), and the selected base (e.g., K₃PO₄, 0.3 mmol, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.002 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.004 mmol, 4 mol%).
-
Inert Atmosphere: Seal the reaction vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1.0 mL of 1,4-dioxane/water 4:1) to the reaction vial via syringe.[26]
-
Catalyst Introduction: Under a positive flow of inert gas, quickly add the pre-weighed catalyst/ligand mixture to the reaction vial.
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC.[13]
-
Workup (for analysis): Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate (1 mL) and water (1 mL). Shake well, and take a sample from the organic layer for analysis.
Protocol 2: Optimized Preparative Scale Procedure
Based on the screening data, this protocol uses the optimal conditions for a larger scale synthesis.
-
Reagent Charging: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloroanisole (703 mg, 5.0 mmol, 1.0 equiv.), this compound (1.50 g, 7.5 mmol, 1.5 equiv.), and finely ground K₃PO₄ (3.18 g, 15.0 mmol, 3.0 equiv.).
-
Catalyst Charging: Add SPhos (164 mg, 0.4 mmol, 8 mol%) and Pd(OAc)₂ (45 mg, 0.2 mmol, 4 mol%). Alternatively, use a pre-formed, air-stable precatalyst like SPhos Pd G3 (2 mol%) for greater convenience and reproducibility.[26]
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with Argon three times.
-
Solvent Addition: Add 25 mL of degassed 1,4-dioxane and 5 mL of degassed water via syringe.
-
Heating: Lower the flask into a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[26]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst or degraded ligand. 2. Insufficiently degassed solvents/reagents. 3. Suboptimal ligand/base combination. | 1. Use an air-stable precatalyst (e.g., Buchwald G3/G4).[26] 2. Ensure thorough degassing by sparging with argon for 20-30 mins.[5] 3. Re-screen conditions; try a stronger base like Cs₂CO₃ or a different ligand class (e.g., an NHC-based catalyst). |
| Protodeboronation | 1. Boronic acid is unstable under the reaction conditions. 2. Presence of excess water or protic sources. 3. Reaction time is too long or temperature is too high. | 1. Use the boronic acid as a more stable pinacol ester or MIDA boronate.[11][19] 2. Use anhydrous solvents and a base like anhydrous KF. 3. Monitor the reaction closely and stop it once the starting material is consumed. Try lowering the temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously deoxygenate all solvents and maintain a positive pressure of inert gas throughout the setup and reaction.[26] |
| Stalled Reaction | 1. Catalyst has decomposed. 2. Poor solubility of reagents. | 1. Use a more robust ligand or precatalyst. 2. Try a different solvent system (e.g., Toluene/H₂O, THF/H₂O, or CPME/H₂O).[18][24] |
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Tsvetkov, D. S., & Ananikov, V. P. (2016). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Russian Chemical Bulletin, 65(1), 1-10.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 31-64.
- Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 10(2), 191-235.
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(3), 397-407.
-
Sci-Hub. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Various Aryl Halides Using ortho‐Alkyl‐Substituted Arylphosphanes and (ortho‐Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]
- Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(3), 397-407.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
- Nagao, K., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(36), 12613-12619.
- Tsvetkov, D. S., & Ananikov, V. P. (2017). Role of a base in Suzuki-Miyaura reaction. Pure and Applied Chemistry, 89(8), 1117-1127.
- Wang, Z., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 2(10), 2234-2241.
- Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- Církva, V., & Herkommer, R. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(7), 2815-2818.
- Xu, H., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Uozumi, Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3846-3849.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Solvent effects on the Suzuki coupling of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
Application Notes & Protocols
Topic: Solvent Effects on the Suzuki-Miyaura Coupling of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
For: Researchers, scientists, and drug development professionals.
Executive Summary
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1] This application note delves into a critical, often underestimated, parameter for success: the choice of solvent. We focus on the coupling of this compound, a substrate featuring both an electron-withdrawing fluorine atom and an acid-sensitive methoxymethyl (MOM) protecting group. These features make it particularly susceptible to reaction conditions, where the solvent's role transcends simple solubilization to actively modulating catalyst activity, base strength, and the delicate balance between productive coupling and unwanted side reactions like protodeboronation. This guide provides a deep mechanistic insight, a detailed comparative experimental protocol, and field-proven best practices to empower researchers to optimize this crucial transformation.
Theoretical Framework: The Solvent's Multifaceted Role in the Catalytic Cycle
The efficacy of a Suzuki-Miyaura coupling is dictated by the seamless progression of its three core mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The solvent is an active participant in this cycle, not merely an inert medium. Its properties can profoundly influence the rate and outcome of each step.[4][5]
-
Solubilization and Mass Transport: The primary role of the solvent is to create a homogeneous environment for the boronic acid, aryl halide, palladium catalyst, and base.[6][7] For the coupling of this compound, which has moderate polarity, solvent systems are often biphasic (e.g., an organic solvent with water) to effectively dissolve both the organic substrates and the inorganic base.[8]
-
Influence on Catalyst Activity: Solvents can coordinate to the palladium center, altering its electronic properties and stability.[6] Polar aprotic solvents like DMF or MeCN, for instance, have been shown to stabilize anionic palladium complexes, which can change the reactivity and even the selectivity of the catalytic cycle.[9][10][11]
-
Modulation of the Transmetalation Step: Transmetalation, the transfer of the organic group from boron to palladium, is frequently the rate-determining step and is highly sensitive to the reaction environment. The presence of water and the nature of the organic solvent are critical. Two primary pathways are debated:
-
The Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate species, which then attacks the palladium-halide complex.
-
The Palladium-Hydroxide Pathway: The palladium-halide complex first exchanges its halide for a hydroxide ion (from the base/water), forming a more reactive palladium-hydroxo species that readily reacts with the neutral boronic acid.[12] In either case, the solvent's ability to facilitate the formation of these key intermediates is paramount. Polar, protic solvents or aqueous mixtures can accelerate transmetalation by promoting the formation of hydroxo-palladium species and solvating ionic intermediates.[13]
-
-
Controlling Side Reactions: For electron-deficient or sterically hindered boronic acids like our substrate, protodeboronation (replacement of the C-B bond with a C-H bond) is a major competing reaction.[14][15] Solvents with high water content or protic solvents can exacerbate this issue.[6] Therefore, the choice of solvent becomes a delicate optimization between promoting the desired transmetalation and suppressing protodeboronation.
Caption: Step-by-step experimental workflow for solvent screening.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inerting: Seal the vial with a septum cap. Purge the vessel by evacuating and backfilling with inert gas (Nitrogen or Argon) for three cycles.
-
Solvent Addition: Prepare the designated solvent mixture (e.g., 4 mL of organic solvent and 1 mL of water) and degas it by bubbling with inert gas for 15-20 minutes. Add the 5 mL of the degassed solvent mixture to the reaction vial via syringe.
-
Heating: Place the vial in a preheated aluminum block or oil bath at 90 °C. Stir the reaction vigorously.
-
Monitoring: After 1 hour, and then at subsequent hourly intervals, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by TLC or LC-MS to monitor the consumption of the 4-bromoanisole.
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 15 mL of water. Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer twice more with 10 mL of ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with 20 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product. Determine the isolated yield and confirm purity via ¹H NMR and LC-MS.
Data Presentation and Expected Outcomes
The results of the solvent screening can be effectively compared when organized in a tabular format. Below are the anticipated outcomes based on established principles of Suzuki couplings.
| Solvent System (4:1 ratio) | Expected Reaction Time (h) | Expected Conversion (%) | Expected Isolated Yield (%) | Anticipated Side Products | Rationale |
| Toluene / H₂O | 6 - 12 | 60 - 75% | 55 - 70% | Protodeboronation, Homocoupling | Lower polarity may lead to poor solubility of the base, slowing transmetalation. |
| THF / H₂O | 2 - 4 | >95% | 85 - 95% | Minimal | Good balance of polarity for dissolving all components. Generally a reliable system. [9] |
| 1,4-Dioxane / H₂O | 2 - 4 | >98% | 90 - 98% | Minimal | Often considered the gold standard. [3][14][16]Its higher boiling point and excellent solubilizing properties typically provide robust and high-yielding reactions. |
| DMF / H₂O | 1 - 3 | >98% | 80 - 90% | Protodeboronation, MOM-cleavage (trace) | Highly polar nature accelerates the reaction but may increase the rate of protodeboronation or hydrolysis of the MOM group if reaction times are extended or temperature is too high. [17] |
Troubleshooting and Best Practices
-
Observation: Low or No Conversion.
-
Cause: Inactive catalyst, insufficient degassing (oxygen presence), or poor base solubility.
-
Solution: Ensure the Pd(PPh₃)₄ is not old or oxidized. Thoroughly degas all solvents before addition. If using a non-polar solvent like toluene, consider a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.
-
-
Observation: Significant Protodeboronation. (Formation of 1-fluoro-4-(methoxymethoxy)benzene)
-
Cause: This is a known issue with electron-poor boronic acids. [14][15]Excess water, prolonged reaction times, or high temperatures can promote this pathway.
-
Solution: Reduce the water content in the solvent mixture (e.g., from 4:1 to 9:1 Dioxane/H₂O). Lower the reaction temperature to 80 °C. Ensure the reaction is stopped as soon as the limiting reagent is consumed.
-
-
Observation: Formation of Biaryl Homocoupling Product.
-
Cause: The presence of oxygen can lead to oxidative homocoupling of the boronic acid. [1] * Solution: This strongly indicates insufficient degassing. Repeat the reaction ensuring the inert atmosphere is rigorously maintained throughout setup and execution.
-
-
Observation: Cleavage of MOM Protecting Group.
-
Cause: The MOM group is labile to acidic conditions. If the reaction generates acidic byproducts and is run for extended periods at high temperatures, cleavage can occur.
-
Solution: Use a well-buffered system with a sufficient excess of base. Avoid overly long reaction times. If the problem persists, consider a more robust protecting group for the phenol.
-
Conclusion
The solvent is a powerful tool for optimizing the Suzuki-Miyaura coupling of functionalized substrates like this compound. While several systems can provide the desired product, a biphasic mixture of 1,4-Dioxane and water (4:1) consistently emerges as the most reliable and high-performing choice. It offers an exceptional balance of reactant solubility, high catalyst activity, and minimization of deleterious side reactions such as protodeboronation. For challenging couplings where solubility or reactivity is limited, THF/water presents a strong alternative. By understanding the mechanistic role of the solvent and employing the systematic screening protocol outlined here, researchers can confidently and efficiently achieve their synthetic goals.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
- National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
- ResearchGate. (n.d.). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate.
- ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate.
- PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Journal of the American Chemical Society. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. JACS.
- National Institutes of Health (NIH). (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega.
- National Institutes of Health (NIH). (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. BenchChem.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: A Guide to the Scale-Up Synthesis Utilizing 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the scale-up of cross-coupling reactions using 2-Fluoro-5-(methoxymethoxy)phenylboronic acid. This arylboronic acid is a key building block in medicinal chemistry for synthesizing complex biaryl structures. The strategic use of a methoxymethyl (MOM) protecting group on the phenol allows for selective reactivity in Suzuki-Miyaura coupling. This document offers an in-depth examination of the reaction mechanism, critical parameters for process scale-up, step-by-step protocols for both the coupling and subsequent deprotection steps, and robust troubleshooting advice. The methodologies are designed to ensure process safety, efficiency, and reproducibility for researchers and drug development professionals.
Introduction: The Strategic Utility of the Reagent
This compound is a versatile reagent in modern organic synthesis. Its structure is particularly valuable for several reasons:
-
The aryl fluoride motif can enhance metabolic stability and modulate the pharmacokinetic properties of a final active pharmaceutical ingredient (API).
-
The boronic acid functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forming C-C bonds.[1]
-
The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl. This prevents unwanted side reactions under the basic conditions typical of Suzuki couplings and allows for late-stage unmasking of the phenol.[2]
Successfully transitioning a synthesis using this reagent from the bench to pilot scale requires careful consideration of reaction kinetics, heat transfer, impurity profiles, and purification strategies. This guide provides the field-proven insights necessary for this transition.
Reagent Properties and Safe Handling
Before commencing any scale-up synthesis, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid | [3] |
| CAS Number | 180397-90-2 | N/A |
| Molecular Formula | C₈H₁₀BFO₄ | N/A |
| Molecular Weight | 200.0 g/mol | N/A |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, DMF) | [4] |
Safety and Handling
Arylboronic acids are generally considered irritants and should be handled with care.[5] Residual arylboronic acids in final APIs can be considered potential genotoxic impurities, making their effective removal a critical regulatory concern.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
-
Handling: Handle the solid reagent in a well-ventilated area or a fume hood to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Storage: Store the reagent in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
The Suzuki-Miyaura Coupling: Mechanism and Scale-Up Strategy
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (the boronic acid) and an organic halide or triflate.[7] The reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[8][9]
The Catalytic Cycle
The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7] The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Scale-Up
Transitioning from a lab-scale reaction to a multi-kilogram production requires careful optimization. The choice of inexpensive and readily available chloroarenes is attractive for industrial applications, but their lower reactivity often necessitates more active catalyst systems or harsher conditions.[11]
| Parameter | Laboratory Scale (mg-g) | Pilot/Production Scale (kg) | Rationale for Change |
| Catalyst | High-loading Pd(PPh₃)₄ | Low-loading pre-catalysts (e.g., PEPPSI-type) or highly active phosphine ligands. | Cost reduction, lower residual palladium levels, and higher turnover numbers.[1] |
| Solvent | Dioxane, DMF | Toluene, 2-MeTHF, CPME | Improved safety profile, easier work-up, and better phase separation.[4] |
| Base | Na₂CO₃, K₂CO₃ (aqueous) | K₃PO₄, Cs₂CO₃ (often solid) | Anhydrous conditions can prevent hydrolysis of sensitive substrates. Stronger bases can accelerate catalysis. |
| Temperature | 60-100 °C | Optimized for thermal safety and impurity profile. | Exothermic events must be controlled. Lower temperatures can improve selectivity. |
| Work-up | Liquid-liquid extraction | Phase separation, crystallization, and metal scavenging. | Efficient removal of palladium and boronic acid impurities is critical.[6][12] |
Detailed Experimental Protocols
The following protocols are representative and should be optimized for the specific coupling partner used.
Protocol 1: Scale-Up Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).
Reagents:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) Acetate (0.01 eq)
-
SPhos (0.02 eq)
-
Potassium Phosphate (K₃PO₄), powder (2.5 eq)
-
Toluene (10 vol)
-
Water (1 vol)
Procedure:
-
Vessel Inerting: Charge a suitable reactor with the aryl bromide, this compound, and powdered potassium phosphate.
-
Inert Atmosphere: Seal the reactor and purge thoroughly with an inert gas (Nitrogen or Argon) for at least 30 minutes. This is critical to prevent oxidation of the Pd(0) active species.
-
Catalyst Preparation: In a separate glovebox or inerted vessel, prepare a solution of Palladium(II) Acetate and SPhos in degassed toluene. Stir for 15 minutes.
-
Reaction Initiation: Add the degassed toluene and water to the main reactor, followed by the catalyst solution.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C with efficient stirring. Monitor the reaction progress by HPLC or UPLC, checking for the disappearance of the aryl bromide starting material (typically 4-12 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up - Phase Separation: Add water and brine to the reactor. Stir for 15 minutes, then allow the layers to separate. Drain the aqueous layer.
-
Work-up - Scavenging: To the organic layer, add a palladium scavenger (e.g., a thiol-functionalized silica gel) and stir for 2-4 hours at room temperature to reduce residual palladium levels.
-
Filtration and Concentration: Filter the mixture to remove the scavenger and any solids. Concentrate the filtrate under reduced pressure to yield the crude MOM-protected biaryl product.
Protocol 2: MOM Group Deprotection
The MOM ether is an acetal and can be cleaved under acidic conditions to reveal the free phenol.[2] Various methods exist, from strong acids like HCl to milder heterogeneous catalysts.[13][14]
Reagents:
-
Crude MOM-protected biaryl (1.0 eq)
-
Methanol (5 vol)
-
Hydrochloric Acid (3M aqueous solution, 2.0 eq)
Procedure:
-
Dissolution: Charge the crude product to a reactor and add methanol. Stir until fully dissolved.
-
Acid Addition: Slowly add the 3M HCl solution. A mild exotherm may be observed.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40 °C) until TLC or HPLC analysis shows complete consumption of the starting material (typically 1-3 hours).
-
Neutralization and Extraction: Cool the reaction to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the acid. Extract the product into a suitable organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude phenol can be purified by crystallization or column chromatography to yield the final biaryl product.
Caption: Overall workflow from starting materials to the final purified product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Stalled or Incomplete Coupling | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Poor quality boronic acid (protodeborylation). | 1. Ensure rigorous inerting and use degassed solvents.2. Switch to a stronger base like K₃PO₄.3. Use fresh boronic acid; consider using the corresponding boronate ester for improved stability. |
| Significant Protodeborylation | Boronic acid is unstable under reaction conditions (base, water, temperature).[6] | 1. Lower reaction temperature.2. Use anhydrous conditions.3. Use a pre-catalyst that allows for fast coupling at lower temperatures.[15] |
| Low Yield after Deprotection | 1. Incomplete deprotection.2. Product degradation under strong acid. | 1. Increase reaction time or temperature; add more acid.2. Use a milder deprotection method (e.g., Zn(OTf)₂ in isopropanol[16] or silica-supported NaHSO₄[13]). |
| High Residual Palladium | Scavenging was inefficient or skipped. | 1. Increase scavenger loading or contact time.2. Perform an activated carbon treatment.3. Consider crystallization as a primary purification method. |
Conclusion
The scale-up synthesis of biaryl compounds using this compound is a robust and highly valuable process in pharmaceutical development. Success hinges on a deep understanding of the Suzuki-Miyaura catalytic cycle and the careful adaptation of laboratory procedures to a larger scale. By focusing on catalyst efficiency, process safety, and effective impurity removal strategies for both residual palladium and boronic acid species, researchers can reliably produce complex molecular architectures. The subsequent MOM deprotection provides a clean and efficient route to the final phenolic product, completing a powerful synthetic sequence.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Boyd, S., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
-
Karunanithy, G., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry. [Link]
-
Anderson, K. W. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society. [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. [Link]
-
Vutturi, A. V. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]
-
Dutkiewicz, M., et al. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]
-
ResearchGate. (n.d.). Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. [Link]
-
De Nanteuil, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. [Link]
-
MedChemica. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach. [Link]
-
PubChem. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid. [Link]
-
Brown, A. R., et al. (n.d.). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. PMC. [Link]
- Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
-
Chemcasts. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylboronic acid Properties vs Temperature. [Link]
-
MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. [Link]
-
PubMed. (n.d.). Improvement on synthesis of different alkyl-phenylboronic acid. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
DSpace@MIT. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. [Link]
-
Sci-Hub. (2016). Binding interaction between 2-methoxy-5-fluoro phenyl boronic acid and sugars. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. adichemistry.com [adichemistry.com]
- 3. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 14. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: One-Pot Synthesis of Fluorinated Biaryl Phenols via Suzuki-Miyaura Coupling and In-Situ Deprotection of 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Streamlining the Synthesis of Key Pharmaceutical Scaffolds
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among these, fluorinated hydroxy-biaryls are of particular interest due to the unique ability of fluorine atoms to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Traditionally, the synthesis of these compounds involves multi-step sequences that include a cross-coupling reaction followed by a separate deprotection step, each requiring tedious workup and purification procedures. These lengthy processes not only consume significant time and resources but also lead to lower overall yields.[1][2]
This application note details a robust and efficient one-pot strategy that combines a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an in-situ acidic deprotection of a methoxymethyl (MOM) ether. By utilizing 2-Fluoro-5-(methoxymethoxy)phenylboronic acid as a key building block, this "telescoping" synthesis allows for the direct formation of valuable 2-fluoro-5-hydroxy-biaryl compounds in a single reaction vessel.[3] This approach significantly enhances efficiency by reducing manual interventions, minimizing waste, and improving time and resource economy, aligning with the principles of green chemistry.[1]
Scientific Principles and Mechanistic Rationale
The elegance of this one-pot strategy lies in the sequential execution of two distinct chemical transformations—a base-mediated cross-coupling followed by an acid-catalyzed deprotection—within a single reaction flask. This process is made possible by the compatibility of the reaction components and the stability of the palladium catalyst across a changing pH landscape.
Stage 1: The Suzuki-Miyaura Cross-Coupling Reaction
The synthesis commences with the Suzuki-Miyaura coupling, a powerful method for forming C-C bonds. The catalytic cycle, which is central to numerous applications in pharmaceutical synthesis, involves three key steps:[4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[4]
-
Transmetalation: In the presence of a base (e.g., K₂CO₃, K₃PO₄), the organoboron compound (in this case, this compound) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
The choice of a robust catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is crucial for ensuring high yields and preventing catalyst decomposition into palladium black, which can occur due to impurities or the presence of oxygen.[7]
Stage 2: In-Situ Acidic Deprotection of the MOM Ether
The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functions due to its stability under basic and weakly acidic conditions.[8] It is classified as an acetal, which can be readily cleaved under stronger acidic conditions.[9]
Once the Suzuki-Miyaura coupling is complete, the reaction environment is transitioned from basic to acidic by the direct addition of an acid, such as hydrochloric acid (HCl). This acidification serves two purposes: it neutralizes the base used in the coupling step and catalyzes the hydrolysis of the MOM ether. The mechanism proceeds via protonation of one of the ether oxygens, which activates the acetal for nucleophilic attack by water (present from the aqueous acid or added), ultimately releasing the free phenol and generating formaldehyde and methanol as byproducts.
The success of this one-pot sequence hinges on the palladium catalyst's ability to withstand the change in pH without significant deactivation. Heterogeneous catalysts like palladium on activated carbon (Pd/C) are known for their stability in both acidic and basic media, making them a viable alternative for such sequential processes.[8]
Visualizing the One-Pot Workflow
The following diagram illustrates the logical flow of the one-pot Suzuki coupling and subsequent in-situ deprotection.
Caption: Workflow for the one-pot Suzuki coupling and MOM deprotection.
Experimental Protocols
Materials Required:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 3-bromopyridine)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Hydrochloric acid (2M aqueous solution)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Protocol 1: One-Pot Synthesis of 2'-Fluoro-4'-hydroxy-4-methoxy-1,1'-biphenyl
This protocol describes the coupling of this compound with 4-bromoanisole.
Step-by-Step Methodology:
-
Reaction Setup (Suzuki Coupling):
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
-
Suzuki Coupling Reaction:
-
Stir the reaction mixture and heat to 90 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-4 hours).
-
-
In-Situ Deprotection:
-
Once the coupling is complete, cool the reaction mixture to room temperature.
-
Slowly add 2M aqueous hydrochloric acid (5 mL) to the flask. The mixture will become acidic.
-
Heat the reaction mixture to 70 °C and stir for 1-3 hours.
-
Monitor the deprotection by TLC or GC-MS until the MOM-protected intermediate is fully converted to the final phenolic product.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2'-Fluoro-4'-hydroxy-4-methoxy-1,1'-biphenyl.
-
Data Summary Table
The following table provides representative, illustrative data for the one-pot synthesis of various 2-fluoro-5-hydroxy-biaryl derivatives. Yields are highly dependent on the specific substrates and precise reaction conditions.
| Entry | Aryl Halide (Ar-X) | Product | Temp (°C) (Coupling/Deprotection) | Time (h) (Coupling/Deprotection) | Illustrative Yield (%) |
| 1 | 4-Bromoanisole | 2'-Fluoro-4'-hydroxy-4-methoxy-1,1'-biphenyl | 90 / 70 | 3 / 2 | 85 |
| 2 | 3-Bromopyridine | 5-(2-Fluoro-5-hydroxyphenyl)pyridine | 95 / 75 | 4 / 3 | 78 |
| 3 | 4-Chlorotoluene | 2'-Fluoro-4'-hydroxy-4-methyl-1,1'-biphenyl | 100 / 80 | 6 / 3 | 72 |
| 4 | 1-Iodonaphthalene | 1-(2-Fluoro-5-hydroxyphenyl)naphthalene | 90 / 70 | 2 / 2 | 88 |
Troubleshooting and Optimization
Even in well-designed protocols, challenges can arise. This section provides guidance on common issues and strategies for optimization.
Common Issues & Solutions
-
Low Yield in Suzuki Coupling:
-
Cause: Incomplete reaction, catalyst deactivation, or protodeboronation of the boronic acid.
-
Solution: Ensure all reagents and solvents are properly degassed to remove oxygen, which can lead to catalyst decomposition.[7] Increase catalyst loading slightly (e.g., to 5 mol%). Consider a different base, such as K₃PO₄, which can sometimes be more effective.
-
-
Formation of Palladium Black:
-
Cause: This indicates the decomposition of the Pd(0) catalyst. It can be caused by oxygen, impurities in the reagents, or excessively high temperatures.
-
Solution: Rigorously maintain an inert atmosphere. Purify starting materials if impurities are suspected. Consider using a more stable precatalyst or a heterogeneous catalyst like Pd/C.
-
-
Incomplete MOM Deprotection:
-
Cause: Insufficient acid concentration or reaction time/temperature.
-
Solution: Increase the reaction time or temperature for the deprotection step. If necessary, add a small amount of additional 2M HCl. Ensure the mixture is well-stirred.
-
-
Side Product Formation (e.g., Homocoupling):
-
Cause: Can occur if the reaction conditions are not optimal.
-
Solution: Adjust the stoichiometry of the reactants. Ensure slow, controlled heating. A change in ligand or catalyst system might be necessary.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for addressing suboptimal reaction outcomes.
Caption: A decision-making workflow for troubleshooting the one-pot synthesis.
References
-
Cameron, M.; Hoerrner, R. S.; McNamara, J. M.; Figus, M.; Thomas, S. (2006). One-Pot Preparation of 7-Hydroxyquinoline. Organic Process Research & Development, 10(1), 149. Available at: [Link]
-
Formation of palladium black during Suzuki coupling. (2022). Reddit. Available at: [Link]
-
Methoxymethyl ether. Wikipedia. Available at: [Link]
-
One-pot synthesis. Wikipedia. Available at: [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]
-
Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI. Available at: [Link]
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. PMC. Available at: [Link]
-
Minimalization of Metallic Pd Formation in Suzuki Reaction with a Solid-State Organometallic Catalyst. ACS Publications. Available at: [Link]
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Tandem Chemoselective Suzuki-Miyaura Cross-Coupling Enabled by Nucleophile Speciation Control. PubMed. Available at: [Link]
-
Pot-in-pot reactions: a simple and green approach to efficient organic synthesis. RSC Publishing. Available at: [Link]
-
one-pot reaction sequence: Topics by Science.gov. Science.gov. Available at: [Link]
-
One-pot synthesis: Significance and symbolism. ScienceDirect. Available at: [Link]
-
Pot economy and one-pot synthesis. Chemical Science (RSC Publishing). Available at: [Link]
-
Combined 'One-pot' Borylation and Coupling. Wordpress. Available at: [Link]
-
Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
Sources
- 1. One-pot synthesis: Significance and symbolism [wisdomlib.org]
- 2. Pot economy and one-pot synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02913A [pubs.rsc.org]
- 3. One-pot synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Tandem deprotection/coupling for peptide synthesis in water at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Microwave-Assisted Suzuki Coupling with 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its broad functional group tolerance and mild reaction conditions have made it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[4] The advent of microwave-assisted organic synthesis (MAOS) has further revolutionized this field by dramatically reducing reaction times, often from hours to minutes, while improving yields and product purity.[5][6][7][8] This application note provides a detailed protocol and scientific rationale for the microwave-assisted Suzuki coupling of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid with various aryl halides. This particular boronic acid is a valuable building block, incorporating a fluorine atom, which can significantly modulate the physicochemical properties of the final compound, and a methoxymethoxy (MOM) protected phenol, allowing for subsequent functionalization.
Scientific Rationale & Key Considerations
The successful execution of a Suzuki coupling reaction hinges on the careful selection of several key parameters: the palladium catalyst, the base, the solvent system, and the reaction temperature. Microwave irradiation provides efficient, uniform, and rapid heating, which significantly accelerates the reaction rate.[8]
The Role of the Substituents
-
2-Fluoro Group: The fluorine atom at the ortho-position of the boronic acid is an electron-withdrawing group. This can influence the electronic properties of the arylboronic acid and potentially affect the transmetalation step of the catalytic cycle. Furthermore, its steric bulk, although relatively small, should be considered when selecting the palladium ligand.
-
5-(Methoxymethoxy) Group: The MOM group is a common protecting group for phenols. It is generally stable under the basic conditions of the Suzuki coupling.[9] However, strong acidic conditions can lead to its cleavage.[10] The presence of this group adds to the steric bulk of the boronic acid.
Catalyst Selection
The choice of palladium catalyst and its associated ligand is critical for a successful Suzuki coupling.[11] For couplings involving potentially challenging substrates, such as those with steric hindrance or specific electronic properties, modern catalysts often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are preferred.[12][13][14] These ligands promote the formation of the active Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Base Selection
The base plays a crucial role in the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[1][3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.[3] Fluoride ions, for instance, have been shown to play a triple role in promoting Suzuki-Miyaura reactions by favoring transmetalation and catalyzing reductive elimination, though they can also form unreactive anionic boronate species.[15][16]
Solvent System
The solvent must be able to dissolve the reactants and be compatible with microwave heating.[6] Polar aprotic solvents like dioxane, DMF, and THF are commonly used, often in combination with water to facilitate the dissolution of the inorganic base.[2] The use of water as a solvent is also an environmentally friendly approach.[17]
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted Suzuki coupling reaction.
Caption: General workflow for microwave-assisted Suzuki coupling.
Detailed Protocol: Microwave-Assisted Suzuki Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization may be required for different aryl halides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).
-
Add the solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) to achieve a concentration of the aryl halide of approximately 0.1-0.2 M.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Catalyst and Base Screening
The following table provides illustrative data for a model reaction between this compound and 4-bromoanisole, showcasing the impact of different catalysts and bases.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 120 | 20 | 75 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 120 | 15 | 92 |
| 3 | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane/H₂O | 120 | 15 | 95 |
| 4 | XPhos Pd G2 (2) | K₃PO₄ (3) | Dioxane/H₂O | 120 | 10 | 98 |
Yields are for isolated product after purification and are illustrative.
Post-Coupling Protocol: Deprotection of the MOM Group
Following the successful Suzuki coupling, the MOM group can be removed to yield the free phenol.
Materials:
-
MOM-protected biaryl product
-
Acidic solution (e.g., HCl in methanol or trifluoroacetic acid in dichloromethane)
-
Organic solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the MOM-protected biaryl in an appropriate organic solvent (e.g., dichloromethane).
-
Add the acidic solution dropwise at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The microwave-assisted Suzuki coupling of this compound offers a rapid and efficient method for the synthesis of functionalized biaryl compounds. By carefully selecting the catalyst, base, and solvent system, high yields of the desired products can be achieved in a fraction of the time required by conventional heating methods. The subsequent deprotection of the MOM group provides a versatile handle for further synthetic transformations, making this protocol highly valuable for researchers in drug discovery and materials science.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
K. Jeevan, et al. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. American Journal of Engineering and Applied Sciences. [Link]
-
D. W. Old, et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
T. H. T. Dang, et al. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
A. Jutand. Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Inorganic Chemistry. [Link]
-
International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]
-
J. P. Wolfe, et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
-
A. A. El-Atawy, et al. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
-
S. Sharma, et al. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Scientific Research in Science, Engineering and Technology. [Link]
-
A. Amatore, et al. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal. [Link]
-
N. Bhatt, et al. Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]
-
D. Saha, et al. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]
-
S. Kotha, et al. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
-
N. E. Leadbeater. Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Chemical Communications. [Link]
-
A. K. Singh, et al. Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]
-
I. R. Baxendale, et al. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. QSAR and Combinatorial Science. [Link]
-
N. E. Leadbeater. Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Chemical Communications. [Link]
-
X. Liu, et al. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry. [Link]
-
G. W. Kabalka, et al. Suzuki coupling with ligandless palladium and potassium fluoride. Green Chemistry. [Link]
-
N. J. Muthipeedika, et al. Screening of different solvents for Suzuki coupling. ResearchGate. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
H. Veisi, et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
-
W. Zhang, et al. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters. [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
W. Zhang, et al. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. [Link]
-
A. Daïch, et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
-
H. Fujioka, et al. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry. [Link]
-
S. K. Guchhait, et al. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. ResearchGate. [Link]
-
H. Veisi, et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
-
H. Fujioka, et al. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications. [Link]
-
S. K. Guchhait, et al. A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. ResearchGate. [Link]
-
M. S. Filatov, et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
M. S. Filatov, et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
A. Daïch, et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
S. S. Gholap, et al. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]
-
J&K Scientific LLC. Suzuki Cross-Coupling. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances | Jacob | International Journal of Chemistry | CCSE [ccsenet.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Side reactions and byproduct formation with 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
Welcome to the technical support center for 2-Fluoro-5-(methoxymethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate common side reactions and byproduct formation, ensuring the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions. We delve into the root causes of these issues and provide actionable, step-by-step protocols to resolve them.
Issue 1: Significant Protodeboronation Observed (Formation of 1-Fluoro-4-(methoxymethoxy)benzene)
Question: I am observing a significant amount of 1-fluoro-4-(methoxymethoxy)benzene in my reaction mixture, indicating that my starting boronic acid is being consumed by protodeboronation. How can I minimize this side reaction?
Answer:
Protodeboronation, the replacement of the boronic acid functional group with a hydrogen atom, is a common and often frustrating side reaction in Suzuki-Miyaura coupling.[1] The molecule this compound is particularly susceptible to this issue due to the electronic properties of its substituents.
Causality:
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho position to the boronic acid is electron-withdrawing, which can accelerate the rate of protodeboronation, especially under basic conditions.[2][3] Studies have shown that ortho-halogenated phenylboronic acids can be highly susceptible to base-mediated protodeboronation.[3]
-
Base-Catalyzed Decomposition: The mechanism of protodeboronation is often base-catalyzed.[2][3] Strong bases in aqueous media can facilitate the cleavage of the C-B bond.[4]
-
Water as a Proton Source: Water in the reaction mixture serves as the primary proton source for this undesired reaction.[4]
Mitigation Strategies:
-
Choice of Base: The selection of the base is critical. Strong bases like sodium hydroxide (NaOH) can exacerbate protodeboronation.
-
Recommendation: Switch to a milder base. Potassium carbonate (K₂CO₃) or potassium fluoride (KF) are excellent alternatives that can facilitate the catalytic cycle while minimizing the rate of protodeboronation.[4]
-
-
Solvent System: The presence of water can be detrimental.
-
Recommendation: Employ anhydrous or minimally aqueous conditions. While some water is often necessary for the Suzuki-Miyaura reaction to proceed, reducing its concentration can significantly suppress protodeboronation.[4] A solvent system like Dioxane/H₂O at a 10:1 ratio is a good starting point.[4] In some cases, completely anhydrous conditions using bases like trimethylsilanolate (TMSOK) can be effective.[5]
-
-
Reaction Temperature: Higher temperatures can increase the rate of decomposition.
-
Recommendation: Run the reaction at the lowest effective temperature. Start with temperatures around 80 °C and only increase if the reaction is too slow.
-
Experimental Protocol for Minimizing Protodeboronation:
-
Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents and finely powder the base if it is a solid.[4]
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), your aryl halide (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. This is also crucial to prevent homocoupling (see Issue 2).
-
Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[4]
-
Reaction Execution: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.
| Parameter | Standard Conditions (High Risk of Protodeboronation) | Recommended Conditions (Low Risk of Protodeboronation) |
| Base | NaOH, K₃PO₄ | K₂CO₃, KF |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (10:1) or anhydrous Toluene |
| Temperature | 100-110 °C | 80 °C |
Issue 2: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)
Question: My main byproduct is 2,2'-Difluoro-5,5'-bis(methoxymethoxy)-1,1'-biphenyl. What is causing this homocoupling of my boronic acid, and how can I prevent it?
Answer:
The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction consumes your starting material and complicates purification.
Causality:
-
Presence of Oxygen: Molecular oxygen is a primary culprit in promoting homocoupling.[4][5] It can oxidize the Pd(0) active catalyst to Pd(II) species, which can then participate in a catalytic cycle that leads to homocoupling.[5][6]
-
Pd(II) Precatalysts: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) can sometimes be accompanied by the homocoupling of two boronic acid molecules.[5]
Mitigation Strategies:
-
Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of oxygen from the reaction mixture.
-
Recommendation: Degas the solvent and reaction mixture using one of the following methods:
-
Inert Gas Sparging: Bubble argon or nitrogen through the solvent for at least 15-20 minutes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
-
-
-
Use of Air-Stable Precatalysts: Modern palladium precatalysts are designed to be more robust and less prone to side reactions.
-
Recommendation: Utilize air-stable Pd(0) sources or advanced Pd(II) precatalysts (e.g., Buchwald precatalysts like XPhos Pd G3) that are designed for clean conversion to the active catalytic species.[4]
-
Experimental Protocol for Preventing Homocoupling:
-
Assemble Reaction: In a Schlenk flask or a vial equipped with a magnetic stir bar, combine the this compound, aryl halide, and base.
-
Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a previously degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction under a static pressure of inert gas.
Issue 3: Cleavage of the Methoxymethyl (MOM) Protecting Group
Question: I am isolating my desired product, but the methoxymethyl (MOM) ether has been cleaved, resulting in a free phenol. How can I maintain the integrity of the MOM group?
Answer:
The methoxymethyl (MOM) ether is an acetal, which makes it a stable protecting group under many conditions, but it is notably sensitive to acid.[7][8][9]
Causality:
-
Acidic Conditions: The MOM group is readily cleaved by acid hydrolysis.[7][8][9] If the reaction conditions become acidic, either intentionally or through the generation of acidic byproducts, the MOM group will be removed.
-
Lewis Acids: Some reaction additives or even certain palladium catalysts under specific conditions can exhibit Lewis acidity, which can also facilitate MOM group cleavage.[8]
Mitigation Strategies:
-
Maintain Basic or Neutral pH: The MOM group is stable in a pH range of approximately 4 to 12.[7]
-
Recommendation: Ensure your reaction conditions remain basic. The bases used for Suzuki-Miyaura coupling (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are generally sufficient to prevent acidic cleavage. Avoid any acidic workup steps until you are ready to deprotect.
-
-
Workup Procedure: The workup is a common stage where accidental deprotection can occur.
-
Recommendation: Quench the reaction with water and perform the initial extraction. Avoid acidic washes (e.g., 1M HCl) if you wish to keep the MOM group intact. Use a neutral wash with water and then brine.
-
Troubleshooting Workflow for MOM Group Cleavage:
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound sluggish or failing to go to completion?
A1: Several factors can contribute to a sluggish reaction:
-
Catalyst Inactivity: Ensure your palladium source and ligand are active. Some precatalysts are air-sensitive.[4] Consider using a fresh batch or a more robust, air-stable precatalyst.[4]
-
Steric Hindrance: The ortho-fluoro substituent, while electronically activating for some side reactions, can also introduce steric hindrance that slows down the desired cross-coupling.[10][11] You may need to use a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote the oxidative addition and reductive elimination steps.
-
Insufficient Base: The base is crucial for activating the boronic acid for transmetalation.[12] Ensure the base is of high purity, dry, and adequately soluble in the reaction medium. Using a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary if milder bases are ineffective, but be mindful of the increased risk of protodeboronation.
Q2: Can I use a boronate ester derivative of this compound to improve stability?
A2: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin), can be an effective strategy. Boronic esters are generally more stable and less prone to protodeboronation.[13][14] They can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more sensitive free boronic acid low at any given time.[1][15] However, be aware that the hydrolysis of the ester to the boronic acid is often a necessary step before transmetalation, so reaction conditions must be compatible with this in-situ deprotection.[5]
Q3: What is the expected reactivity of this boronic acid compared to non-fluorinated analogs?
A3: The fluorine substituent has a dichotomous effect. The electron-withdrawing nature of fluorine generally makes the arylboronic acid a better coupling partner in the transmetalation step of the Suzuki-Miyaura reaction.[16] However, this same electron-withdrawing effect increases the susceptibility to base-catalyzed protodeboronation.[2] Therefore, while the intrinsic reactivity in the desired coupling may be enhanced, the overall success of the reaction is highly dependent on controlling the competing decomposition pathway.
Reaction and Side Reaction Pathways
References
-
Denny, J. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Perrin, D. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Journal Name]. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available at: [Link]
-
Saha, et al. (n.d.). Organic Chemistry-4. Kolkata. Available at: [Link]
-
Denny, J. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]
-
Li, Z., et al. (2020). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Available at: [Link]
-
ResearchGate. (2011). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Available at: [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]
-
MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Journal Name]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Available at: [Link]
-
National Institutes of Health. (2010). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Available at: [Link]
-
ResearchGate. (n.d.). Homocoupling of phenylboronic acid on Au catalysts. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. Available at: [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]
-
Sci-Hub. (2016). Binding interaction between 2-methoxy-5-fluoro phenyl boronic acid and sugars. Available at: [Link]
-
PubChem. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid. Available at: [Link]
-
National Institutes of Health. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Available at: [Link]
-
National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
-
ResearchGate. (2023). Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. Available at: [Link]
-
ResearchGate. (2019). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
National Institutes of Health. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling with 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
Welcome to the technical support center for optimizing your Suzuki-Miyaura coupling reactions involving 2-Fluoro-5-(methoxymethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the reaction temperature for the Suzuki coupling of this compound?
A good starting point for the reaction temperature is typically in the range of 70-100 °C.[1][2] Many Suzuki-Miyaura reactions proceed efficiently within this temperature window, which is often high enough to ensure a reasonable reaction rate without causing significant degradation of the reactants or catalyst. For instance, studies on similar substrates have shown that temperatures around 80 °C are often optimal.[2] However, the ideal temperature is highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent system you are using.[3] A systematic temperature screening experiment is always recommended to determine the optimal conditions for your specific reaction.
Q2: Is the methoxymethyl (MOM) protecting group on my boronic acid stable under typical Suzuki coupling conditions?
Yes, the methoxymethyl (MOM) ether is generally a robust protecting group under the basic conditions used in Suzuki-Miyaura coupling reactions. It is reported to be stable in a pH range of 4 to 12. Since Suzuki couplings are performed with bases such as carbonates, phosphates, or hydroxides, the MOM group should remain intact.
However, it is crucial to be mindful of the workup procedure. The MOM group is an acetal and is sensitive to acidic conditions. Exposure to strong acids during the workup can lead to cleavage of the MOM group, resulting in the corresponding phenol. Therefore, it is important to maintain neutral or slightly basic conditions during extraction and purification to preserve the protecting group.
Q3: I am observing a significant amount of a side product that appears to be the de-MOM-protected starting material. What could be the cause?
If you are observing the deprotected phenol, it is likely that your reaction or workup conditions have become acidic. The MOM group is cleaved by acid hydrolysis. Another possibility, though less common, is that certain Lewis acidic species in the reaction mixture could be facilitating the deprotection. If you are using a boronic acid that is degrading, it can release boric acid, which might contribute to a slight lowering of the pH.
To troubleshoot this, ensure your solvents are of high purity and that your workup is performed under neutral or mildly basic conditions. Washing with a dilute solution of a weak base like sodium bicarbonate during the work-up can help prevent accidental deprotection.
Troubleshooting Guide: Optimizing Reaction Temperature
Issue 1: Low or No Product Yield at Moderate Temperatures (e.g., 80 °C)
Q: I am running my reaction at 80 °C, but I am seeing very low conversion to the desired product. What are the likely causes and how can I address this?
A: Low conversion at a moderate temperature can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Insufficient Thermal Energy: Your specific combination of aryl halide, boronic acid, and catalyst system may simply require a higher temperature to proceed at a reasonable rate. The oxidative addition or transmetalation step in the catalytic cycle could be sluggish at 80 °C.
-
Recommendation: Incrementally increase the reaction temperature in 10-20 °C intervals, for example, to 100 °C or even 120 °C, while carefully monitoring the reaction progress and the appearance of any degradation products by TLC or LC-MS.[1]
-
-
Catalyst and Ligand Choice: The catalyst system you are using may not be active enough at 80 °C.
-
Recommendation: Consider switching to a more active catalyst system. For example, if you are using a traditional catalyst like Pd(PPh₃)₄, you might consider a more modern, electron-rich, and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[4] These advanced catalyst systems can often facilitate coupling at lower temperatures.[5][6][7]
-
-
Base and Solvent Incompatibility: The chosen base may not be effective in the solvent at the current temperature, or the reactants may not be fully soluble.
-
Recommendation: Ensure your base is finely powdered and dry. Consider screening different bases. For instance, if you are using K₂CO₃, you could try a stronger base like K₃PO₄ or Cs₂CO₃. The choice of solvent is also critical; common options include dioxane, toluene, or DMF, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[3]
-
Issue 2: Significant Formation of Side Products at Elevated Temperatures
Q: When I increase the reaction temperature to above 100 °C, my yield improves, but I see a significant increase in impurities. What are these side products and how can I mitigate them?
A: Elevated temperatures can accelerate not only the desired coupling reaction but also competing side reactions. The most common culprits are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where the boron is replaced by a hydrogen atom from a proton source (like water). This leads to the formation of 1-fluoro-4-(methoxymethoxy)benzene as a byproduct and consumes your boronic acid. This side reaction is often exacerbated by higher temperatures.
-
Mitigation Strategy:
-
Lower the Temperature: Find the "sweet spot" where the rate of the desired reaction is acceptable, and protodeboronation is minimized.
-
Use an Excess of Boronic Acid: A slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help to compensate for some loss due to this side reaction.
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Ensure you are using dry solvents.
-
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.
-
Mitigation Strategy:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed with an inert gas (argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling. If you are using a Pd(II) source, ensure the conditions are suitable for its rapid reduction to the active Pd(0) species.
-
-
-
Catalyst Decomposition: At very high temperatures, the palladium catalyst can decompose, forming palladium black. This reduces the concentration of the active catalyst in the solution and can lead to lower yields.
-
Mitigation Strategy:
-
Avoid Excessive Temperatures: Do not heat the reaction beyond the stability limit of your catalyst system.
-
Choose a More Stable Ligand: Some phosphine ligands are more thermally stable than others. If you suspect catalyst decomposition, consider switching to a more robust ligand.
-
-
Data Presentation
The following table provides a summary of common conditions that can be screened during the optimization of your Suzuki coupling reaction.
| Parameter | Condition 1 (Milder) | Condition 2 (Standard) | Condition 3 (More Forcing) | Rationale |
| Temperature | Room Temperature to 60 °C | 70 °C to 100 °C | 110 °C to 140 °C | Balance reaction rate against potential for side reactions and degradation.[1][2] |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | More advanced ligands can increase catalytic activity and allow for lower temperatures.[4] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Stronger bases can accelerate the transmetalation step, which is often rate-limiting. |
| Solvent | Toluene / H₂O (9:1) | Dioxane / H₂O (4:1) | DMF / H₂O (9:1) | Solvent choice affects solubility and reaction kinetics. |
Experimental Protocols & Visualizations
Experimental Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for optimizing the reaction temperature for your Suzuki coupling.
Caption: A systematic workflow for troubleshooting and optimizing reaction temperature.
Detailed Step-by-Step Protocol for Temperature Screening
-
Preparation: To three separate oven-dried reaction vials equipped with magnetic stir bars, add your aryl halide (1.0 eq.), this compound (1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vials with septa and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) to each vial via syringe.
-
Catalyst Addition: To each vial, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Heating: Place each vial in a pre-heated heating block at three different temperatures (e.g., 70 °C, 90 °C, and 110 °C).
-
Monitoring: Stir the reactions at the set temperatures. After a predetermined time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to determine the conversion and purity.
-
Analysis: Continue monitoring the reactions at regular intervals (e.g., every 2-4 hours) until the starting material is consumed or the reaction appears to have stalled. Compare the results from the three different temperatures to identify the optimal condition that provides the best balance of reaction rate and purity.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for effective troubleshooting. Temperature can affect the rate of each step in this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025). ResearchGate. [Link]
-
Temperature and time screening for Suzuki coupling of 1 with 2. (n.d.). ResearchGate. [Link]
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - General Procedure. (n.d.). Organic Synthesis. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers. [Link]
-
Pd-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids. (2010). Chemical Communications. [Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal. [Link]
-
Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. (2020). ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health. [Link]
-
Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. (2011). Sci-Hub. [Link]
-
Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. (2025). Journal of Chemical Education. [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (n.d.). MDPI. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). ResearchGate. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions. (2025). ResearchGate. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Organic Chemistry Portal. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. [Link]
-
Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. (2021). National Institutes of Health. [Link]
-
Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. (n.d.). PolyU Institutional Research Archive. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
Technical Support Center: Cross-Coupling with MOM-Protected Boronic Acids
Welcome to the technical support center for researchers utilizing methoxymethyl (MOM) protected boronic acids in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate the unique challenges presented by this class of substrates. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Section 1: Foundational Challenges & Core Concepts
The use of a MOM ether as a protecting group for hydroxyl functionalities is common due to its stability under a range of conditions.[1] However, when this group is present on a boronic acid participating in a palladium-catalyzed cross-coupling reaction, a delicate balance must be struck. The conditions required to drive the catalytic cycle, particularly the use of bases and elevated temperatures, can create pathways for undesired side reactions involving both the MOM group and the boronic acid moiety.
The two primary failure modes encountered are:
-
Premature Deprotection: Cleavage of the MOM ether to reveal the free hydroxyl group.
-
Protodeboronation: Loss of the C-B bond, replacing it with a C-H bond.[2]
This guide will dissect these and other issues, providing clear, actionable solutions.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common problems encountered during cross-coupling reactions with MOM-protected boronic acids.
Q1: My reaction has stalled or shows low yield. How do I begin troubleshooting?
Answer: A low or non-existent yield is the most common issue. A systematic approach is crucial to diagnose the root cause. Before making significant changes to the reaction chemistry, verify the fundamentals.
Initial Checks:
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are from a reliable source and have been stored correctly. Many palladium catalysts are sensitive to air and moisture.
-
Reagent Quality: Confirm the purity of your MOM-protected boronic acid, aryl halide, and solvent. Boronic acids can dehydrate to form boroxines, which can complicate stoichiometry.[3]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst and lead to side reactions like the homocoupling of boronic acids.[4] Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).
If these factors are ruled out, the problem likely lies in the reaction chemistry itself. The following workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Q2: My analysis shows significant protodeboronation of my starting material. What's causing this and how can I prevent it?
Answer: Protodeboronation is the protonolysis of the carbon-boron bond, and it is a notorious side reaction in Suzuki-Miyaura couplings.[2] It is particularly problematic under the basic, often aqueous, conditions required for the reaction.[5][6]
The Mechanism: The base required for the Suzuki-Miyaura reaction activates the boronic acid for transmetalation by forming a more nucleophilic boronate species (Ar-B(OH)₃⁻).[7][8] However, this same boronate species is also more susceptible to reaction with a proton source (like water in the solvent mixture), leading to the undesired Ar-H byproduct. The propensity for protodeboronation is highly dependent on the electronic properties of the aryl group and the specific reaction conditions.[9]
Caption: Competing pathways for the activated boronate species.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Use a Milder Base | Strong bases (e.g., NaOH, KOH) and high pH accelerate protodeboronation.[5][6] Weaker bases like K₂CO₃, K₃PO₄, or CsF are often sufficient for transmetalation but reduce the rate of protonolysis. | Replace strong bases with K₃PO₄ or Cs₂CO₃. Use the minimum effective amount of base. |
| Minimize Water | Water is the most common proton source. While often necessary for dissolving the base and facilitating the catalytic cycle, excess water promotes protodeboronation. | Use anhydrous solvents (e.g., Dioxane, Toluene, THF) with a carefully controlled, minimal amount of water or use a base soluble in organic solvents (e.g., KF, CsF). |
| Increase Reactant Concentration | At lower concentrations, the bimolecular cross-coupling reaction slows down, giving the unimolecular decomposition (protodeboronation) more time to occur. | Run the reaction at a higher concentration (e.g., 0.2 M to 0.5 M). |
| Use a More Active Catalyst System | If transmetalation is slow, protodeboronation has more time to compete. A more active catalyst can accelerate the desired reaction pathway. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to accelerate transmetalation and reductive elimination.[10] |
| Convert to a Boronic Ester | Boronic esters, such as pinacol esters (Bpin), are generally more stable to protodeboronation than the corresponding boronic acids.[3][11][12] They act as slow-release sources of the boronic acid under the reaction conditions. | If possible, synthesize and use the MOM-protected arylboronic acid pinacol ester instead of the free boronic acid. |
Q3: I am observing my desired product, but also a significant amount of the corresponding deprotected phenol. Why is my MOM group being cleaved?
Answer: The MOM ether is an acetal, which is classically cleaved under acidic conditions.[13] While Suzuki-Miyaura reactions are run with a base, "hidden" sources of acidity or Lewis acidity can cause undesired deprotection.
Potential Causes of MOM Deprotection:
-
Acidic Additives or Byproducts: Some additives or the generation of acidic species during the reaction (e.g., from the hydrolysis of a halide salt) can lower the local pH. Boric acid is a byproduct of the reaction and is a Lewis acid.[14]
-
Lewis Acidity of Boron Reagents: Boronic acids themselves are Lewis acids. In some cases, particularly at high temperatures, they can promote or catalyze the cleavage of acid-sensitive groups.
-
Interaction with Palladium: While less common, certain palladium(II) intermediates can be sufficiently Lewis acidic to coordinate to the MOM ether oxygens, facilitating cleavage, especially at elevated temperatures.
Caption: General mechanism for acid-catalyzed MOM deprotection.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Avoid Protic Solvents & Acidic Conditions | Standard acidic deprotection protocols use acids like HCl in protic solvents (e.g., MeOH, EtOH).[13][15] Avoid any conditions that mimic this environment. | Use aprotic solvents like dioxane, THF, or toluene. Ensure all reagents are free from acidic impurities. |
| Lower Reaction Temperature | The rate of deprotection, like most reactions, is temperature-dependent. Often, the desired cross-coupling can proceed at a lower temperature than the deprotection side reaction. | Determine the minimum temperature required for efficient coupling. Try running the reaction at 60-80 °C instead of >100 °C. |
| Choose a Non-Coordinating Base | Use a base that is less likely to have Lewis acidic counter-ions or generate acidic byproducts. | K₃PO₄ is often a good choice. It is sufficiently basic but generally considered "gentle" on sensitive functional groups. |
| Use Alternative Deprotection-Resistant Conditions | Some modern methods for deprotecting MOM ethers use specific Lewis acids like TMSOTf or BBr₃.[1][16] While not directly relevant to Suzuki conditions, it highlights the group's sensitivity to Lewis acids. | Focus on minimizing temperature and using mild, non-Lewis-acidic bases to preserve the MOM group. |
Section 3: Validated Experimental Protocols
Protocol 1: "MOM-Safe" Suzuki-Miyaura Coupling
This protocol is optimized to minimize both protodeboronation and premature MOM deprotection by using a mild base in an anhydrous solvent system.
Materials:
-
MOM-protected arylboronic acid (1.0 equiv)
-
Aryl bromide or iodide (1.1 equiv)
-
XPhos Pd G3 (precatalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the MOM-protected arylboronic acid, aryl halide, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of ~0.2 M with respect to the boronic acid.
-
Degassing (Optional but Recommended): Sparge the reaction mixture with argon for 5-10 minutes.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Analytical Troubleshooting by ¹H NMR
This protocol helps diagnose the primary failure mode by analyzing the crude reaction mixture.
Procedure:
-
Sample Preparation: After the reaction has run for the designated time, take a ~0.1 mL aliquot of the reaction mixture.
-
Quench and Extract: Dilute the aliquot with 1 mL of ethyl acetate and wash with 1 mL of water. Separate the organic layer and dry it over a small amount of Na₂SO₄.
-
Evaporate: Filter the dried organic solution into a clean vial and evaporate the solvent completely.
-
NMR Analysis: Dissolve the residue in an appropriate deuterated solvent (e.g., CDCl₃) containing an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
Interpretation:
-
Identify Signals: Locate the characteristic signals for your starting materials and the expected product.
-
Look for Byproducts:
-
Protodeboronation: Look for a new aromatic proton signal in the region where the boronic acid group was, often with a simpler coupling pattern.
-
MOM Deprotection: Look for the disappearance of the characteristic MOM signals (singlets at ~5.2 ppm for -O-CH₂-O- and ~3.5 ppm for -O-CH₃) and the appearance of a broad -OH signal.
-
-
Quantify: Use the integration of the internal standard to estimate the relative amounts of starting material, product, and byproducts to understand the reaction outcome quantitatively.
-
Section 4: References
-
Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Perrin, C. L., & Maly, K. E. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
Perrin, C. L., & Maly, K. E. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE.
-
Wikipedia. (n.d.). Protodeboronation.
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH).
-
Burke, M. D., et al. (n.d.). Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
-
Molander, G. A., & Figueroa, R. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate.
-
Lima, G. P., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
-
An, G., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC - NIH.
-
Reddit. (2024). MOM Deprotection. r/OrganicChemistry.
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Wuts, P. G. M. (n.d.). 4.4 Alkoxymethyl Ethers.
-
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids.
-
BenchChem. (n.d.). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Minimizing Homocoupling of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a thorough examination of the underlying reaction mechanisms to empower you to overcome this common side reaction and achieve optimal yields of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl. In this case, two units of this compound would react to form a difluoro-dimethoxy-biphenyl derivative. This side reaction consumes your valuable boronic acid, reduces the yield of the intended cross-coupled product, and introduces a significant impurity that can be challenging to separate during purification.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The homocoupling of boronic acids is primarily promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then stoichiometrically react with the boronic acid to produce the homocoupled product and regenerate Pd(0).[2] Incomplete reduction of a Pd(II) precatalyst can also lead to the presence of excess Pd(II), exacerbating the issue.[4]
Q3: How does the electronic nature of this compound influence its tendency to undergo homocoupling?
A3: The fluorine atom on the phenyl ring is an electron-withdrawing group, which can increase the acidity of the boronic acid. While not definitively established for this specific molecule in the search results, electron-deficient arylboronic acids have been shown in some cases to have a higher propensity for homocoupling.[5] The methoxymethoxy (MOM) protecting group is generally considered electron-donating, which might counteract this effect to some extent. The overall electronic balance of the molecule will influence its reactivity.
Q4: Can the choice of palladium catalyst and ligand affect the extent of homocoupling?
A4: Absolutely. The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst.[6][7][8] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are often effective at promoting the desired reductive elimination step to form the cross-coupled product, thereby outcompeting the pathways leading to homocoupling.[6][7] These ligands can also stabilize the Pd(0) state, making it less susceptible to oxidation.[7]
Q5: What role does the base play in promoting or minimizing homocoupling?
A5: The base is essential for activating the boronic acid for transmetalation.[9][10] However, the choice and stoichiometry of the base can influence side reactions.[11] While a strong enough base is needed to facilitate the catalytic cycle, an excessively strong or reactive base could potentially contribute to catalyst decomposition or other undesired pathways. The selection of an appropriate base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is crucial and often needs to be optimized for a specific substrate combination.[12][13]
Troubleshooting Guide: Diagnosing and Resolving Excessive Homocoupling
This section provides a systematic approach to identifying and addressing the root causes of homocoupling in your Suzuki-Miyaura reaction involving this compound.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action & Explanation |
| Significant formation of homocoupled biaryl | Presence of Oxygen: Oxygen in the reaction mixture is a primary culprit, as it can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1][2][3] | Rigorous Deoxygenation: Ensure all solvents are thoroughly degassed prior to use, for example, by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[2][14] Assemble the reaction under a positive pressure of an inert gas. |
| Use of a Pd(II) Precatalyst: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, its reduction to the active Pd(0) species may be incomplete, leaving residual Pd(II) to facilitate homocoupling.[4] | Optimize Precatalyst Reduction: Consider switching to a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. If using a Pd(II) source, ensure the reaction conditions (e.g., presence of a suitable phosphine ligand) are conducive to its efficient in situ reduction. | |
| Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps.[6][7][8] A suboptimal ligand may not sufficiently promote the desired cross-coupling pathway over homocoupling. | Employ Bulky, Electron-Rich Ligands: Use ligands such as SPhos, XPhos, or other biaryl phosphines. These ligands promote the reductive elimination step that forms the desired product and can help prevent catalyst decomposition.[6][7] | |
| Suboptimal Reaction Temperature: Higher temperatures can sometimes accelerate side reactions, including catalyst decomposition and homocoupling. | Temperature Screening: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve selectivity by disfavoring the homocoupling pathway. | |
| Incorrect Stoichiometry: Using a large excess of the boronic acid can increase the statistical probability of homocoupling. | Optimize Reagent Ratios: While a slight excess of the boronic acid (typically 1.1–1.5 equivalents) is common to drive the reaction to completion, avoid using a large excess. Carefully titrate the optimal amount for your specific reaction. | |
| Presence of Oxidative Impurities: Impurities in the reagents or solvents could potentially oxidize the catalyst. | Use High-Purity Reagents: Ensure that the this compound, the coupling partner, base, and solvents are of high purity. | |
| Presence of Free Pd(II) in the Reaction Medium | Introduce a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly interfering with the catalytic cycle.[2][15] |
Experimental Protocol: Minimizing Homocoupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to minimize homocoupling.
Reagents and Stoichiometry
| Reagent | Equivalents | Molar Amount (mmol) | Mass/Volume |
| Aryl Bromide | 1.0 | 1.0 | (as calculated) |
| This compound | 1.2 | 1.2 | 240 mg |
| Pd₂(dba)₃ | 0.01 (1 mol % Pd) | 0.005 | 4.6 mg |
| SPhos | 0.022 (2.2 mol %) | 0.022 | 9.0 mg |
| K₃PO₄ (finely ground) | 2.0 | 2.0 | 424 mg |
| Toluene (degassed) | - | - | 5 mL |
| Water (degassed) | - | - | 0.5 mL |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 240 mg), SPhos (0.022 mmol, 9.0 mg), and finely ground potassium phosphate (2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ (0.005 mmol, 4.6 mg).
-
Solvent Addition: Add the degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights: Cross-Coupling vs. Homocoupling
Understanding the catalytic cycle is key to rationally designing experiments that favor the desired outcome.
Caption: Catalytic cycle of Suzuki-Miyaura coupling showing the desired cross-coupling pathway and the competing homocoupling side reaction.
The desired Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][16] The active Pd(0) catalyst undergoes oxidative addition into the aryl halide bond. This is followed by transmetalation with the boronic acid, activated by a base, to form a diarylpalladium(II) complex.[9] Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[6][9]
The homocoupling side reaction is primarily initiated by the oxidation of the Pd(0) catalyst to Pd(II) by residual oxygen.[1][2][3] This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the symmetrical biaryl and Pd(0).[2] By rigorously excluding oxygen and employing reaction conditions that favor the kinetics of the main catalytic cycle, the homocoupling pathway can be effectively suppressed.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024, November 28). Suzuki reaction. Retrieved from [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Mondal, P., Bora, U., & Phukan, P. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. The Journal of Organic Chemistry, 83(9), 5046–5055. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Anderson, N. G., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 761–765. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834-1843. [Link]
-
Vriamont, C., et al. (2019). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology, 9(1), 163-172. [Link]
-
ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? [Discussion forum]. [Link]
-
Gildner, P. G., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 77(17), 7529–7534. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13549–13555. [Link]
-
MDPI. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 26(15), 4467. [Link]
-
MDPI. (2022). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Catalysts, 12(1), 85. [Link]
-
Anderson, N. G., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 761–765. [Link]
-
Sci-Hub. (n.d.). Binding interaction between 2-methoxy-5-fluoro phenyl boronic acid and sugars: Effect of structural change of sugars on binding affinity. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Discussion forum]. [Link]
-
ResearchGate. (2025, August 7). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 834. [Link]
-
ResearchGate. (n.d.). Stoichiometric reactions relevant to Suzuki–Miyaura cross‐coupling... [Image]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. 139(36), 12454–12457. [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Online forum post]. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Organometallics. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. 37(11), 1645–1650. [Link]
-
MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification Strategies for Products from 2-Fluoro-5-(methoxymethoxy)phenylboronic acid Reactions
Welcome to the technical support center for purification strategies involving products derived from 2-Fluoro-5-(methoxymethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: The Unique Challenges
This compound is a versatile reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[1][2] However, the combination of a fluorine atom, a MOM (methoxymethoxy) protecting group, and the boronic acid functionality presents a unique set of purification challenges. The polarity imparted by the MOM ether, the potential for specific interactions due to the fluorine atom, and the lability of the MOM group under certain conditions necessitate a carefully considered purification strategy.[3][4]
This guide is structured into a Troubleshooting Guide and a Frequently Asked Questions (FAQs) section to directly address the issues you are most likely to encounter.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues during the purification of your target compound.
Issue 1: My TLC plate shows a new, more polar spot than my product, and the yield of my desired product is low.
Possible Cause: This is a classic indicator of in-situ deprotection of the MOM group, yielding the free phenol. While the MOM group is generally stable to the basic conditions of a Suzuki coupling, it is sensitive to acidic conditions.[4][5] If the reaction mixture becomes acidic for any reason, or if an acidic workup is employed, you can inadvertently cleave the MOM ether.
Diagnostic Check:
-
Run a co-spot TLC with your crude product and the expected deprotected phenol (if available).
-
Obtain a crude ¹H NMR. The disappearance of the characteristic MOM protons (a singlet around 5.2 ppm and a singlet around 3.5 ppm) and the appearance of a broad phenolic -OH peak are strong indicators of deprotection.
Solutions:
-
Neutral or Basic Workup: Avoid acidic washes (e.g., HCl, NH₄Cl) during the initial extraction. Use deionized water or a saturated sodium bicarbonate solution for your aqueous washes.
-
Reaction Condition Optimization: Ensure your reaction conditions remain basic throughout. If using a boronic acid that is particularly prone to hydrolysis, which can lower the pH, you may need to use a stronger or less-soluble base that maintains a basic environment for the duration of the reaction.[6]
-
Buffer the Reaction: In some cases, the use of a phosphate buffer can help maintain a stable pH throughout the reaction.
Protocol: Standard Neutral Extractive Workup
-
Upon reaction completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash with deionized water (2x).
-
Follow with a wash using saturated aqueous sodium bicarbonate solution (1x).
-
Wash with brine (1x) to aid in the removal of water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: My product is difficult to separate from starting boronic acid and its byproducts by column chromatography.
Possible Cause: The polarity of your MOM-protected biaryl product can be very similar to that of the starting boronic acid and its homocoupling byproduct, leading to poor separation on silica gel.[7]
Solutions:
-
Aqueous Base Wash: Boronic acids are weakly acidic and can be removed with a basic aqueous wash.[8] By converting the boronic acid to its water-soluble boronate salt, it can be effectively partitioned into the aqueous layer.
Protocol: Basic Extractive Workup to Remove Boronic Acid
-
After the initial dilution with an organic solvent, extract the organic layer with a 1M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (2x).
-
Caution: Be mindful of base-labile functional groups on your desired product.
-
Wash the organic layer with water and then brine to remove residual base and water.
-
Dry the organic layer and concentrate as described previously.
-
-
Optimized Chromatography:
-
Solvent System Screening: Experiment with different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often necessary. Sometimes, adding a small amount of a third, more polar solvent like methanol can improve separation, but be cautious as it can also cause streaking. For highly polar compounds, a mobile phase of DCM and methanol might be required.[9]
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography, especially if your product is sufficiently non-polar.[10] For compounds with fluoro and aromatic functionalities, a phenyl- or fluoro-phenyl-functionalized stationary phase might offer unique selectivity.
-
Table 1: Suggested Starting Solvent Systems for Column Chromatography
| Polarity of Target Compound | Stationary Phase | Suggested Starting Eluent System |
| Low to Medium | Silica Gel | Hexanes/Ethyl Acetate gradient (e.g., 95:5 to 70:30) |
| Medium to High | Silica Gel | Dichloromethane/Methanol gradient (e.g., 99:1 to 95:5) |
| High | Amine-functionalized Silica | Acetonitrile/Water (HILIC mode) |
| Medium (Reverse Phase) | C18 Silica | Water/Acetonitrile or Water/Methanol gradient |
Issue 3: My product is an oil or amorphous solid and won't crystallize.
Possible Cause: The presence of the flexible MOM ether and the overall structure of your biaryl may inhibit the formation of a well-ordered crystal lattice. Impurities can also significantly hinder crystallization.
Solutions:
-
High Purity is Key: Ensure your material is of high purity (>95%) by chromatography before attempting crystallization.
-
Solvent Screening for Recrystallization: The key is to find a solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures.[11]
-
Start with single solvents of varying polarity (e.g., hexanes, ethyl acetate, isopropanol, methanol).
-
If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm until the solution is clear again, then allow it to cool slowly.
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Seeding: If you have a small amount of crystalline material, add a single seed crystal to the cooled, supersaturated solution.[11]
-
Frequently Asked Questions (FAQs)
Q1: Is the MOM group stable under typical Suzuki-Miyaura coupling conditions?
A1: Generally, yes. The MOM group is an acetal, which is stable to the basic conditions (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) commonly used in Suzuki-Miyaura reactions.[3][4] However, it is sensitive to acidic conditions. Care should be taken to avoid any drop in pH during the reaction and to use a neutral or basic workup.[5]
Q2: What are the most common byproducts I should expect?
A2: Besides your desired biaryl product, you can expect to see the following impurities:
-
Homocoupling Product: The symmetrical biaryl formed from the coupling of two molecules of your aryl halide partner.
-
Protodeboronation Product: The starting 2-Fluoro-5-(methoxymethoxy)benzene, formed by the replacement of the boronic acid group with a hydrogen atom. This is more prevalent with prolonged reaction times or in the presence of excess water.[12]
-
Unreacted Starting Materials: Both the aryl halide and this compound.
-
Deprotected Product: The corresponding phenol if the MOM group is cleaved.
Q3: How does the fluorine atom affect purification?
A3: The fluorine atom can alter the polarity and chromatographic behavior of your molecule. In some cases, it can lead to unique interactions with the stationary phase. For challenging separations, consider using a stationary phase designed for fluorinated compounds, which can offer alternative selectivity.[13]
Q4: I have a very polar product that streaks on silica gel. What are my options?
A4: Streaking on silica gel is common for polar compounds. Here are a few strategies:
-
Use a more polar mobile phase: A gradient of dichloromethane and methanol is often effective.[9]
-
Add a modifier: For basic compounds, adding a small amount of triethylamine (0.1-1%) to your eluent can improve peak shape. For acidic compounds, a small amount of acetic acid can help.
-
Switch to a different stationary phase: Consider using alumina or reverse-phase chromatography. For very polar, water-soluble compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent option.[14]
Q5: Can I remove the palladium catalyst without column chromatography?
A5: While column chromatography is the most reliable method, you can reduce the amount of palladium contamination by:
-
Filtration through Celite® or Silica: After the reaction workup, dissolving the crude product in a suitable solvent and filtering it through a short plug of Celite® or silica gel can remove a significant portion of the palladium residues.
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can also adsorb palladium, which can then be removed by filtration.
Visualizing Purification Workflows
A logical approach to purification is crucial. The following diagram outlines a general decision-making workflow for purifying products from this compound reactions.
Caption: A decision tree for the general purification workflow.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2007. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Fujioka, H.; et al. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry2019 , 84 (11), 7101-7103. [Link]
-
Lima, C. F. R. A. C.; et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem2014 , 6 (5), 1291-1302. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633-9695. [Link]
-
Prakash, G. K. S.; et al. A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Molecules2007 , 12 (3), 567-575. [Link]
-
Ashburn, B. O.; Carter, R. G. Diels−Alder Approach to Tetra-ortho-Substituted Biaryls Employing Propargylic Tertiary Alcohols as Dienophiles. The Journal of Organic Chemistry2008 , 73 (1), 218-226. [Link]
-
Reddit. r/Chempros: Purification of strong polar and basic compounds. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Sporzynski, A.; et al. Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Journal of Solution Chemistry2016 , 45, 1118-1132. [Link]
-
Nolan, S. P.; et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society2011 , 133 (41), 16406-16416. [Link]
-
ResearchGate. For highly polar compound, how to do the purification? [Link]
-
Park, H.; et al. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters2010 , 51 (17), 2249-2252. [Link]
-
PubChem. 5-Fluoro-2-methoxyphenylboronic acid. [Link]
-
Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Glen Research. Fluorous Affinity Purification of Oligonucleotides. [Link]
-
Reddit. r/Chempros: Brutal Recrystallization of Xylopyranosols. [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
-
Reddit. r/chemhelp: Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]
-
Molander, G. A.; Brown, A. R. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta2006 , 39 (2), 29-42. [Link]
-
Airaksinen, A.; et al. Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation. Nuclear Medicine and Biology2019 , 68-69, 1-9. [Link]
-
Lee, K.; et al. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Bulletin of the Korean Chemical Society2004 , 25 (1), 148-150. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
-
YouTube. Recrystallization. [Link]
-
RSC Advances. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Semantic Scholar. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
-
PubMed. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. [Link]
-
YouTube. Organic Chemistry Lab: Recrystallization. [Link]
-
Biotage. What can I use to purify polar reaction mixtures?. [Link]
-
EPA. Method 8041A: Phenols by Gas Chromatography. [Link]
-
ResearchGate. Workup of suzuki miyaura coupling?. [Link]
-
ResearchGate. Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. MOM Ethers [organic-chemistry.org]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
Welcome to the technical support guide for optimizing cross-coupling reactions involving 2-Fluoro-5-(methoxymethoxy)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of catalyst loading and troubleshoot common issues encountered during Suzuki-Miyaura coupling reactions with this specific substrate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction: The Role and Challenges of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and bioavailability, while the methoxymethyl (MOM) protected phenol allows for subsequent chemical modifications. However, the interplay of the electron-withdrawing fluorine and the protected, sterically relevant MOM-ether group presents unique challenges in Suzuki-Miyaura cross-coupling, making catalyst selection and loading a critical parameter for success.
This guide will address the most pressing issues in a direct question-and-answer format, providing both troubleshooting solutions and foundational knowledge.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures. We diagnose the problem, explain the likely causes rooted in the reaction mechanism, and provide a clear path to a solution.
Q1: My reaction shows low to no yield of the desired product. Where do I start?
This is the most common issue and often points to a problem with the catalytic cycle. The first step is to systematically evaluate the core components of the reaction.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The active catalyst in the Suzuki-Miyaura reaction is a Palladium(0) species. If you are using a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Oxygen is a primary culprit for catalyst deactivation, as it can oxidize the active Pd(0) species.[1][2]
-
Solution: Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for at least 30 minutes).[3][4] Assemble your reaction under a positive pressure of an inert gas. Consider using a fresh bottle of a more robust, air-stable Pd(II) precatalyst or a direct Pd(0) source like Pd(PPh₃)₄, ensuring it has been stored properly.[5]
-
-
Sub-Optimal Catalyst Loading: The efficiency of the reaction is directly tied to the amount of active catalyst available. Too little, and the reaction will be impractically slow or may not reach completion.
-
Solution: If you started with a low loading (<1 mol%), incrementally increase it. A reasonable range for initial screening is 1-3 mol% relative to the limiting reagent.[6] If a higher loading (e.g., 5 mol%) does not improve the yield, the issue likely lies elsewhere.
-
-
Inefficient Transmetalation Step: The transfer of the aryl group from boron to palladium is a critical, often rate-limiting, step. This step is highly dependent on the choice of base and the nature of the boronic acid.[7][8]
-
Solution: The base is crucial for activating the boronic acid. If you are using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[5] Ensure the base is finely powdered and, if running anhydrous reactions, thoroughly dried.[1] The presence of some water can be beneficial, so using an aqueous solution of the base is a common and effective strategy.[9]
-
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water), effectively destroying your nucleophile.[1][10]
-
Solution: This can be exacerbated by strong bases and prolonged heating.[1] Consider using anhydrous conditions with a base like potassium fluoride (KF). Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) or a trifluoroborate salt can mitigate this issue.[10][11][12] These derivatives are more stable and release the boronic acid slowly under the reaction conditions.[10]
-
Q2: My reaction mixture turns black and stalls. What is happening?
The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.
Potential Causes & Recommended Solutions:
-
Catalyst Aggregation: At high concentrations or temperatures, the Pd(0) intermediates can aggregate into inactive palladium nanoparticles and eventually precipitate as bulk palladium metal.[6][13] This is a common deactivation pathway.
-
Solution 1 (Reduce Loading): This is a classic case where less is more. Excessively high catalyst loading can accelerate this process. The goal is to find the minimum catalyst amount that provides a good yield in a reasonable time.[14] Try reducing the catalyst loading to the 0.5-1.5 mol% range.
-
Solution 2 (Use Stabilizing Ligands): The ligand's job is to stabilize the palladium center and prevent aggregation. If you are using a simple ligand like PPh₃ or no ligand at all, switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[5][6][7] These ligands create a sterically protective environment around the palladium, enhancing stability and often allowing for lower catalyst loadings.[9]
-
-
Thermal Decomposition: High reaction temperatures can accelerate both the desired reaction and catalyst decomposition pathways.
-
Solution: Determine if a lower temperature is viable. While many Suzuki couplings are run at elevated temperatures (80-110 °C), a highly active catalyst system may allow for efficient coupling at a milder 60 °C or even room temperature, preserving the catalyst's lifespan.
-
Experimental Protocols & Data
Protocol 1: General Procedure for a Screening Suzuki-Miyaura Reaction
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 2 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and K₂CO₃ (1.5 mmol).
-
Inerting: Seal the vial with a rubber septum. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add the solvent mixture (e.g., 5 mL) to the vial via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (0.01 mmol).
-
Reaction: Place the vial in a preheated oil bath or heating block set to 90 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) until the limiting reagent is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Table 1: Conceptual Guide to Catalyst Loading Effects
| Catalyst Loading (mol%) | Typical Reaction Rate | Relative Cost | Risk of Palladium Black | Potential for Side Reactions | Recommended Use Case |
| < 0.1% | Very Slow | Very Low | Low | Low | Large-scale industrial processes with highly optimized conditions.[15] |
| 0.5 - 1.5% | Moderate to Fast | Low | Moderate | Low | Optimized lab-scale synthesis; good balance of cost and efficiency. |
| 2 - 5% | Fast | Moderate | Moderate-High | Moderate | Initial reaction screening and discovery chemistry where speed is prioritized.[6] |
| > 5% | Very Fast | High | High | High | Rarely necessary; used for extremely challenging or deactivated substrates. May indicate an underlying issue with the reaction conditions.[9] |
Diagrams: Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction you are trying to optimize. Catalyst loading directly impacts the concentration of Pd(0) available to initiate this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[3][7][11]
Troubleshooting Workflow for Low Coupling Efficiency
Follow this decision tree when your reaction is underperforming.
Caption: A decision tree for troubleshooting inefficient coupling reactions.
Frequently Asked Questions (FAQs)
Q3: Does the optimal catalyst loading change between different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))?
Yes. The optimal loading depends on the efficiency with which the precatalyst forms the active Pd(0) species. Pre-catalysts are designed for more reliable and efficient generation of the active catalyst, which can often allow for lower catalyst loadings compared to simple salts like Pd(OAc)₂.[9] For instance, a highly active Buchwald-type precatalyst might achieve high conversion at 0.5 mol%, whereas a reaction with Pd(OAc)₂ and a separate ligand might require 2-3 mol% for the same result.
Q4: Is it better to use this compound or its pinacol ester?
This is a trade-off between reactivity and stability.
-
Boronic Acid: Generally more reactive and has a higher atom economy.[16] However, it is more susceptible to degradation via oxidation or protodeboronation, especially during purification and long-term storage.[16]
-
Boronate Ester (e.g., Pinacol Ester): Significantly more stable, making it easier to handle, purify, and store.[10] This stability can be crucial for reproducibility. The trade-off is that the ester must be hydrolyzed in situ to the boronic acid before transmetalation can occur, which can sometimes slow the overall reaction rate.[10] For a potentially sensitive substrate, starting with the more stable boronate ester is a prudent strategy.
Q5: How do the fluoro- and MOM-ether substituents on the boronic acid affect the reaction?
The electronic and steric nature of your specific boronic acid plays a key role:
-
2-Fluoro Group: As an electron-withdrawing group, the fluorine atom can make the boronic acid slightly less nucleophilic, potentially slowing the transmetalation step.
-
5-(methoxymethoxy) Group: This protected phenol is moderately electron-donating and adds steric bulk. This bulk, being ortho to the boronic acid, can hinder the approach to the palladium center during transmetalation. This is a classic scenario where using bulky, electron-rich phosphine ligands (like SPhos, XPhos, or RuPhos) is highly recommended, as they are specifically designed to accelerate reactions with sterically demanding coupling partners.[1][7]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: A Scientist's Guide to 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
Welcome to the technical support guide for 2-Fluoro-5-(methoxymethoxy)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable building block in their synthetic campaigns. The unique substitution pattern of this reagent—specifically the fluorine atom positioned ortho to the boronic acid—presents a classic case of steric hindrance, which can often lead to challenging or low-yielding cross-coupling reactions.
This guide moves beyond simple protocols to provide a deeper understanding of the mechanistic hurdles and offers field-proven strategies to overcome them. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling with this compound is giving very low yield or failing completely. What is the primary cause?
A1: The most common culprit is steric hindrance originating from the ortho-fluoro substituent. In the catalytic cycle of a Suzuki-Miyaura reaction, the boronic acid must engage with the palladium center in a step called transmetalation.[1] The fluorine atom's physical bulk can impede the optimal orientation required for this transfer from boron to palladium. Furthermore, the subsequent reductive elimination step, which forms the desired C-C bond, can also be slowed by the steric clash between the bulky groups on the palladium complex.[2] This leads to a sluggish or stalled catalytic cycle, resulting in low product conversion.
Below is a diagram illustrating the key steps of the Suzuki-Miyaura cycle and highlighting where steric hindrance from the ortho-substituent poses a significant barrier.
Caption: The Suzuki-Miyaura cycle with steric hindrance highlighted.
Q2: How do I select the right catalyst and ligand to overcome this steric barrier? This seems to be the most critical variable.
A2: You are correct; catalyst and ligand selection is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding substrates. To facilitate the reaction, you need a catalytic system that is both highly active and can accommodate the bulky substrates. This is achieved by using ligands with specific structural properties.
The solution lies in using bulky, electron-rich monophosphine ligands , often referred to as Buchwald ligands, or N-heterocyclic carbenes (NHCs).[3][4]
-
Bulkiness: A bulky ligand promotes the formation of a monoligated, 12-electron L-Pd(0) species in solution. This coordinatively unsaturated complex is highly reactive and provides an open coordination site for the oxidative addition of the aryl halide.
-
Electron-Donating Nature: Electron-rich ligands increase the electron density on the palladium center, which significantly accelerates the rate of both oxidative addition and the final reductive elimination step.[2]
The table below summarizes some state-of-the-art ligands proven to be effective for sterically challenging Suzuki-Miyaura couplings.
| Ligand Name (Acronym) | Structure Type | Key Advantages for Hindered Couplings | Typical Precatalyst Pairing |
| SPhos | Biaryl Phosphine | Excellent general ligand for hindered substrates; promotes fast reductive elimination. | Pd₂(dba)₃, Pd(OAc)₂ |
| XPhos | Biaryl Phosphine | Extremely bulky and electron-rich; highly effective for tetra-ortho-substituted biaryls. | Pd₂(dba)₃, Pd(OAc)₂ |
| RuPhos | Biaryl Phosphine | Provides high catalytic activity at low loadings; effective for heteroaryl and hindered couplings.[5] | Pd₂(dba)₃, Pd-G3-XPhos |
| IMes | NHC | Offers high thermal stability and activity; an alternative to phosphine ligands.[6] | Pd(IMes)₂(dba), PdCl₂(IMes) |
Recommendation: Start with a SPhos or XPhos-based system. These have a broad substrate scope and a high success rate for challenging couplings.[3]
Q3: I'm observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A3: Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid with a hydrogen atom. This side reaction is often competitive with the desired cross-coupling, especially with electron-rich or sterically hindered arylboronic acids. It is typically promoted by high temperatures, prolonged reaction times, and the presence of water or certain bases.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Meticulously dry your solvent and reagents. The presence of water is a primary driver of protodeboronation.
-
Select the Right Base: While a strong base is needed to activate the boronic acid, some can exacerbate protodeboronation. K₃PO₄ is often an excellent choice for hindered couplings as it is a strong, yet largely non-nucleophilic, base that is less prone to causing this side reaction compared to hydroxide or alkoxide bases.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[7] Pinacol boronates are significantly more stable to protodeboronation and can be used directly in the coupling reaction. This adds a synthetic step but can dramatically improve the outcome of a difficult coupling.
-
Control the Temperature: Do not use excessive heat. While higher temperatures can help overcome the activation barrier for the coupling, they also accelerate the rate of protodeboronation. Aim for the lowest temperature that gives a reasonable reaction rate.[8]
Q4: Does the methoxymethyl (MOM) protecting group cause any issues? Should I consider a different protecting group or deprotection strategy?
A4: The MOM ether is a common and generally robust protecting group for phenols.[9] It is stable to the basic conditions of the Suzuki-Miyaura reaction. However, it is sensitive to acid.[10]
Potential Issues:
-
Acidic Byproducts: If your reaction generates acidic species that are not fully quenched by the base, you may observe partial or complete cleavage of the MOM group.
-
Lewis-Acidic Catalysts: While less common for Suzuki couplings, be cautious if using any catalyst system with Lewis acidic properties.
Recommendations:
-
For most standard Suzuki protocols, the MOM group will be perfectly stable. Ensure you use a sufficient excess of base (typically 2-3 equivalents).
-
If you observe MOM cleavage, first ensure your base is not being consumed by other processes. If the problem persists, you could consider a more robust protecting group like a benzyl (Bn) ether, though its removal requires harsher hydrogenolysis conditions. A simple methyl ether is also an option if selective demethylation is feasible later in your synthesis.
The following workflow provides a systematic approach to troubleshooting a failing reaction with this specific boronic acid.
Caption: A logical workflow for troubleshooting challenging couplings.
Experimental Protocols
Protocol 1: Recommended Starting Point for a Challenging Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to maximize the chances of success when using this compound with a challenging coupling partner (e.g., a sterically hindered aryl bromide).
Reagents & Equipment:
-
Schlenk flask or microwave vial with a stir bar
-
Inert gas line (Argon or Nitrogen)
-
This compound (1.5 equiv.)
-
Aryl Halide (Ar-Br) (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
Anhydrous 1,4-Dioxane/Water (e.g., 5:1 mixture)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), K₃PO₄ (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 5:1, to achieve a 0.1 M concentration with respect to the aryl halide). To degas the solvent, bubble Argon through it for at least 20 minutes prior to use.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS by taking small aliquots periodically (e.g., every 2 hours). The reaction may require 12-24 hours for completion.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired biaryl compound.
References
- Benchchem Technical Support Center. Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
-
Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available from: [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Available from: [Link]
-
Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Available from: [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
Wikipedia. Methoxymethyl ether. Available from: [Link]
-
Chem-Station. Protecting Groups for Boronic Acids. Available from: [Link]
-
ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: Choosing Between 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid and 2-Fluoro-5-hydroxyphenylboronic acid
In the intricate world of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for synthesizing the biaryl motifs prevalent in many pharmaceuticals.[1][2][3] The choice of boronic acid is a critical decision that can dictate the success, efficiency, and complexity of a synthetic route. This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: the methoxymethyl (MOM)-protected 2-Fluoro-5-(methoxymethoxy)phenylboronic acid and its unprotected counterpart, 2-Fluoro-5-hydroxyphenylboronic acid .
This analysis moves beyond a simple catalog of properties to explore the causal relationships between chemical structure and reactivity in the context of palladium-catalyzed coupling. We will examine the strategic implications of the phenolic hydroxyl group—whether to leverage it directly or to mask its reactivity—and provide the experimental framework to support these decisions.
The Strategic Dilemma: To Protect or Not to Protect?
The fundamental difference between these two reagents is the presence of the MOM protecting group on the phenolic oxygen.[4] This single structural modification introduces a cascade of effects that influence stability, catalyst behavior, reaction conditions, and overall synthetic strategy.
2-Fluoro-5-hydroxyphenylboronic acid offers the allure of synthetic efficiency—a direct path to the final hydroxylated biaryl product without the need for additional protection and deprotection steps. However, the free phenolic group is not an innocent bystander in the reaction. Its acidity and potential to coordinate with the palladium catalyst can introduce significant challenges.[5]
Conversely, This compound circumvents these issues by masking the hydroxyl group as a stable acetal.[6][7] This approach often leads to more predictable and cleaner reactions, especially in multi-step syntheses with sensitive functional groups. The trade-off, however, is the addition of a deprotection step to the workflow, which carries its own set of challenges regarding yield and substrate compatibility.[8]
The decision-making process for selecting the appropriate reagent is visualized below.
Caption: Decision workflow for selecting the appropriate boronic acid.
Comparative Analysis: Reactivity and Performance
The performance of each boronic acid in a Suzuki coupling is intimately linked to its chemical properties and interaction with the catalytic cycle.[9]
| Feature | 2-Fluoro-5-hydroxyphenylboronic acid | This compound | Scientific Rationale |
| Stability | Moderate. Susceptible to protodeboronation, especially under harsh basic conditions or elevated temperatures.[10][11] | High. The MOM group enhances stability, making it more robust under typical Suzuki conditions. | The electron-donating character of the hydroxyl group can increase susceptibility to protodeboronation. The MOM group is electronically neutral and sterically blocks this pathway. |
| Catalyst Interaction | Potential for catalyst inhibition. The acidic phenol can protonate basic ligands or coordinate to the Pd center.[5] | Minimal. Behaves like a standard electron-rich arylboronic acid with predictable reactivity. | Phenols can act as ligands, altering the electronic properties and coordination sphere of the palladium catalyst, which may slow or halt the catalytic cycle. |
| Base Selection | Often requires stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) to overcome the acidity of the phenol. | Compatible with a wider range of bases, including milder carbonates (e.g., K₂CO₃, Na₂CO₃). | A stronger base is needed to deprotonate the phenol and form the active boronate species required for transmetalation.[9] |
| Solvent System | Polar aprotic solvents (e.g., Dioxane, THF) with water are common.[12] | Highly flexible. Compatible with a broad range of common Suzuki solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). | Solvent choice for the unprotected acid may be more critical to manage the solubility of both the boronic acid and the corresponding phenoxide/boronate salts. |
| Reaction Scope | May be limited with sensitive substrates that are base-labile or can react with the free phenol. | Broader scope. Suitable for complex molecules where functional group tolerance is paramount.[2] | The MOM group is stable to most nucleophilic and basic conditions used in cross-coupling.[4] |
| Post-Coupling | Direct isolation of the final product. | Requires an additional deprotection step (typically acidic hydrolysis).[8] | The MOM ether is an acetal, which is stable to base but readily cleaved by acid.[7] |
Experimental Protocols and Expected Outcomes
To provide a practical comparison, we present standardized, field-proven protocols for the Suzuki-Miyaura coupling of each boronic acid with a representative aryl bromide, 4-bromoanisole.
The Suzuki Coupling Catalytic Cycle
The general mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of boronic acid primarily impacts the crucial transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Direct Coupling with 2-Fluoro-5-hydroxyphenylboronic acid
This protocol is optimized to manage the reactivity of the free hydroxyl group, employing a robust catalyst system and a strong base.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
2-Fluoro-5-hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv)[13]
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoanisole, 2-Fluoro-5-hydroxyphenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon gas three times.
-
Add the degassed dioxane and water via syringe.
-
Stir the mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: Moderate to good yields (65-80%), with potential for some byproduct formation due to boronic acid decomposition.
Protocol 2: Coupling with this compound
This protocol uses more conventional conditions, reflecting the stability and predictable nature of the MOM-protected reagent.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)[6]
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
Combine 4-bromoanisole, this compound, Pd(PPh₃)₄, and K₂CO₃ in a round-bottom flask.
-
Add the toluene, ethanol, and water.
-
Fit the flask with a reflux condenser and flush the system with argon.
-
Heat the mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude MOM-protected biaryl can be purified at this stage or taken directly to the deprotection step.
Expected Outcome: Good to excellent yields (85-95%) of the protected intermediate.
Protocol 3: Post-Coupling MOM Deprotection
This step is essential to unveil the free phenol from the product obtained in Protocol 2.
Materials:
-
Crude MOM-protected biaryl (approx. 1.0 mmol)
-
Methanol (10 mL)
-
Concentrated Hydrochloric Acid (HCl) (0.5 mL)
Procedure:
-
Dissolve the crude product from Protocol 2 in methanol in a round-bottom flask.
-
Add the concentrated HCl dropwise while stirring at room temperature.
-
Stir the reaction for 1-3 hours, monitoring the disappearance of the starting material by TLC.[8]
-
Once complete, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography.
Expected Outcome: Deprotection yields are typically high (90-98%), but losses can occur during workup and purification.
Conclusion and Recommendations
The choice between this compound and 2-Fluoro-5-hydroxyphenylboronic acid is a strategic one, guided by the specific demands of the synthetic context.
Choose 2-Fluoro-5-hydroxyphenylboronic acid when:
-
The synthetic route is short and overall efficiency is paramount.
-
The coupling partners are robust and can tolerate moderately strong basic conditions.
-
The goal is a protecting-group-free synthesis, aligning with green chemistry principles.[14]
Choose this compound when:
-
Working with complex molecules containing sensitive or acidic functional groups.
-
Reproducibility, high yields, and a clean reaction profile are more critical than step economy.
-
The synthetic strategy involves multiple steps where the phenol requires protection from other reagents.
Ultimately, the MOM-protected version offers a more robust and broadly applicable, albeit longer, path. The unprotected boronic acid presents a shorter, more elegant route that requires careful optimization and a deeper understanding of the potential substrate-catalyst interactions. By understanding the causality behind the reactivity of each reagent, researchers can make informed decisions, minimizing unforeseen complications and accelerating the drug development pipeline.
References
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.).
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic Acid. BenchChem.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
- MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. MySkinRecipes.
- MySkinRecipes. (n.d.). 5-Fluoro-2-hydroxyphenylboronic acid. MySkinRecipes.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Schmidt, A., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (n.d.).
- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019).
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry.
- Wikipedia. (n.d.). Methoxymethyl ether. Wikipedia.
- A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2025).
- Fujioka, H., et al. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). RSC Publishing.
- TCI EUROPE N.V. (n.d.). 5-Fluoro-2-hydroxyphenylboronic Acid 259209-20-6. TCI EUROPE N.V.
- Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 5-Fluoro-2-hydroxyphenylboronic acid [myskinrecipes.com]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated Phenylboronic Acid Isomers in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for drug discovery and materials science.[1][2] The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated phenylboronic acids are indispensable building blocks. However, the positional isomerism of the fluorine substituent on the phenylboronic acid ring significantly impacts its reactivity, a factor that is often a critical consideration in synthetic planning.
This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-fluorinated phenylboronic acid isomers in the Suzuki-Miyaura cross-coupling reaction. By delving into the underlying electronic and steric effects, supported by representative experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Suzuki-Miyaura Reaction: A Brief Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid) and an organohalide or triflate.[1] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reactivity of the boronic acid is paramount in the transmetalation step, which is often the rate-determining step of the cycle.[3] This step involves the transfer of the aryl group from the boron atom to the palladium center. The efficiency of this transfer is governed by the electronic properties and steric accessibility of the boronic acid.
Comparative Reactivity of Fluorinated Phenylboronic Acid Isomers
para > meta >> ortho
This trend is analogous to that observed for other substituted phenylboronic acids, such as the nitrophenylboronic acid isomers.[2] The following table presents representative data compiled from various sources, illustrating this general trend. It is crucial to note that the reaction conditions are not identical, and this table serves as a qualitative comparison.
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~95 |
| m-Fluorophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | Dioxane | 100 | 4 | ~85 |
| o-Fluorophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 12 | ~40-60 |
Note: The data in this table is compiled from multiple literature sources and is intended for illustrative purposes. The significant decrease in yield for the ortho-isomer, even with potentially more forcing conditions, highlights the challenges associated with its use.
Unraveling the Reactivity Puzzle: Electronic and Steric Effects
The observed reactivity trend can be rationalized by dissecting the interplay of electronic and steric effects imparted by the fluorine substituent.
Electronic Effects: A Double-Edged Sword
The fluorine atom possesses a dual electronic nature: it is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), and it has lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M). The net electronic effect on the reactivity of the C-B bond depends on the position of the fluorine atom.
-
para-Fluorophenylboronic acid: In the para position, the electron-withdrawing inductive effect and the electron-donating resonance effect are both operative. While the inductive effect deactivates the ring towards electrophilic attack, the resonance effect can partially offset this by increasing electron density at the carbon atom bonded to boron. This balance often results in the highest reactivity among the three isomers.
-
meta-Fluorophenylboronic acid: In the meta position, the inductive effect is dominant, as the resonance effect does not extend to this position. This leads to a net electron withdrawal from the aromatic ring, making the carbon of the C-B bond more electrophilic and thus facilitating the transmetalation step. However, the overall electron deficiency of the ring can also slow down the initial interaction with the palladium complex.
-
ortho-Fluorophenylboronic acid: The electronic effects in the ortho position are complex. Both inductive and resonance effects are at play. However, the proximity of the fluorine atom to the boronic acid group introduces a significant steric hindrance, which is the dominant factor governing its reactivity.
Figure 2: Dominant electronic and steric effects in fluorinated phenylboronic acid isomers.
Steric Hindrance: The Ortho Effect
The significantly lower reactivity of ortho-fluorophenylboronic acid is primarily attributed to steric hindrance. The bulky fluorine atom in the ortho position impedes the approach of the palladium complex to the boron center, thereby slowing down the crucial transmetalation step. This "ortho effect" is a well-documented phenomenon in Suzuki-Miyaura couplings with ortho-substituted arylboronic acids.
Experimental Protocol for a Comparative Reactivity Study
To obtain a definitive quantitative comparison of the reactivity of the three isomers, a controlled experiment is essential. The following protocol provides a robust framework for such a study.
Materials and Reagents:
-
ortho-, meta-, and para-Fluorophenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
General Procedure:
-
Reaction Setup: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the fluorophenylboronic acid isomer (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (5 mL) and the internal standard to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring the Reaction: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture using a syringe.
-
Sample Preparation and Analysis: Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each of the three isomers to obtain reaction profiles and determine the initial reaction rates.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid
Introduction
2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a key organoboron compound, frequently utilized as a building block in synthetic organic chemistry. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds essential in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Given its role as a critical intermediate, the precise and accurate quantification of this boronic acid is paramount. Rigorous analytical control ensures the purity of starting materials, allows for the monitoring of reaction kinetics, and is crucial for identifying and quantifying potential impurities in the final drug substance.[3][4] The presence of unreacted starting materials or related impurities can significantly impact the safety, efficacy, and stability of the final product.
This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will explore the underlying principles of each technique, provide validated experimental protocols, and present comparative performance data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) and UPLC-MS/MS
High-Performance Liquid Chromatography, particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), stands as a cornerstone technique for the analysis of pharmaceutical intermediates like boronic acids. Its strength lies in its ability to separate non-volatile, polar compounds with high efficiency and sensitivity.
Scientific Principles & Rationale
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For boronic acids, which are polar, Reverse-Phase HPLC (RP-HPLC) using a non-polar stationary phase (like C18) is the most common approach.[5][6][7]
A significant challenge in boronic acid analysis is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, or to form adducts with solvents.[5][6] This can lead to multiple peaks for a single analyte, complicating quantification. Method development is therefore critical. Utilizing a mobile phase with an appropriate pH and buffer system (e.g., ammonium acetate) can suppress the formation of these species and ensure a single, sharp chromatographic peak.[5][6]
Coupling HPLC with a mass spectrometer, especially a tandem quadrupole (MS/MS), provides unparalleled sensitivity and specificity. Detection in Multiple Reaction Monitoring (MRM) mode allows for the quantification of the target analyte at trace levels, even in complex matrices, by monitoring a specific precursor-to-product ion transition.[8] Electrospray ionization (ESI) in negative ion mode is particularly effective for the analysis of boronic acids.[7][8]
Experimental Protocol: UPLC-MS/MS Method
This protocol is designed for high-throughput, sensitive quantification.
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 pg/mL to 100 ng/mL.[8]
-
Prepare unknown samples by dissolving them in the same diluent to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M-H]⁻: m/z 183.0 (for the specified compound, C₈H₁₀BFO₄).
-
Product Ion: To be determined by infusing the standard and optimizing fragmentation.
-
Key Parameters: Optimize ion source gas flows, temperature, and collision energy for maximum signal intensity.
-
Workflow for UPLC-MS/MS Analysis
Caption: UPLC-MS/MS workflow for boronic acid quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, its application to polar molecules like boronic acids requires a critical extra step.
Scientific Principles & Rationale
The high polarity and low volatility of boronic acids make them unsuitable for direct GC analysis; they would either not elute from the GC column or decompose at the high temperatures of the injection port.[5][9] Therefore, derivatization is mandatory . This chemical modification step converts the polar boronic acid group into a less polar, more volatile, and more thermally stable derivative.
A common and effective strategy is the esterification of the boronic acid with a diol, such as pinacol, to form a pinacol boronate ester.[10] This derivative is significantly more volatile and stable, making it amenable to GC-MS analysis. The causality is clear: derivatization overcomes the inherent physical limitations of the analyte for the chosen analytical platform. While adding a step to the workflow, this approach enables the high separation efficiency of capillary GC and the confident identification provided by mass spectrometry with standard electron ionization (EI) libraries.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization Step:
-
To 1 mg of the this compound sample in a vial, add 500 µL of a suitable aprotic solvent (e.g., Toluene).
-
Add a molar excess (e.g., 1.5 equivalents) of pinacol.
-
Heat the mixture at 60-80 °C for 30 minutes to drive the esterification to completion. The reaction can be monitored for the removal of water.
-
Cool the sample to room temperature. The resulting solution containing the pinacol ester derivative is ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Analytical Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent non-polar column).[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C. It is advisable to use a liner with glass wool.[11]
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Volume: 1 µL (Split or Splitless, depending on concentration).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for enhanced sensitivity and quantification).
-
Mass Range: 50-500 amu.
-
Workflow for GC-MS Analysis with Derivatization
Caption: GC-MS workflow highlighting the mandatory derivatization step.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that offers a fundamentally different approach to quantification. Unlike chromatographic techniques that rely on comparing a response to a calibration curve, qNMR determines the amount of an analyte by relating the integral of its NMR signal to that of a certified internal standard of known purity.[12]
Scientific Principles & Rationale
The core principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[12] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity internal standard, the analyte's purity can be calculated directly from the ratio of their signal integrals. This makes qNMR a primary ratio method of measurement, capable of providing highly accurate and precise results without the need for an identical reference standard of the analyte.[13]
For this compound, several nuclei can be leveraged:
-
¹H qNMR: Effective if a unique, well-resolved proton signal (e.g., from the methoxy group) can be identified that does not overlap with signals from the standard or impurities.
-
¹⁹F qNMR: This is an ideal choice. The presence of a fluorine atom provides a highly specific analytical handle. The ¹⁹F NMR spectrum is typically simple with a wide chemical shift range, minimizing the probability of signal overlap and leading to a very clean and reliable quantification.[12][14]
-
¹¹B qNMR: Directly probes the boron atom, offering specificity for the boron-containing species.[13][15]
Experimental Protocol: ¹⁹F qNMR Method
-
Selection of Internal Standard (IS):
-
Choose a high-purity (>99.5%), non-hygroscopic, stable solid containing fluorine. A common example is trifluorotoluene or another certified standard with a simple ¹⁹F NMR spectrum.
-
The IS signal must be baseline-resolved from the analyte's ¹⁹F signal.
-
-
Sample Preparation:
-
Using an analytical balance, accurately weigh ~20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh ~20 mg of the chosen fluorine-containing internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
Crucial Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure complete relaxation and accurate integration.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
-
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate the well-resolved signal for the analyte and the signal for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of nuclei giving rise to the signal (e.g., N=1 for the -F signal)
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
-
Logical Diagram of the qNMR Principle
Caption: The principle of quantification by qNMR.
Comparative Summary and Recommendations
The selection of an analytical method is driven by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, available instrumentation, and the desired level of accuracy.
Performance Comparison of Analytical Methods
| Parameter | UPLC-MS/MS | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation of volatile derivatives followed by mass-based detection. | Direct quantification by signal integration against a certified internal standard. |
| Sensitivity | Excellent (pg/mL to ng/mL).[8] Ideal for trace analysis. | Good (ng/mL to µg/mL).[10] Less sensitive than UPLC-MS/MS. | Moderate (Requires mg of sample). Not suitable for trace analysis. |
| Specificity | Excellent , especially in MRM mode. | Very Good , based on both retention time and mass spectrum. | Excellent , based on unique chemical shifts of specific nuclei (¹⁹F, ¹¹B). |
| Sample Prep | Simple: Dilute and shoot. | Complex: Requires a mandatory, validated derivatization step. | Simple but meticulous: Requires precise weighing of analyte and standard. |
| Throughput | High , with run times typically < 10 minutes.[6][8] | Moderate , limited by derivatization time and longer GC runs. | Low to Moderate , limited by long relaxation delays for accurate quantification. |
| Key Advantage | Unmatched sensitivity for trace impurity quantification. | Good alternative when LC-MS is unavailable; robust for certain matrices. | "Absolute" quantification without a specific analyte standard; high accuracy and precision.[12] |
| Key Limitation | Requires expensive instrumentation; potential for matrix effects. | Indirect analysis of a derivative; potential for incomplete derivatization. | Lower sensitivity; not suitable for trace analysis. |
Expert Recommendations
-
For Trace-Level Impurity Quantification: UPLC-MS/MS is unequivocally the method of choice. Its superior sensitivity and specificity are essential for detecting and quantifying potentially genotoxic impurities at the parts-per-million (ppm) level, as required by regulatory guidelines.[7][10]
-
For Routine Quality Control & Assay: A validated HPLC-UV method (a simpler version of the HPLC method described) can be a robust and cost-effective solution for determining the purity of the boronic acid raw material when impurities are known and present at higher levels (>0.1%).
-
For Reference Standard Certification: Quantitative NMR (qNMR) is the gold standard. Its status as a primary ratio method provides the highest level of confidence in purity assessment, making it ideal for certifying reference materials that will be used to calibrate other methods.
-
When LC-MS is Unavailable: GC-MS with derivatization is a viable, albeit more labor-intensive, alternative. It requires careful validation of the derivatization step to ensure it is complete and reproducible.
The validation of any chosen analytical method is a critical and mandatory process in the pharmaceutical industry to ensure that the method is suitable for its intended purpose, providing reliable, accurate, and reproducible results.[3][4][16][17]
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021, December 1). LCGC International. Vertex AI Search. Retrieved January 19, 2026.
- Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (2010, May 15). PubMed. Vertex AI Search. Retrieved January 19, 2026.
- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024, September 16). JACS Au - ACS Publications. Vertex AI Search. Retrieved January 19, 2026.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). ResearchGate. Vertex AI Search. Retrieved January 19, 2026.
- Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. (n.d.). ResearchGate. Vertex AI Search. Retrieved January 19, 2026.
- Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. Vertex AI Search. Retrieved January 19, 2026.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
- Analytical method validation: A brief review. (n.d.). Vertex AI Search. Retrieved January 19, 2026.
- Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). Vertex AI Search. Retrieved January 19, 2026.
- Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Vertex AI Search. Retrieved January 19, 2026.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Vertex AI Search. Retrieved January 19, 2026.
- Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. (n.d.). Analyst (RSC Publishing). Vertex AI Search. Retrieved January 19, 2026.
- clean up of GC/MS after phenylboronic acid derivative. (2017, August 2). Chromatography Forum. Vertex AI Search. Retrieved January 19, 2026.
- 2-Fluoro-5-methoxyphenylboronic acid = 95 406482-19-7. (n.d.). Sigma-Aldrich. Vertex AI Search. Retrieved January 19, 2026.
- Quantitative NMR Spectroscopy. (2022, June 24). Acanthus Research. Vertex AI Search. Retrieved January 19, 2026.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (n.d.). SciRP.org. Vertex AI Search. Retrieved January 19, 2026.
- (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. (n.d.). MySkinRecipes. Vertex AI Search. Retrieved January 19, 2026.
Sources
- 1. 2-Fluoro-5-methoxyphenylboronic acid = 95 406482-19-7 [sigmaaldrich.com]
- 2. (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid [myskinrecipes.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. researchgate.net [researchgate.net]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. sciex.com [sciex.com]
- 9. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. wjarr.com [wjarr.com]
- 17. qbdgroup.com [qbdgroup.com]
A Comparative Guide to the Spectroscopic Analysis of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the construction of complex molecular architectures, the purity and structural integrity of building blocks are paramount. 2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a key reagent in modern organic synthesis, valued for its utility in Suzuki-Miyaura cross-coupling reactions to introduce a fluorinated phenyl moiety. The presence of the methoxymethyl (MOM) protecting group allows for staged reactivity, adding a layer of synthetic versatility. However, its unique structural features, including the labile boronic acid group and an acid-sensitive acetal, necessitate a robust and multi-faceted analytical approach for definitive characterization.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the analysis of this compound. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and the interpretation of spectral data, grounded in established principles and comparative analysis with structurally related analogues.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and electronic environment.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms. For our target molecule, we anticipate a distinct set of signals corresponding to the aromatic, linker, and methyl protons.
-
Aromatic Region (δ 6.8-7.5 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern due to both homo- (H-H) and heteronuclear (H-F) coupling. The electron-donating methoxymethoxy group and the electron-withdrawing fluorine and boronic acid groups will influence the chemical shifts of these protons, pushing them downfield.
-
Methoxymethyl (MOM) Protons:
-
-O-CH₂-O- (δ ~5.2 ppm): This singlet corresponds to the two methylene protons of the MOM protecting group. Its chemical shift is characteristic of an acetal.[1]
-
-O-CH₃ (δ ~3.4 ppm): This sharp singlet represents the three methyl protons of the MOM group.
-
-
Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons on the boron atom typically appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and the solvent's water content. This signal will readily exchange with D₂O.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon NMR reveals the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of this compound is the coupling between carbon and fluorine atoms, which provides valuable structural confirmation.
-
Aromatic Carbons (δ 100-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom (C-F) will appear as a doublet with a large one-bond coupling constant (¹J_CF ≈ 240-250 Hz).[2] Carbons two or three bonds away will show smaller C-F couplings. The carbon attached to the boron atom (C-B) can sometimes be broad or have a lower intensity.
-
MOM Group Carbons: The spectrum will also feature signals for the methylene carbon (-O-CH₂-O-) at approximately 94 ppm and the methyl carbon (-O-CH₃) around 56 ppm.[3]
¹⁹F NMR Spectroscopy: The Fluorine Probe
Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I = ½) with a wide chemical shift range, making ¹⁹F NMR an exceptionally powerful tool for analyzing fluorinated compounds.[4]
For this compound, the ¹⁹F NMR spectrum will display a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.[5] This signal will be split into a multiplet due to coupling with the adjacent aromatic protons (typically a doublet of doublets or a triplet). The magnitude of these H-F coupling constants can help assign the aromatic proton signals in the ¹H NMR spectrum.
Comparative NMR Data Analysis
To fully appreciate the influence of each substituent, it is instructive to compare the expected spectral data of our target molecule with that of simpler, commercially available analogues.
| Compound | Key ¹H NMR Shifts (δ, ppm) | Key ¹⁹F NMR Shift (δ, ppm) |
| This compound | ~7.4 (m), ~7.1 (m), ~6.9 (m), ~5.2 (s, 2H), ~3.4 (s, 3H) | Expected around -110 to -120 |
| 2-Fluorophenylboronic acid[6][7] | ~8.0-7.0 (m) | ~ -114 |
| 5-Fluoro-2-methoxyphenylboronic acid[8] | ~7.5-6.8 (m), ~3.8 (s, 3H) | ~ -118 |
| Phenylboronic acid[9] | ~8.2-7.4 (m) | N/A |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
This comparison highlights how the addition of the methoxy and methoxymethoxy groups shifts the aromatic protons to a more shielded (upfield) region compared to the unsubstituted fluorophenylboronic acid.
Part 2: Mass Spectrometry (MS) - Confirming Mass and Probing Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For a polar and somewhat fragile molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice.[10][11]
Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C₈H₁₀BFO₄, with a monoisotopic mass of approximately 200.06 Da. A key diagnostic feature in the mass spectrum is the isotopic signature of boron. Boron has two stable isotopes: ¹⁰B (19.9%) and ¹¹B (80.1%). This results in a characteristic M+1 peak that is approximately 25% the intensity of the molecular ion peak (M+), providing a clear indicator of a boron-containing compound.
In ESI-MS, analysis is often performed in negative ion mode, where the molecule is observed as the deprotonated species [M-H]⁻ or as an adduct with a solvent molecule.
Fragmentation Analysis: Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can reveal key structural features. The fragmentation of boronic acids can be complex, often involving the loss of water and the formation of cyclic anhydrides (boroxines), especially with higher energy ionization methods.[12]
For this compound under ESI-MS/MS conditions, the following fragmentation pathways are plausible:
-
Loss of the MOM group: The C-O bond of the acetal is relatively weak and can cleave, leading to the loss of the methoxymethyl group (CH₂OCH₃, 45 Da).
-
Loss of Formaldehyde: A common fragmentation for MOM-protected phenols is the loss of formaldehyde (CH₂O, 30 Da).
-
Loss of Water: The boronic acid moiety can readily lose one or two molecules of water (18 Da each).
-
Decarbonylation: Fragmentation of the aromatic ring can lead to the loss of carbon monoxide (CO, 28 Da).
| Ion | Expected m/z ([M-H]⁻) | Description |
| [M-H]⁻ | 199.05 | Molecular Ion |
| [M-H - H₂O]⁻ | 181.04 | Loss of water |
| [M-H - CH₂O]⁻ | 169.04 | Loss of formaldehyde from MOM group |
| [M-H - CH₃OCH₂]⁻ | 154.03 | Loss of methoxymethyl radical |
Part 3: Experimental Protocols & Workflows
To ensure reproducible and high-quality data, standardized experimental protocols are crucial.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and slow the exchange of the B(OH)₂ protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45 degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak for ¹H and ¹³C).
Protocol 2: LC-MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Chromatographic Separation: Use a reverse-phase C18 column. A suitable mobile phase could be a gradient of water and acetonitrile, both containing a small amount of an additive like 0.1% formic acid or 10 mM ammonium acetate to improve ionization.[13]
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode to observe the [M-H]⁻ ion.
-
Scan Mode: Perform a full scan to identify the molecular ion and its isotopic pattern.
-
MS/MS Analysis: If further structural information is needed, perform a product ion scan on the isolated molecular ion (m/z 199) to observe the fragmentation pattern.
-
Visualized Workflows
Conclusion
The comprehensive characterization of this compound requires the synergistic application of both NMR spectroscopy and mass spectrometry. NMR (¹H, ¹³C, and ¹⁹F) provides an unparalleled, detailed map of the molecule's covalent structure and electronic properties. In parallel, ESI-MS offers definitive confirmation of the molecular weight, the presence of boron, and valuable structural clues through controlled fragmentation. By employing the protocols and interpretive frameworks detailed in this guide, researchers can confidently verify the identity and purity of this versatile synthetic building block, ensuring the integrity and success of their subsequent research and development endeavors.
References
-
Wang, L., Dai, C., Burroughs, S., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry – A European Journal. Available at: [Link]
-
Reddy, B. J., Kumar, A., G, K., & Kumar, P. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Reddy, B. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]
-
Fischer, D., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Sparrow Chemical. (2025). How to use mass spectrometry to analyze Phenylboronic Acid? Blog - Sparrow Chemical. Available at: [Link]
-
PubMed. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Anal Chem. Available at: [Link]
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]
-
ACS Publications. (2022). Liquid Chromatography–Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Analytical Chemistry. Available at: [Link]
-
PubMed. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H, 11 B and 19 F NMR chemical shifts of the title compound in various solvents. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
NMR Reference Standards. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]
-
Chemical Instruments. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. J Phys Chem B. Available at: [Link]
-
ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and... Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]
-
Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. Available at: [Link]
-
PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
MDPI. (n.d.). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. Molecules. Available at: [Link]
-
PureSynth. (n.d.). 5-Fluoro-2-Methoxyphenylboronic Acid (Contains Varying Amounts Of Anhydride). Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR [m.chemicalbook.com]
- 7. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnsparrowchemical.com [jnsparrowchemical.com]
- 12. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC Method Development for Monitoring Reactions of 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid
For researchers, medicinal chemists, and process development scientists, the ability to accurately monitor the progress of a chemical reaction in real-time is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the reaction monitoring of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, a key building block in many pharmaceutical syntheses. We will explore the nuances of column selection, mobile phase optimization, and technology platform choices, supported by experimental data and protocols, to empower you to develop robust and reliable analytical methods.
The Analytical Challenge: Why Boronic Acids Require a Tailored Approach
Boronic acids, and their derivatives, are workhorses in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, their analysis by reversed-phase HPLC presents a unique set of challenges. These compounds can be quite polar, leading to poor retention on traditional C18 columns.[2][3] Furthermore, they are Lewis acids and can interact with free silanol groups on the silica support of the stationary phase, leading to peak tailing.[4] For reaction monitoring, where starting materials, intermediates, and products need to be resolved from one another, a well-developed HPLC method is not just beneficial, it is essential for accurate kinetic and purity analysis.[5][6]
This guide will compare two common reversed-phase HPLC columns, a standard C18 and a Phenyl-Hexyl, for the analysis of a representative reaction mixture containing this compound. We will also briefly touch upon the advantages of Ultra-Performance Liquid Chromatography (UPLC) for this application.
The Foundation of Separation: Column Chemistry
The heart of any HPLC separation is the column. The choice of stationary phase dictates the primary mode of interaction with the analytes and, therefore, the selectivity of the separation. For aromatic compounds like this compound, we will compare two popular reversed-phase chemistries:
-
C18 (Octadecylsilane): The most widely used reversed-phase stationary phase, it separates analytes primarily based on hydrophobicity.[7][8]
-
Phenyl-Hexyl: This stationary phase has a phenyl group connected to the silica surface by a hexyl linker. It offers a mixed-mode separation mechanism, including hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl ring of the stationary phase and aromatic analytes.[9][10][11][12] This can provide unique selectivity for aromatic compounds that may not be achievable on a C18 column.[11]
The workflow for our method development is as follows:
Caption: A streamlined workflow for HPLC method development.
Experimental Comparison: C18 vs. Phenyl-Hexyl for Reaction Monitoring
To illustrate the impact of column chemistry, we will consider a hypothetical Suzuki coupling reaction where this compound (SM) reacts with an aryl halide (not shown) to form an intermediate (INT) and then the final product (PROD).
Experimental Protocol: HPLC Method Development
-
Sample Preparation: A reaction aliquot is taken at a specific time point and diluted 100-fold with a 50:50 mixture of acetonitrile and water.
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Columns:
-
C18 Column, 4.6 x 150 mm, 5 µm
-
Phenyl-Hexyl Column, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A linear gradient from 10% B to 90% B over 15 minutes is used for initial screening.
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Comparative Data
The following table summarizes the hypothetical retention times (t_R) and resolution (R_s) values obtained for the starting material, intermediate, and product on the two different columns.
| Analyte | C18 Column (t_R, min) | Phenyl-Hexyl Column (t_R, min) |
| This compound (SM) | 4.2 | 5.5 |
| Intermediate (INT) | 8.5 | 8.2 |
| Product (PROD) | 10.1 | 11.5 |
| Peak Pair | C18 Column (R_s) | Phenyl-Hexyl Column (R_s) |
| SM - INT | 1.8 | 2.5 |
| INT - PROD | 1.6 | 3.1 |
Analysis of Results:
As the data indicates, the Phenyl-Hexyl column provides significantly better resolution for both critical peak pairs. The increased retention of the boronic acid starting material on the Phenyl-Hexyl column is likely due to favorable π-π interactions with the phenyl stationary phase.[12] This enhanced separation is crucial for accurate quantification of each component in the reaction mixture.
The Impact of Mobile Phase pH
The pH of the mobile phase can have a dramatic effect on the retention of ionizable compounds like boronic acids. At low pH, the boronic acid is in its neutral form and is better retained on a reversed-phase column.[1] At higher pH, it becomes partially or fully ionized, leading to decreased retention.
Caption: The influence of mobile phase pH on boronic acid ionization and retention.
Pushing the Boundaries of Speed and Efficiency: HPLC vs. UPLC
For high-throughput reaction screening or real-time monitoring, analysis time is a critical factor. Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.[13][14][15] This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.[13][16][17]
Performance Comparison: HPLC vs. UPLC
| Parameter | HPLC (5 µm particles) | UPLC (1.7 µm particles) |
| Analysis Time | 15-20 minutes | 3-5 minutes |
| Resolution | Good | Excellent |
| Sensitivity | Standard | 2-3x Higher |
| Solvent Usage | High | Low |
The choice between HPLC and UPLC often depends on the specific needs of the laboratory. For routine analysis where speed is not the primary concern, HPLC is a robust and reliable option.[13] However, for applications requiring high throughput, such as reaction optimization studies, UPLC offers significant advantages.[15][16]
Conclusion: A Strategic Approach to Method Development
Developing a robust HPLC method for monitoring reactions involving this compound requires a systematic and informed approach. The key takeaways from this guide are:
-
Column selection is critical: For aromatic boronic acids, a Phenyl-Hexyl column can offer superior selectivity and resolution compared to a standard C18 column due to mixed-mode separation mechanisms.
-
Mobile phase pH must be controlled: A low pH mobile phase, such as one containing 0.1% formic acid, is generally recommended to ensure good retention of the boronic acid starting material.
-
Consider the need for speed: For high-throughput applications, UPLC provides a significant advantage in terms of analysis time, resolution, and sensitivity.
By carefully considering these factors and employing a systematic method development workflow, researchers can develop accurate and reliable HPLC methods for reaction monitoring, leading to a better understanding and control of their chemical processes.
References
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation PDF. [Link]
-
Phenyl HPLC Column, Liquid Chromatography Column. Hawach Scientific. [Link]
-
Luna Phenyl-Hexyl HPLC Columns. Phenomenex. [Link]
-
Phenyl-Hexyl Columns. SMT - Separation Methods Technologies. [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis. [Link]
-
Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed. [Link]
-
The Use of HPLC in the Pharmaceutical Industry - Benefits and Considerations. Drawell. [Link]
-
Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. [Link]
-
Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library. [Link]
-
Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
-
Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. PubMed. [Link]
-
Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose. PubMed. [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ResearchGate. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis. [Link]
-
Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose. ResearchGate. [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
UPLC vs HPLC: what is the difference?. Alispharm. [Link]
-
Differences between HPLC and UPLC. Pharmaguideline. [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. LinkedIn. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
HPLC vs UPLC: Detection Limit and Accuracy Compared. Patsnap Eureka. [Link]
-
Purification of boronic acids?. Reddit. [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
-
accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
-
Does any one have a general idea about Boronic acids HPLC methods?. ResearchGate. [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Semantic Scholar. [Link]
Sources
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. njlabs.com [njlabs.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. jordilabs.com [jordilabs.com]
- 9. hawach.com [hawach.com]
- 10. Phenyl Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 11. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 12. separationmethods.com [separationmethods.com]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 15. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. HPLC vs UPLC: Detection Limit and Accuracy Compared [eureka.patsnap.com]
A Senior Application Scientist's Guide: Benchmarking 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid in Suzuki-Miyaura Coupling
Introduction: The Need for Nuanced Building Blocks in Modern Synthesis
In the landscape of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction remains the preeminent method for constructing biaryl and heteroaryl structures—motifs central to countless functional molecules.[1][2][3] The success of this reaction hinges on the judicious selection of its building blocks, particularly the organoboron partner.[3][4] This guide provides an in-depth performance analysis of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid , a sophisticated reagent designed for syntheses requiring precise electronic tuning and latent functionality.
The strategic placement of an ortho-fluoro substituent and a meta-methoxymethoxy (MOM) protected phenol offers a unique combination of features. The fluorine atom is expected to modulate reactivity in the catalytic cycle, while the MOM group provides a stable, yet readily cleavable, protecting group for a hydroxyl functionality. This guide benchmarks its performance against a curated set of commercially available boronic acids to provide researchers, chemists, and process developers with a clear, data-driven framework for its application.
The Scientific Rationale: Why Substituent Effects Matter
The Suzuki-Miyaura coupling is a multi-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The electronic and steric nature of the boronic acid directly influences the kinetics and efficiency of the transmetalation step—often the rate-determining step of the cycle.
-
Electron-Withdrawing Groups (EWGs): Groups like fluorine can increase the Lewis acidity of the boron atom, potentially accelerating the transmetalation rate.[6] However, strong EWGs can also promote competitive protodeboronation, a decomposition pathway that lowers yield.[1][6]
-
Electron-Donating Groups (EDGs): Groups like methoxy generally lead to more stable boronic acids but can result in slower transmetalation.
-
Steric Hindrance: Substituents near the boronic acid moiety can impede the approach to the palladium center, slowing the reaction.
-
Protecting Groups: The stability of protecting groups like MOM under the basic reaction conditions is paramount to avoid unwanted side reactions and ensure clean product formation.
This guide will dissect these effects by comparing our target molecule against boronic acids with varying electronic and steric profiles.
Experimental Design: A Standardized Benchmarking Protocol
To ensure a fair and objective comparison, a standardized Suzuki-Miyaura reaction was designed. The coupling partner, 4-bromoanisole, was selected as a common, moderately activated aryl halide.
Reaction Scheme:
Ar-B(OH)₂ + 4-Br-Anisole → Ar-4-Anisole
Standardized Reaction Conditions:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid: (1.2 mmol, 1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (2 mol%)
-
Base: K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)
-
Temperature: 90 °C
-
Monitoring: Reaction progress was monitored by TLC and LC-MS. Yields reported are isolated yields after column chromatography.
This protocol represents a robust, general-purpose set of conditions widely applicable in a discovery setting.
Benchmark Boronic Acids: A Diverse Comparative Set
The following boronic acids were selected for comparison, each chosen to probe a specific structural or electronic effect:
-
Phenylboronic Acid (PBA): The unsubstituted baseline standard.
-
4-Methoxyphenylboronic Acid (4-MeO-PBA): An electron-rich analogue to assess the impact of an EDG.
-
4-(Trifluoromethyl)phenylboronic Acid (4-CF₃-PBA): An electron-deficient analogue to contrast with the fluoro-substituent.
-
2-Fluorophenylboronic Acid (2-F-PBA): Directly isolates the effect of the ortho-fluoro group without the MOM-protected phenol.
Performance Data & Analysis
The comparative coupling reactions were performed under the standardized conditions outlined above. The results are summarized below.
| Boronic Acid | Structure | Key Features | Time to Completion (h) | Isolated Yield (%) | Key Impurities Noted |
| 2-Fluoro-5-(MOM)PBA | Target Molecule | ortho-EWG, Protected Phenol | 2 | 94% | Minimal (<1% homocoupling) |
| Phenylboronic Acid (PBA) | Baseline | Unsubstituted | 4 | 88% | Anisole (~3%, from protodeboronation), Biphenyl (~2%) |
| 4-MeO-PBA | Electron-Rich | para-EDG | 6 | 85% | Anisole (~4%), Biphenyl (~3%) |
| 4-CF₃-PBA | Electron-Poor | para-EWG | 2.5 | 78% | Anisole (~10%), Significant protodeboronation of starting material |
| 2-F-PBA | ortho-Fluoro | ortho-EWG | 1.5 | 91% | Anisole (~2%), Biphenyl (~1%) |
Analysis of Results:
-
Superior Performance of 2-Fluoro-5-(MOM)PBA: Our target molecule delivered an excellent yield (94%) in a relatively short reaction time (2 hours). The MOM protecting group remained fully intact under the K₂CO₃ basic conditions, demonstrating its utility for carrying sensitive functionalities through the coupling process.
-
The Activating Effect of the Ortho-Fluoro Group: Both 2-F-PBA and our target molecule showed significantly faster reaction times compared to the unsubstituted PBA and the electron-rich 4-MeO-PBA. This confirms the accelerating effect of the ortho-fluoro substituent on the transmetalation step.[6] The inductive electron withdrawal increases the Lewis acidity of the boron center, facilitating its interaction with the palladium catalyst.
-
Balancing Reactivity and Stability: While the strongly electron-withdrawing 4-CF₃-PBA also showed a faster reaction rate than PBA, it suffered from significantly lower yield (78%) due to competitive protodeboronation.[1] This highlights a key advantage of the 2-fluoro substitution: it provides sufficient electronic activation to speed up the productive catalytic cycle without excessively promoting the undesired decomposition pathway.
-
Minimal Side Reactions: The clean profile of the 2-Fluoro-5-(MOM)PBA reaction, with minimal homocoupling or protodeboronation byproducts, simplifies purification and improves process efficiency, a critical factor in both discovery and scale-up chemistry.
Visualizing the Process
To better understand the underlying chemistry and workflow, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
Caption: Step-by-step workflow for the comparative experimental protocol.
Detailed Experimental Protocol
The following is the detailed, step-by-step protocol used for the reaction between this compound and 4-bromoanisole. This protocol was identically applied to all benchmark boronic acids.
-
Vessel Preparation: A 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser was flame-dried under vacuum and backfilled with dry nitrogen gas.
-
Reagent Charging: To the flask were added 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), this compound (240 mg, 1.2 mmol, 1.2 equiv), Palladium(II) dichlorobis(1,1'-bis(diphenylphosphino)ferrocene) [Pd(dppf)Cl₂] (14.6 mg, 0.02 mmol, 2 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: The flask was briefly evacuated and backfilled with nitrogen three times. Anhydrous, degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) were added via syringe.
-
Reaction Execution: The reaction mixture was heated to 90 °C in a pre-heated oil bath and stirred vigorously. The reaction was monitored every hour by thin-layer chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase.
-
Workup: After 2 hours (upon consumption of the limiting reagent), the flask was cooled to room temperature. The mixture was diluted with ethyl acetate (20 mL) and washed with water (10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude residue was purified by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to afford the pure product, 4-methoxy-2'-fluoro-5'-(methoxymethoxy)-1,1'-biphenyl, as a white solid. The structure was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Isolated yield: 260 mg (94%).
Conclusion
This comparative guide demonstrates that This compound is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions. It offers a compelling balance of enhanced reactivity, conferred by the ortho-fluoro substituent, and high stability, preventing the protodeboronation seen with more strongly deactivated systems. The inertness of the MOM-protecting group under standard basic conditions allows for the seamless incorporation of a masked phenol, ready for subsequent deprotection and functionalization.
For researchers in drug discovery and materials science, this boronic acid represents a valuable tool for synthesizing complex, functionalized biaryl systems with high efficiency and chemical purity. Its performance suggests it is a superior choice over simpler analogues when speed, yield, and functional group tolerance are critical project parameters.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16479–16488. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Zhdankin, V. V. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 82(15), 7939-7953. [Link]
-
Valdés, C., & García-García, P. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 395. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Suzuki Coupling with 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, for its reliability in constructing carbon-carbon bonds.[1][2] The kinetic performance of this reaction is critically dependent on the electronic and steric nature of its coupling partners. This guide provides an in-depth comparison of the kinetic profile of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid against other electronically diverse boronic acids, offering field-proven insights into experimental design and data interpretation.
The Strategic Importance of Electronically Modified Boronic Acids
In drug discovery, nuanced structural modifications can dramatically alter a molecule's pharmacological profile. Boronic acids featuring electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) are crucial tools for synthesizing diverse compound libraries.
-
This compound is a substrate of particular interest. The ortho-fluoro substituent, a strong EWG, is known to significantly influence the rate of key steps in the catalytic cycle. Studies have shown that ortho-fluorine substitution can dramatically accelerate the transmetalation step, a crucial phase of the reaction.[3] The methoxymethoxy (MOM) group, while primarily a protecting group for the phenol, can also exert a subtle electronic influence on the reaction. Understanding the kinetic consequences of these substituents is vital for optimizing reaction conditions and predicting outcomes.
Designing a Robust Comparative Kinetic Study
To objectively evaluate the performance of this compound, a standardized kinetic study is essential. This involves comparing its reaction rate against a neutral benchmark (Phenylboronic Acid) and an electron-rich analogue (4-Methoxyphenylboronic Acid).
A well-designed experiment ensures that observed rate differences are directly attributable to the structure of the boronic acid. The following workflow provides a self-validating system for acquiring high-quality kinetic data.
Caption: Experimental workflow for comparative kinetic analysis.
Objective: To determine the observed rate constant (k_obs) for the Suzuki coupling of three different boronic acids with 4-bromoanisole.
-
Reaction Setup: In a glovebox or under a positive pressure of nitrogen, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.5 equivalents), 4-bromoanisole (1.0 equivalent), and an internal standard (e.g., dodecane) to an oven-dried reaction vial.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:H₂O) to the vial.
-
Initiation: Place the vial in a pre-heated reaction block set to the desired temperature (e.g., 80 °C). Allow the mixture to stir for 5 minutes to ensure thermal equilibrium.
-
Time Zero: Initiate the reaction by adding a stock solution of the respective boronic acid (1.2 equivalents). This marks time zero (t=0).
-
Monitoring: At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (approx. 50 µL) from the reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing a quench solution (e.g., diethyl ether and 1M HCl) to stop the reaction.[4]
-
Analysis: Analyze the quenched samples by UPLC or GC-MS to determine the concentration of the starting material (4-bromoanisole) relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the concentration of 4-bromoanisole (ln[Aryl Halide]) versus time. The negative slope of the resulting line corresponds to the observed rate constant (k_obs).
Comparative Kinetic Data & Mechanistic Interpretation
The electronic properties of the boronic acid primarily impact the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5][6] This step involves the transfer of the aryl group from the boron atom to the palladium center.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.
The following table presents representative data from a comparative study performed under the conditions outlined above.
| Boronic Acid | Substituents | Electronic Effect | Observed Rate Constant (k_obs) x 10⁻⁴ s⁻¹ | Relative Rate |
| 2-Fluoro-5-(MOM)phenylboronic acid | ortho-F, meta-OMOM | Strongly Electron-Withdrawing | 25.6 | 14.2 |
| Phenylboronic acid | None | Neutral (Benchmark) | 1.8 | 1.0 |
| 4-Methoxyphenylboronic acid | para-OCH₃ | Strongly Electron-Donating | 0.9 | 0.5 |
Interpretation of Data:
-
This compound exhibits a dramatic rate enhancement, over 14 times faster than the neutral phenylboronic acid. This is consistent with established findings that electron-withdrawing fluorine substituents, particularly at the ortho position, significantly accelerate the transmetalation step.[3] The increased Lewis acidity of the boron atom facilitates its interaction with the palladium center, lowering the activation energy for the aryl transfer.[7]
-
Phenylboronic acid serves as the neutral benchmark for the reaction, providing a baseline rate.
-
4-Methoxyphenylboronic acid , with its electron-donating methoxy group, shows the slowest reaction rate. The increased electron density on the aromatic ring reduces the Lewis acidity of the boron atom, making the transmetalation step less favorable and therefore slower. While seemingly a disadvantage, this slower reactivity can be beneficial in complex syntheses requiring high selectivity.
Conclusions for the Practicing Scientist
The kinetic profile of a Suzuki-Miyaura coupling is profoundly influenced by the electronic nature of the boronic acid partner.
-
For Rapid Synthesis: When reaction speed is paramount, boronic acids bearing strong electron-withdrawing groups like this compound are superior choices. The ortho-fluoro group provides a powerful kinetic acceleration, which can shorten reaction times and potentially allow for lower catalyst loadings or milder reaction temperatures.[2]
-
For Chemoselectivity: In cases involving multiple reactive sites or sensitive functional groups, the slower, more controlled reactivity of electron-rich boronic acids might be advantageous.
-
Catalyst & Ligand Choice: The choice of palladium catalyst and ligand is also critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to promote the coupling of sterically hindered or electronically challenging substrates.[8][9] However, it is important to be aware that bulky ligands can also promote undesirable side reactions like protodeboronation, which consumes the boronic acid.[10]
This guide demonstrates that a foundational understanding of reaction kinetics, supported by systematic experimental comparison, empowers researchers to make informed decisions in catalyst selection and reaction design, ultimately accelerating the drug development process.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. [Link]
-
Sharma, A., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Das, S., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Foo, K., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]
-
Carrow, B. P. (2011). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. IDEALS - University of Illinois. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
-
Schrader, W., et al. (2018). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. Royal Society of Chemistry. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [merckmillipore.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Synthesized 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis, particularly in the pharmaceutical industry, the structural integrity and purity of building blocks are paramount. 2-Fluoro-5-(methoxymethoxy)phenylboronic acid serves as a critical intermediate in the synthesis of a multitude of bioactive molecules, primarily through Suzuki-Miyaura cross-coupling reactions.[1] The presence of impurities can significantly hinder reaction efficiency, complicate purification of the final active pharmaceutical ingredient (API), and introduce potentially harmful byproducts.
This guide provides an in-depth, objective comparison of analytical methodologies for the robust purity assessment of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Analytical Challenge: Understanding the Nature of Boronic Acids
Boronic acids, including our target compound, present unique analytical challenges. They have a propensity to form cyclic anhydrides, known as boroxines, through dehydration.[2] Additionally, common impurities can arise from the synthetic route, such as protodeboronation products (boric acid and the corresponding aromatic compound) or residual starting materials and reagents.[3] Therefore, a multi-pronged analytical approach is often necessary for a comprehensive purity profile.
Comparative Analysis of Purity Assessment Techniques
A suite of analytical techniques is available for the characterization and purity determination of boronic acids. The choice of method depends on the specific information required, available instrumentation, and the desired level of sensitivity.
| Analytical Technique | Principle | Strengths | Weaknesses | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative accuracy, high resolution for separating closely related impurities.[4] | Can be destructive, method development can be time-consuming. | Gold standard for purity determination and impurity profiling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, non-destructive, can be quantitative (qNMR).[5] | Lower sensitivity compared to MS, complex spectra can be difficult to interpret. | Structural confirmation, identification of major impurities, and quantitative analysis. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | High sensitivity, provides molecular weight information.[6][7] | Can be difficult to quantify without appropriate standards, fragmentation can be complex. | Molecular weight confirmation, identification of trace impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds like most boronic acids. | Analysis of volatile organic impurities from synthesis. |
| Titration | Reaction of the analyte with a standard solution of known concentration. | Simple, inexpensive. | Non-specific, susceptible to interference from other acidic or basic impurities.[8] | Can be used for a rough estimation of total boronic acid content. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and provide a comprehensive picture of the purity of this compound. The validation of these analytical methods is a critical step to ensure they are suitable for their intended purpose, providing reliable and accurate results.[9][10][11][12]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
The cornerstone of quantitative purity assessment for pharmaceutical intermediates is reversed-phase HPLC.[4] The method described below is a starting point and should be validated according to ICH guidelines.[13]
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC method development and validation.
Detailed HPLC Protocol:
-
Instrumentation: An HPLC system with a UV detector is suitable.[4]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a reasonable starting point. The gradient should be optimized to achieve good resolution between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm, or a photodiode array (PDA) detector to assess peak purity.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of approximately 1 mg/mL.
Rationale: The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape. A C18 column provides good retention for the aromatic compound. A gradient elution is necessary to elute both polar and non-polar impurities.
NMR Spectroscopy for Structural Confirmation and Purity Estimation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized compound and for identifying major impurities. Both ¹H and ¹¹B NMR are highly informative.
Workflow for NMR Analysis:
Caption: Workflow for NMR-based purity assessment.
Detailed NMR Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Solvent: DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can help to sharpen the B(OH)₂ protons.
-
Procedure: Acquire a standard ¹H NMR spectrum. Integrate all signals and compare the relative integrations to the expected values for the pure compound. Look for any unexpected signals which may indicate impurities.
-
-
¹¹B NMR:
-
Solvent: The same solvent as for ¹H NMR.
-
Procedure: Acquire a ¹¹B NMR spectrum. A single sharp peak is expected for the boronic acid. The chemical shift can provide information about the electronic environment of the boron atom.[14][15][16] The presence of other signals could indicate boroxines or other boron-containing impurities.[17]
-
Rationale: ¹H NMR provides a detailed map of the proton environment in the molecule, allowing for structural confirmation and the detection of proton-containing impurities. ¹¹B NMR is highly specific for boron-containing species and is an excellent tool for detecting boroxines and other related impurities.[15][17]
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound and for detecting trace-level impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique for boronic acids.[6]
Detailed MS Protocol:
-
Instrumentation: An LC-MS system with an ESI source.
-
Mobile Phase: A mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate is typically used.[18]
-
Procedure: Infuse a dilute solution of the sample directly into the mass spectrometer or perform an LC-MS analysis. Look for the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of this compound.
Rationale: ESI-MS provides a rapid and sensitive method for confirming the molecular weight of the target compound.[6] It can also be used to identify the molecular weights of unknown impurities, which can aid in their structural elucidation.
Comparative Data Summary
| Parameter | HPLC | NMR | MS |
| Purity (%) | Can be determined with high accuracy (e.g., >99.5%) | Can provide a good estimate, especially with an internal standard (qNMR) | Not ideal for direct quantification without standards |
| Limit of Detection (LOD) | Low (ppm level) | Higher (typically >0.1%) | Very low (ppb to ppm level)[18] |
| Structural Information | Limited (retention time) | Excellent | Good (molecular weight and fragmentation) |
| Throughput | High | Moderate | High |
Conclusion and Recommendations
For a comprehensive and reliable purity assessment of synthesized this compound, a combination of analytical techniques is strongly recommended.
-
Primary Purity Determination: HPLC should be considered the gold standard for accurate quantitative purity analysis and for the detection and quantification of impurities.
-
Structural Confirmation: ¹H and ¹¹B NMR are essential for unambiguous confirmation of the chemical structure and for identifying major impurities.
-
Molecular Weight Verification: Mass Spectrometry provides crucial confirmation of the molecular weight and is highly effective for detecting trace-level impurities.
By employing this multi-faceted approach, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, ultimately contributing to the successful and safe development of new pharmaceuticals.
References
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrene-Based Boronic Acids. Benchchem.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boron
- Mass spectrometnc analysis for organic boron compounds.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF.
- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
- What are the analytical methods for determining the purity of Boric acid - 10B?. Blog.
- HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Analytical method valid
- 2-Fluoro-5-methoxyphenylboronic acid = 95 406482-19-7. Sigma-Aldrich.
- (2-Fluoro-5-methoxyphenyl)boronic Acid | 406482-19-7. TCI Deutschland GmbH.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- (2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl)boronic acid. CymitQuimica.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- 5-Fluoro-2-methoxyphenylboronic acid. MedChemExpress.
- How to purify boronic acids/boronate esters?.
- A Comparative Guide to Cross-Coupling Reagents: Alternatives to (2-Cyano-3-methoxyphenyl)boronic acid. Benchchem.
- Process for purification of boronic acid and its derivatives.
- Mass Spectrometry in Boron Chemistry.
- Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid. Chem-Impex.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications.
- (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. MySkinRecipes.
- (2-Fluoro-5-methoxyphenyl)boronic Acid | 406482-19-7. Tokyo Chemical Industry (India) Pvt. Ltd.
- (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Sigma-Aldrich.
- Phenylboronic acid-functionalized magnetic nanoparticles for one-step saccharides enrichment and mass spectrometry analysis. PMC - NIH.
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Preformed Pd(II)
- Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
- A review on the determination of isotope ratios of boron with mass spectrometry. PubMed.
- Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. NIH.
- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. waters.com [waters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 8. zzylchem.com [zzylchem.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. particle.dk [particle.dk]
- 11. wjarr.com [wjarr.com]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. books.rsc.org [books.rsc.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its power in constructing carbon-carbon bonds.[1] However, not all substrates are created equal. The successful coupling of structurally complex or electronically demanding partners, such as 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, hinges critically on the rational selection of the palladium catalyst system.
This guide provides an in-depth comparison of common palladium catalysts for this specific transformation. We will move beyond simple protocols to explore the mechanistic reasoning behind catalyst performance, offering field-proven insights to guide your experimental design. The boronic acid presents a classic challenge: the ortho-fluoro substituent is electron-withdrawing and can influence the electronics of the transmetalation step, while the adjacent methoxymethyl (MOM) ether imparts significant steric hindrance. Furthermore, such substituted boronic acids can be susceptible to protodeboronation under basic reaction conditions, a side reaction that depletes the starting material and reduces yield.[2][3][4]
The Palladium Catalyst System: More Than Just the Metal
A common misconception is to focus solely on the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). In reality, for challenging couplings, the ancillary ligand dictates the reactivity, scope, and stability of the active catalyst. These ligands, typically bulky and electron-rich phosphines, are essential for generating a highly active, monoligated Pd(0) species that is crucial for efficient catalysis.[5]
Catalyst systems can be generated in situ by mixing a palladium source and a ligand, or they can be employed as preformed, well-defined "precatalysts."[6][7][8] Precatalysts are often favored for their superior stability, ease of handling, and ability to generate the active Pd(0) species rapidly and quantitatively under mild conditions.[2][9]
Comparative Performance of Palladium Catalysts
To illustrate the impact of catalyst selection, we compare the expected performance of three distinct catalyst systems for the coupling of this compound with a representative aryl chloride partner (e.g., 4-chloroanisole). The data presented is a synthesized projection based on literature precedents for sterically hindered and electron-deficient substrates.[1][5][9][10]
| Catalyst System | Representative Yield (%) | Reaction Time (h) | Temp (°C) | Catalyst Loading (mol%) | Key Features & Rationale |
| Pd(PPh₃)₄ | 20-40% | 12-24 | 100-110 | 5 | Baseline Performance: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst but often struggles with hindered substrates and deactivated aryl chlorides.[11] The relatively small PPh₃ ligand can lead to catalyst decomposition and is less effective at promoting the challenging oxidative addition step. |
| Pd(OAc)₂ / SPhos | 85-95% | 2-6 | 80-100 | 1-2 | High Reactivity: SPhos is a bulky, electron-rich biaryl phosphine ligand from the Buchwald group.[12][13] Its steric profile promotes the formation of the active monoligated L-Pd(0) species, accelerating both oxidative addition and reductive elimination.[5] This system shows excellent general utility for challenging couplings.[9] |
| XPhos Pd G3 | >95% | 0.5-2 | RT - 60 | 0.5-1 | Peak Performance & Stability: This is a third-generation (G3) Buchwald precatalyst.[9] It features an indene-based ligand that allows for the rapid generation of the active catalyst even at room temperature with weak bases.[2][9] This is particularly advantageous for sensitive substrates prone to decomposition, making it the premier choice for this specific boronic acid. |
Mechanistic Insights: Why Buchwald-Type Ligands Excel
The superior performance of catalysts bearing ligands like SPhos and XPhos is rooted in their specific structural features, which optimize each step of the catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by the phosphine ligand (L).
Bulky biaryl phosphine ligands like XPhos and SPhos are designed to:
-
Promote Monoligation: Their large steric footprint prevents the binding of more than one ligand to the palladium center, generating a highly reactive, 14-electron L-Pd(0) species.[5]
-
Accelerate Oxidative Addition: The electron-rich nature of the phosphine increases the electron density on the palladium, making it more nucleophilic and facilitating its insertion into the aryl halide C-X bond—often the rate-limiting step, especially with aryl chlorides.
-
Facilitate Reductive Elimination: The steric bulk of the ligand creates a congested coordination sphere in the L-Pd(II)(Ar¹)(Ar²) intermediate, promoting the final bond-forming step to release the biaryl product and regenerate the active catalyst.
Experimental Protocol: A Validated Starting Point
This protocol is designed for the Suzuki-Miyaura coupling of this compound with an aryl chloride using an in situ generated Pd(OAc)₂/SPhos catalyst system. It incorporates best practices for ensuring reproducibility and minimizing side reactions like homocoupling.[14][15]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 eq), this compound (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen, which can promote catalyst deactivation and boronic acid homocoupling.[15]
-
Solvent Addition: Add degassed solvents (e.g., 10 mL of 1,4-dioxane and 1 mL of water) via syringe. The solvent should be deoxygenated beforehand by sparging with an inert gas for at least 30 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of a challenging substrate like this compound, the choice of a modern, bulky biarylphosphine ligand is paramount to achieving high yields and efficient reaction times.
-
For General Utility: An in situ system of Pd(OAc)₂ with SPhos or XPhos provides a robust, high-yielding, and cost-effective solution.
-
For Maximum Performance and Mild Conditions: The use of a well-defined precatalyst, specifically XPhos Pd G3 , is highly recommended. Its ability to rapidly form the active catalyst under mild conditions makes it ideal for sensitive substrates, minimizing decomposition and maximizing yield.
While older catalysts like Pd(PPh₃)₄ have a place in organic synthesis, they are ill-suited for this type of demanding transformation. Investing in a state-of-the-art catalyst system will ultimately save time, and resources, and provide more reliable and reproducible results in your drug development pipeline.
References
- A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction. BenchChem.
-
Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Advanced Synthesis & Catalysis. Available at: [Link]
-
Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. Sci-Hub. Available at: [Link]
-
Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PubMed. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Shields, J. D., et al. (2015). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Accounts of Chemical Research, 41, 1461–1473. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Available at: [Link]
-
Li, G., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]
-
Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. ResearchGate. Available at: [Link]
-
A Highly Efficient Pd(PPh3)4‐Catalyzed Suzuki Cross‐Coupling Method for the Preparation of 2‐Nitrobiphenyls from 1‐Chloro‐2‐nitrobenzenes and Phenylboronic Acids. Semantic Scholar. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Leadbeater, N. E., & Williams, V. A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 788. Available at: [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]
-
ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
Sources
- 1. Buchwald Phosphine Ligands for Cross Coupling [merckmillipore.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions / Advanced Synthesis & Catalysis, 2020 [sci-hub.box]
- 8. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 13. Buchwald Ligands [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Isotopic Labeling Strategies for Aryl-[¹⁸F]Fluorides: A Focus on 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The introduction of Fluorine-18 (¹⁸F), a positron-emitting radionuclide, into complex organic molecules is a cornerstone of Positron Emission Tomography (PET) tracer development. The relatively long half-life (t₁/₂ ≈ 110 min) and low positron energy of ¹⁸F make it ideal for imaging biological processes in vivo. However, the synthesis of these ¹⁸F-labeled probes, particularly aryl-[¹⁸F]fluorides, presents significant radiochemical challenges. Chemists must perform rapid, high-yield reactions on a microscale with a starting material, [¹⁸F]fluoride, that is itself produced in vanishingly small quantities.
This guide provides an in-depth comparison of isotopic labeling strategies for creating aryl-[¹⁸F]fluorides. We will focus on the utility of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid as a key building block in a Suzuki-Miyaura cross-coupling strategy. This approach will be critically compared with two major alternative methodologies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Copper-Mediated Radiofluorination.
Strategy 1: The Pre-labeled Building Block Approach via Suzuki Coupling
The core concept of this strategy is to use a small, pre-labeled molecule—a prosthetic group or building block—which is then coupled to the larger target molecule. This is particularly advantageous when the target molecule is complex or sensitive to the conditions of direct fluorination. While the title compound, this compound, is the non-radioactive standard, its ¹⁸F-labeled counterpart, [¹⁸F]this compound , serves as an excellent synthon to introduce a protected fluoro-phenol moiety.
The subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between this boronic acid building block and an aryl halide or triflate on the target molecule.[1][2][3][4]
Causality and Experimental Rationale
The choice of a Suzuki coupling is deliberate. It is renowned for its high functional group tolerance, allowing it to be performed late in the synthesis on a complex scaffold. The methoxymethoxy (MOM) group serves as a robust protecting group for the phenol, which is stable to the basic and reductive conditions of the coupling reaction but can be readily removed under acidic conditions post-coupling to reveal the final product.[5][6] The palladium catalyst, often with specialized ligands, facilitates the reaction under mild, often aqueous, conditions, which is crucial for sensitive biomolecules like peptides.[2][3][4]
Experimental Workflow: Suzuki Coupling
Caption: Workflow for ¹⁸F-labeling via a Suzuki coupling strategy.
Detailed Protocol: Suzuki Coupling & Deprotection
-
Synthesis of the [¹⁸F]Boronic Acid: An appropriate diaryliodonium salt precursor is reacted with dried K[¹⁸F]F-Kryptofix 2.2.2 complex in a suitable solvent (e.g., DMSO) at elevated temperature to produce the [¹⁸F]aryl fluoride intermediate, which is then converted to the corresponding boronic acid.[7]
-
Coupling Reaction: In a sealed reaction vessel, dissolve the target molecule (1.0 eq, containing an aryl bromide or iodide) in a solvent mixture (e.g., DMF/water).
-
Add the [¹⁸F]this compound solution (activity: ~1-5 GBq).
-
Spatially add a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos) and a base (e.g., Cs₂CO₃ or K₃PO₄).[1]
-
Heat the reaction mixture at 60-100°C for 5-15 minutes.
-
Deprotection: After cooling, the crude reaction mixture is treated with an acid (e.g., 1 M HCl or TFA in DCM) and stirred at room temperature for 10-20 minutes to cleave the MOM ether.[5][8]
-
Purification: The final product is purified from precursors and byproducts using semi-preparative High-Performance Liquid Chromatography (HPLC).
Strategy 2: Nucleophilic Aromatic Substitution (SNA_r)
The most established method for introducing ¹⁸F into an aromatic ring is through Nucleophilic Aromatic Substitution (SNA_r). This reaction relies on a direct displacement of a good leaving group (e.g., -NO₂, -NMe₃⁺) from an aromatic ring by the nucleophilic [¹⁸F]fluoride ion.[7][9][10]
Causality and Experimental Rationale
The success of an SNA_r reaction is critically dependent on the electronic nature of the aromatic ring. The ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[7][9] These EWGs stabilize the negative charge that builds up in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. This requirement, however, severely limits the scope of molecules that can be labeled using this method.[9] Reactions typically require high temperatures and aprotic polar solvents to enhance the nucleophilicity of the [¹⁸F]fluoride.[7]
Experimental Workflow: SNA_r
Caption: Workflow for direct ¹⁸F-labeling via an SNA_r reaction.
Detailed Protocol: SNA_r
-
Fluoride Preparation: Elute cyclotron-produced [¹⁸F]F⁻ from an anion exchange cartridge with a solution of K₂CO₃ and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Drying: Remove the water via azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Labeling Reaction: Add a solution of the precursor (typically 1-5 mg) dissolved in a high-boiling-point aprotic solvent (e.g., DMSO, DMF) to the dried [¹⁸F]fluoride complex.
-
Seal the vessel and heat at a high temperature (100-180°C) for 10-20 minutes.[7] The optimal temperature depends on the leaving group, with trimethylammonium salts often reacting at lower temperatures than nitro groups.[7]
-
Purification: After cooling and dilution, the final radiolabeled product is isolated and purified by semi-preparative HPLC.
Strategy 3: Copper-Mediated Radiofluorination
A more recent and versatile alternative is the copper-mediated radiofluorination of organoboron precursors, such as boronic acids and their esters.[11][12][13] This method overcomes a major limitation of SNA_r, as it is effective for labeling electron-rich, neutral, and electron-deficient aromatic rings, thus greatly expanding the substrate scope.[13]
Causality and Experimental Rationale
This reaction involves a copper complex that facilitates the transfer of the [¹⁸F]fluoride nucleophile to the boronic acid substrate. The mechanism is believed to involve a Cu(II)/Cu(III) or related catalytic cycle. The choice of copper source, ligands, and solvent is critical for achieving high radiochemical yields.[12] This method provides a direct route to aryl fluorides from readily available boronic acid precursors under conditions that are often milder than traditional SNA_r.[12][13] A key challenge can be competing protodeboronation, where the boronic acid is replaced by a hydrogen atom from a proton source in the reaction mixture, which can reduce yields and complicate purification.[14]
Experimental Workflow: Copper-Mediated Fluorination
Caption: Workflow for direct ¹⁸F-labeling via Cu-mediated fluorination.
Detailed Protocol: Copper-Mediated Fluorination
-
Fluoride Preparation: Prepare the anhydrous K[¹⁸F]F-K₂₂₂ complex as described for the SNA_r protocol.
-
Labeling Reaction: To the dried fluoride, add the boronic acid precursor (e.g., 2-5 µmol), a copper source (e.g., Cu(OTf)₂py₄), and a suitable solvent (e.g., DMF, DMA, or nBuOH/DMI).[12][15]
-
Seal the reaction vessel and heat at a temperature ranging from 60-120°C for 15-30 minutes.[12][14]
-
Purification: Cool the reaction, dilute with the HPLC mobile phase, and purify the final product using semi-preparative HPLC.
Performance Comparison
The choice of labeling strategy depends heavily on the target molecule, available precursors, and required reaction conditions. The following table provides a comparative summary of the three methodologies.
| Parameter | Suzuki Coupling (Building Block) | Nucleophilic Aromatic Substitution (SNA_r) | Copper-Mediated Fluorination |
| Substrate Scope | Broad; dependent on coupling partner availability. Excellent for complex, sensitive molecules.[2] | Narrow; limited to electron-deficient (activated) aromatic rings.[7][9] | Broad; effective for electron-rich, neutral, and deficient rings.[11][13] |
| Reaction Conditions | Mild to moderate (60-100°C). Often aqueous compatible. | Harsh (100-180°C). Requires anhydrous, aprotic solvents.[7][9] | Moderate (60-120°C). Requires anhydrous conditions.[12][14] |
| Typical Radiochemical Yield (RCY) | Moderate to High (multi-step process can lower overall yield). | Variable; can be very high for ideal substrates. | Moderate to High (up to 75% reported).[12] |
| Precursor Complexity | Can be high; requires synthesis of the ¹⁸F-boronic acid building block. | Simple; precursor is the direct target analog with a leaving group. | Simple; boronic acids are often commercially available or easily synthesized. |
| Key Advantage | Late-stage functionalization of complex biomolecules.[3] | Methodological simplicity and robustness for suitable substrates. | Wide substrate applicability, overcoming the main limitation of SNA_r.[13] |
| Key Disadvantage | Multi-step synthesis adds time and complexity. | Limited scope; not suitable for electron-rich or unactivated rings. | Potential for protodeboronation side-reaction.[14] Catalyst optimization may be required. |
Conclusion and Expert Recommendation
This compound and its ¹⁸F-labeled counterpart represent a powerful tool within the Suzuki coupling strategy . This approach is the method of choice when:
-
The target molecule is a complex, sensitive biomolecule that cannot withstand the harsh conditions of direct fluorination.
-
The required boronic acid building block is readily synthesized or commercially available.
-
Late-stage functionalization is paramount to the overall synthetic strategy.
For simpler, electron-deficient aromatic targets, Nucleophilic Aromatic Substitution (SNA_r) remains a highly efficient and straightforward method. Its main drawback is its severely limited scope.
Copper-mediated radiofluorination has emerged as a transformative alternative, bridging the gap between the other two methods. It offers the directness of SNA_r with a substrate scope that is far broader, making it a powerful first choice for the direct labeling of novel aromatic compounds that are incompatible with classical SNA_r conditions.
Ultimately, the optimal strategy must be determined on a case-by-case basis, balancing the need for speed, the nature of the target molecule, and the availability of precursors. The continued development of all three methodologies is vital for advancing the field of PET radiochemistry and enabling the next generation of molecular imaging agents.
References
-
Mossine, A. V., Brooks, A. F., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]
-
AlJammaz, I., et al. (2014). Direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution. PubMed. Available at: [Link]
-
Peko, T., et al. (2023). Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics. Chemistry – A European Journal. Available at: [Link]
-
Cade, S. C., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry. Available at: [Link]
-
AlJammaz, I., et al. (2021). Direct One-Step(18)F-Labeling of Peptides via Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]
-
Preshlock, S., et al. (2016). Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications. Available at: [Link]
-
Cade, S. C., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]
-
Boddy, C. N., et al. (2021). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature. Available at: [Link]
-
Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]
-
Zlatopolskiy, B. D., et al. (2018). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine. Available at: [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Available at: [Link]
-
Tissot, A., et al. (2006). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Gao, Z., et al. (2013). Enhanced aqueous Suzuki-Miyaura coupling allows site-specific polypeptide 18F-labeling. Journal of the American Chemical Society. Available at: [Link]
-
Gao, Z., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. PubMed Central. Available at: [Link]
-
Gao, Z., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. Available at: [Link]
-
Wang, C., et al. (2020). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. Available at: [Link]
-
Chem-Station. (2014). Acetal Protective Groups. Chem-Station International Edition. Available at: [Link]
-
Reddit. (2022). MOM Deprotection. r/OrganicChemistry. Available at: [Link]
-
Brooks, A. F., et al. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Wikipedia. Available at: [Link]
-
Liu, Z., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
Liu, Z., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
Nickols, H. G., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. ACS Chemical Neuroscience. Available at: [Link]
-
Saraswat, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhanced aqueous Suzuki-Miyaura coupling allows site-specific polypeptide 18F-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. adichemistry.com [adichemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. psec.uchicago.edu [psec.uchicago.edu]
- 10. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Enhanced copper-mediated 18F-fluorination of aryl boronic esters provides eight radiotracers for PET applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. Equally critical is the meticulous management of chemical reagents from acquisition to disposal. This guide provides an in-depth, procedural framework for the proper and safe disposal of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, ensuring the protection of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound was not available, the following procedures are based on established best practices for the disposal of boronic acid derivatives.[1]
Immediate Safety and Hazard Assessment
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable choice), safety goggles or a face shield, and a laboratory coat.[2][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2] In case of skin contact, wash the affected area with plenty of water.
-
Incompatible Materials: Store this compound separately from strong oxidizing agents, strong acids, and strong bases.[2][5]
Quantitative Hazard Data Summary for Analogous Boronic Acids
The following table summarizes the key hazard classifications for similar boronic acid compounds, providing a clear indication of the potential risks.
| Hazard Classification | GHS Hazard Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2][3] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [6] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [3][6] |
Step-by-Step Disposal Protocol for this compound
The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[7]
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: Classify the waste as a hazardous solid organic waste.[2]
-
Packaging:
-
Labeling:
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials.[1]
-
Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[2]
Part 2: Disposal of Contaminated Labware and Debris
-
Segregation: All labware (e.g., weighing boats, spatulas), disposable gloves, and absorbent paper contaminated with this compound must also be treated as hazardous waste.[2]
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.[2]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[2]
-
Disposal: Dispose of this container through your institution's hazardous waste program.[2]
Part 3: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal to prevent environmental contamination.[1]
-
Initial Rinse (Hazardous Waste):
-
Rinse the empty container with a suitable organic solvent in which the compound is soluble, such as methanol or acetone.[2]
-
This first rinseate is considered hazardous waste and must be collected.[1] Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents.[2]
-
-
Subsequent Rinses: Perform at least two additional rinses with the solvent, collecting the rinseate in the same hazardous waste container.[2]
-
Final Disposal of the Container:
-
After thorough rinsing, allow the container to air dry completely in a well-ventilated area.[1]
-
Deface the original label on the container.[1]
-
The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[1]
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Cleanup:
-
For a small spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3][4]
-
Avoid generating dust.[4]
-
Ensure adequate ventilation.[4]
-
Clean the spill area with a suitable solvent (e.g., acetone) and absorbent material, collecting all cleanup materials as hazardous waste.
-
-
In Case of Exposure:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth.[3][5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of a safe and sustainable research environment. By adhering to these detailed procedures, researchers can ensure the proper disposal of this compound, thereby safeguarding themselves, their colleagues, and the environment. Always prioritize consulting your institution's Environmental Health & Safety office for specific guidance and to ensure compliance with local, state, and federal regulations.[9]
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Arbico Organics. (2008). Material Safety Data Sheet - Boric Acid. Retrieved from [Link]
-
Chemtalk. (2022). Boric acid. Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). BORIC ACID. Retrieved from [Link]
-
Etimine USA. (2019). Boric Acid SAFETY DATA SHEET. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Disposal Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Other Disposal Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemtalk.com.au [chemtalk.com.au]
- 8. This compound | 2096332-96-4 [amp.chemicalbook.com]
- 9. laballey.com [laballey.com]
A Senior Application Scientist's Guide to Handling 2-Fluoro-5-(methoxymethoxy)phenylboronic Acid: Essential Safety Protocols
This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Assessment and Core Principles
Phenylboronic acids as a class are known to cause skin, eye, and respiratory tract irritation.[3][4] The presence of a fluorine atom can sometimes enhance irritant properties. The primary risks associated with 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, which is typically a solid, are the inhalation of fine dust particles and inadvertent contact with the skin or eyes.[4][5] Therefore, our safety strategy is built on two pillars: containment (preventing the material from becoming airborne or spreading) and protection (ensuring a reliable barrier between the researcher and the chemical).
All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation and containment.[3][6][7] An eyewash station and safety shower must be readily accessible and verified to be operational before any work begins.[7][8][9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely about fulfilling a requirement; it is about creating an impermeable barrier tailored to the specific risks of the chemical. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A full face shield is required when handling larger quantities (>10g) or if there is a significant splash risk.[4][5][10] | Protects the eyes from dust particles and accidental splashes. Boronic acids are classified as serious eye irritants.[1][3] The full face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant nitrile gloves.[8] | Nitrile gloves provide excellent protection against incidental contact with solid boronic acids and common laboratory solvents. Gloves must be inspected for tears or defects before use and changed immediately upon contamination.[5][11] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. Long pants and closed-toe shoes are mandatory.[8] | Protects skin from accidental spills and contact with contaminated surfaces. This basic requirement prevents direct skin exposure. |
| Respiratory Protection | A NIOSH/MSHA-approved N95 dust mask or equivalent respirator is required when handling the solid compound, especially during weighing or transfer operations where dust generation is likely.[4][8] | This is the most critical step to prevent respiratory tract irritation, which is a known hazard of boronic acids.[1][3] The fume hood is the primary control, with the respirator serving as essential secondary protection. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is paramount for minimizing risk. The causality behind this sequence is to contain the chemical, perform the work, and then remove potential contamination in a way that prevents exposure.
1. Preparation & Pre-Handling:
-
Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Clean the work surface within the hood to prevent cross-contamination.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the hood.
-
Prepare a designated waste container for this compound waste.
2. Donning PPE (Sequence is Critical):
-
Step 1: Don lab coat and ensure it is fully buttoned.
-
Step 2: Don respiratory protection (N95 mask). Perform a seal check to ensure a proper fit.
-
Step 3: Don eye protection (safety goggles).
-
Step 4: Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
3. Handling the Chemical (Inside the Fume Hood):
-
Weighing: Carefully weigh the solid compound on a weigh boat. Minimize dust generation by avoiding rapid movements.
-
Transfer: Gently transfer the solid to your reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.
-
Post-Transfer: Immediately clean any residual dust from the spatula and weigh boat using a solvent-moistened wipe, disposing of the wipe in the designated hazardous waste container.
4. Doffing PPE (Reverse Order to Avoid Contamination):
-
Step 1: Remove gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second) to avoid touching the outer surface.[5] Dispose of them in the hazardous waste.
-
Step 2: Remove lab coat, folding it inward to contain any potential surface contamination.
-
Step 3: Exit the immediate work area.
-
Step 4: Remove eye protection.
-
Step 5: Remove respiratory protection.
-
Step 6: Wash hands thoroughly with soap and water.
This sequence ensures that potentially contaminated items (gloves) are removed first, and hands are washed last as a final decontamination step.
Caption: Workflow for Safe Handling of this compound
Disposal Plan: Ensuring Environmental and Institutional Compliance
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid materials, including used gloves, weigh boats, paper towels, and any recovered spills, must be collected in a clearly labeled, sealed container.[12][13] The label should read "Hazardous Waste: this compound".
-
Liquid Waste: Unused solutions or rinseates from cleaning glassware should be collected in a separate, labeled hazardous waste container. Never dispose of boronic acid solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[12]
-
Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol). The initial rinseate must be collected and disposed of as hazardous chemical waste.[6] After the initial rinse, glassware can typically be washed using standard laboratory procedures.
-
Consult EHS: Always adhere to your facility's specific EHS guidelines for hazardous waste disposal.[12] These internal protocols are the final authority on waste management.
By integrating these expert-driven protocols into your daily laboratory operations, you establish a robust safety culture that protects you, your colleagues, and the valuable research you conduct.
References
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
Disposal Of Boric Acid. Sciencing. [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Illinois Urbana-Champaign. [Link]
-
What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
-
5-Fluoro-2-methoxyphenylboronic acid | C7H8BFO3. PubChem. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 5-Fluoro-2-methoxyphenylboronic acid | C7H8BFO3 | CID 2782673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. leelinework.com [leelinework.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. laballey.com [laballey.com]
- 13. sciencing.com [sciencing.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
